molecular formula C7H2Cl3FO B1301201 2,4-Dichloro-5-fluorobenzoyl chloride CAS No. 86393-34-2

2,4-Dichloro-5-fluorobenzoyl chloride

Cat. No.: B1301201
CAS No.: 86393-34-2
M. Wt: 227.4 g/mol
InChI Key: RPZXUSJCSDQNTE-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H2Cl3FO and its molecular weight is 227.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-fluorobenzoyl chloride
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InChI

InChI=1S/C7H2Cl3FO/c8-4-2-5(9)6(11)1-3(4)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZXUSJCSDQNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60371627
Record name 2,4-Dichloro-5-fluorobenzoyl chloride
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Molecular Weight

227.4 g/mol
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CAS No.

86393-34-2
Record name 2,4-Dichloro-5-fluorobenzoyl chloride
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Record name 2,4-Dichloro-5-fluorobenzoylchloride
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Record name 2,4-Dichloro-5-fluorobenzoyl chloride
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Record name 2,4-dichloro-5-fluorobenzoylchloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Dichloro-5-fluorobenzoyl chloride CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No: 86393-34-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is a halogenated aromatic compound.[1] It is a colorless to pale yellow liquid with a pungent odor.[1][2] The presence of chlorine and fluorine atoms on the benzene (B151609) ring, combined with the reactive acyl chloride group, makes it a versatile building block in organic synthesis.[2]

Table 1: Chemical Identification and Properties

PropertyValue
CAS Number 86393-34-2
Molecular Formula C₇H₂Cl₃FO
Molecular Weight 227.44 g/mol [3]
IUPAC Name This compound
Synonyms Benzoyl chloride, 2,4-dichloro-5-fluoro-[2]
Canonical SMILES C1=C(C(=CC(=C1F)Cl)Cl)C(=O)Cl[4]
InChI Key RPZXUSJCSDQNTE-UHFFFAOYSA-N[2]

Table 2: Physical and Spectroscopic Data

PropertyValue
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 143-144 °C at 35 mmHg[6]
Density 1.568 g/mL at 25 °C[6]
Refractive Index n20/D 1.572[4][6]
Purity >98.0% (GC)[5]

Applications in Drug Development and Other Industries

This compound is a crucial raw material in the production of a range of biologically active molecules.

  • Pharmaceuticals: It serves as a major starting material for the synthesis of third-generation quinolone antibiotics, such as ciprofloxacin.[6] It is also a key intermediate for antipsychotic drugs, including trifluoperidol, trifluperidol, and penfluridol.[6][7]

  • Agrochemicals: This compound is utilized in the manufacturing of pesticides, including insecticides and ovicides.[6][8]

  • Other Applications: It is also used in the identification of plastics and resins.[6][8]

Experimental Protocols: Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound, often starting from 2,4-dichlorofluorobenzene.

Synthesis from 2,4-dichlorofluorobenzene and Oxalyl Chloride

This method involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with oxalyl chloride using aluminum chloride (AlCl₃) as a catalyst. The reaction is typically carried out at a controlled temperature, followed by vacuum distillation to purify the product. This process is noted for its high yield (up to 98%) and suitability for industrial production.[7]

Experimental Workflow:

cluster_reactants Reactants cluster_process Process 2,4-dichlorofluorobenzene 2,4-dichlorofluorobenzene Reaction Acylation Reaction (20-30°C, 1.5-2.5 hours) 2,4-dichlorofluorobenzene->Reaction Oxalyl_chloride Oxalyl chloride Oxalyl_chloride->Reaction AlCl3 AlCl3 (catalyst) AlCl3->Reaction Distillation Vacuum Distillation Reaction->Distillation Product This compound Distillation->Product cluster_reactants Reactants cluster_process Process 2,4-dichlorofluorobenzene 2,4-dichlorofluorobenzene FC_Reaction Friedel-Crafts Reaction (70°C, 2 hours) 2,4-dichlorofluorobenzene->FC_Reaction Carbon_tetrachloride Carbon tetrachloride Carbon_tetrachloride->FC_Reaction FeCl3 FeCl3 (catalyst) FeCl3->FC_Reaction Intermediate Intermediate Product FC_Reaction->Intermediate Hydrolysis Hydrolysis Product This compound Hydrolysis->Product Intermediate->Hydrolysis cluster_reactants Reactants cluster_process Process Benzoic_acid 2,4-dichloro-5-fluorobenzoic acid Reaction Chlorination Reaction (e.g., 110°C) Benzoic_acid->Reaction Chlorinating_agent Thionyl chloride or Bis(trichloromethyl) carbonate Chlorinating_agent->Reaction Solvent Toluene Solvent->Reaction Distillation Distillation Reaction->Distillation Product This compound Distillation->Product

References

An In-Depth Technical Guide to the Physical Properties of 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4-dichloro-5-fluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The information is presented to support research, development, and handling of this compound.

Chemical Identity and Structure

This compound is a halogenated aromatic compound.[3] Its structure consists of a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 4 positions, a fluorine atom at the 5 position, and a benzoyl chloride functional group.[3]

  • IUPAC Name: this compound[4]

  • CAS Number: 86393-34-2[1][3][4][5][6][7]

  • Molecular Formula: C₇H₂Cl₃FO[4][5][6][7]

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 227.45 g/mol [5][7]
Appearance Colorless to pale yellow liquid[5][6]
Boiling Point 244.1 °C at 760 mmHg; 143-144 °C at 35 mmHg[1][5][6]
Density 1.568 g/mL at 25 °C[1][5]
Refractive Index (n20/D) 1.572[1][5]
Flash Point >110 °C[5]
Vapor Pressure 0.0309 mmHg at 25 °C[5]
Exact Mass 225.915526[4][5]
LogP 3.51150[5]
XLogP3 3.8[4][5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 1[5]
Complexity 188[5]
PSA (Polar Surface Area) 17.07000[5]
Heavy Atom Count 12[5]

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly detailed, the following are standard methodologies for determining the key physical properties listed above.

  • Boiling Point Determination: The boiling point is typically determined by distillation. The substance is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For substances with high boiling points, vacuum distillation is employed to prevent decomposition, as evidenced by the reported boiling point at a reduced pressure of 35 mmHg.[1][6][7]

  • Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature (e.g., 25 °C), and the density is calculated.[1]

  • Refractive Index Measurement: The refractive index is determined using a refractometer, typically an Abbé refractometer. A small sample of the liquid is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the sample at a controlled temperature (e.g., 20 °C).[1][5]

  • Flash Point Determination: The flash point is measured using either an open-cup or closed-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors will ignite.

Synthesis Workflow

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, such as fluoroquinolone antibiotics and antipsychotic drugs.[1][2][8] A common synthesis route involves the Friedel-Crafts reaction of 2,4-dichlorofluorobenzene.[6][8][9]

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Final Product 2,4-Dichlorofluorobenzene 2,4-Dichlorofluorobenzene Friedel-Crafts Reaction Friedel-Crafts Reaction 2,4-Dichlorofluorobenzene->Friedel-Crafts Reaction Carbon Tetrachloride Carbon Tetrachloride Carbon Tetrachloride->Friedel-Crafts Reaction 2,4-Dichloro-5-fluorotrichlorotoluene 2,4-Dichloro-5-fluorotrichlorotoluene Friedel-Crafts Reaction->2,4-Dichloro-5-fluorotrichlorotoluene Catalyst Hydrolysis Hydrolysis This compound This compound Hydrolysis->this compound 2,4-Dichloro-5-fluorotrichlorotoluene->Hydrolysis

Caption: A diagram illustrating a synthesis pathway for this compound.

Safety and Handling

This compound is classified as a hazardous substance.[4][10] It is corrosive and can cause severe skin burns and eye damage.[11][12] It may also cause an allergic skin reaction and respiratory irritation.[4][10][11][12] The compound is sensitive to moisture.[3][5] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[10] It should be stored in a well-ventilated place, under an inert atmosphere, with the container tightly closed.[10]

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets or other formal safety documentation.

References

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-5-fluorobenzoyl chloride (DCFBC), a key intermediate in the pharmaceutical and fine chemical industries. This document details its physicochemical properties, synthesis methodologies, and significant applications, with a particular focus on its role in the development of fluoroquinolone antibiotics. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its spectral data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical Properties and Data

This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1] It is a crucial building block in organic synthesis, primarily utilized for the introduction of the 2,4-dichloro-5-fluorobenzoyl moiety into target molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 227.45 g/mol [1][2]
Molecular Formula C₇H₂Cl₃FO[1][2]
CAS Number 86393-34-2[1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 143-144 °C at 35 mmHg[3]
Density 1.568 g/mL at 25 °C[3]
Refractive Index n20/D 1.572[3]
Flash Point >110 °C[1]
Vapor Pressure 0.0309 mmHg at 25°C[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of 2,4-dichloro-5-fluorobenzoic acid. Several methods have been reported, with variations in the chlorinating agent and reaction conditions. A prevalent and efficient method involves the use of thionyl chloride (SOCl₂).

Synthesis via Thionyl Chloride

A widely used laboratory and industrial scale synthesis involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride. This reaction proceeds readily to form the desired acid chloride with the evolution of sulfur dioxide and hydrogen chloride gases.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet leading to a scrubber (to neutralize HCl and SO₂), add 2,4-dichloro-5-fluorobenzoic acid.

  • Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A solvent such as toluene (B28343) may be used, though thionyl chloride can also act as the solvent.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 75-80 °C) and maintained at this temperature for 3-4 hours.[4] The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure.[4] To ensure complete removal of thionyl chloride, dry benzene (B151609) can be added and subsequently evaporated.[4] The crude this compound is then purified by vacuum distillation, collecting the fraction at 143-144 °C/35 mmHg.[3]

Logical Relationship of Synthesis Pathway

G A 2,4-Dichloro-5-fluorobenzoic Acid C Heat (Reflux) A->C B Thionyl Chloride (SOCl₂) B->C D This compound C->D E SO₂ + HCl (gaseous byproducts) C->E

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably the fluoroquinolone class of antibiotics.[3][5]

Synthesis of Fluoroquinolone Antibiotics

Fluoroquinolones are a class of broad-spectrum antibiotics. The 2,4-dichloro-5-fluorobenzoyl moiety is a common starting point for the construction of the quinolone core. For instance, it is a key raw material for the synthesis of ciprofloxacin.[3] The synthesis generally involves the condensation of this compound with a suitable amine, followed by cyclization and further modifications.[5]

Experimental Workflow for Fluoroquinolone Synthesis

G A This compound C Condensation Reaction A->C B Amine Substrate B->C D Intermediate Amide C->D E Cyclization D->E F Quinolone Core E->F G Further Functionalization F->G H Fluoroquinolone Antibiotic G->H

Caption: General workflow for fluoroquinolone synthesis.

Other Pharmaceutical Applications

Beyond fluoroquinolones, this compound serves as a precursor for the synthesis of other therapeutic agents, including antipsychotic drugs.[3] Its reactive nature allows for its incorporation into a wide variety of molecular scaffolds, making it a versatile tool in medicinal chemistry.

Characterization and Experimental Protocols

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is relatively simple, showing signals corresponding to the two aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons, with splitting patterns influenced by the fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum provides a characteristic signal for the fluorine atom on the aromatic ring.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Prepare a solution of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Parameters: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride, typically in the range of 1750-1800 cm⁻¹. Other characteristic peaks for the aromatic ring and C-Cl/C-F bonds will also be present.

Experimental Protocol for IR Analysis:

  • Sample Preparation: For a neat liquid sample, a small drop can be placed between two KBr or NaCl plates. For Attenuated Total Reflectance (ATR)-IR, a drop of the liquid is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule and characteristic isotopic patterns due to the presence of chlorine atoms.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is classified as causing severe skin burns and eye damage and may cause an allergic skin reaction.[6]

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined properties and versatile reactivity make it an indispensable tool for the synthesis of a wide range of valuable compounds, particularly in the pharmaceutical industry. This guide provides essential information for its safe handling, synthesis, and characterization, aiming to support researchers and developers in their scientific endeavors.

References

An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 2,4-dichloro-5-fluorobenzoyl chloride. It details the key physicochemical properties, synthesis pathways, and the application of modern spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This document serves as a practical resource, offering detailed experimental protocols and data interpretation to confirm the molecular structure of this important chemical intermediate.

Introduction

This compound is a halogenated aromatic compound that serves as a critical building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Specifically, it is a key raw material for the preparation of third-generation quinolone drugs like ciprofloxacin (B1669076) and antipsychotic medications.[2] Given its role in the development of active pharmaceutical ingredients (APIs), rigorous structural confirmation is paramount to ensure the quality, safety, and efficacy of the final products.

This guide outlines the systematic approach to confirming the structure of this compound, integrating data from multiple analytical techniques.

Compound Identification:

  • IUPAC Name: this compound[3]

  • CAS Number: 86393-34-2[1][2][4][5][6][7]

  • Molecular Formula: C₇H₂Cl₃FO[1][3][4][5]

  • Molecular Weight: 227.45 g/mol [3][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and for the design of synthetic and analytical procedures.

PropertyValueReference
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 244.1 °C at 760 mmHg; 143-144 °C at 35 mmHg[2][4]
Density 1.568 g/mL at 25 °C[2][4]
Refractive Index (n20/D) 1.572[2][4]
Flash Point >110 °C[4]
Exact Mass 225.915526 g/mol [3][4]
Solubility Sparingly soluble in water; reactive with nucleophiles like water[1]
Sensitivity Moisture sensitive[4]

Synthesis Pathways

The industrial production of this compound is typically achieved through the chlorination of 2,4-dichloro-5-fluorobenzoic acid. A common method involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][8] An alternative route starts with 2,4-dichlorofluorobenzene, which undergoes a Friedel-Crafts reaction with carbon tetrachloride in the presence of a catalyst, followed by hydrolysis to yield the final product.[9][10]

G cluster_0 Route 1 cluster_1 Route 2 2,4-dichloro-5-fluorobenzoic acid 2,4-dichloro-5-fluorobenzoic acid This compound This compound 2,4-dichloro-5-fluorobenzoic acid->this compound + SOCl₂ or (COCl)₂ 2,4-dichlorofluorobenzene 2,4-dichlorofluorobenzene Intermediate Intermediate 2,4-dichlorofluorobenzene->Intermediate + CCl₄, Catalyst Product This compound Intermediate->Product Hydrolysis

Figure 1: Common synthesis routes for this compound.

Spectroscopic Analysis and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods. The logical workflow for this process is outlined below.

G cluster_workflow Structure Elucidation Workflow A Hypothesized Structure (C₇H₂Cl₃FO) B Mass Spectrometry (MS) Confirm Molecular Weight A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Map Connectivity A->D E Data Integration & Correlation B->E C->E D->E F Final Structure Confirmation E->F

Figure 2: Logical workflow for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak cluster corresponding to its exact mass, considering the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

  • Expected Molecular Ion (M⁺): A cluster of peaks around m/z 226, 228, and 230, reflecting the presence of three chlorine atoms. The most abundant peak in this cluster would correspond to the species with two ³⁵Cl atoms and one ³⁷Cl atom or three ³⁵Cl atoms.

  • Key Fragmentation: A prominent fragment would be observed corresponding to the loss of the chlorine atom from the acyl chloride group ([M-Cl]⁺), resulting in the 2,4-dichloro-5-fluorobenzoyl cation.

Ion FragmentExpected m/zDescription
[C₇H₂³⁵Cl₃FO]⁺ ~226Molecular ion with all ³⁵Cl isotopes
[C₇H₂³⁵Cl₂³⁷ClFO]⁺ ~228Molecular ion with two ³⁵Cl and one ³⁷Cl
[C₇H₂³⁵Cl³⁷Cl₂FO]⁺ ~230Molecular ion with one ³⁵Cl and two ³⁷Cl
[C₇H₂Cl₂FO]⁺ ~191Loss of a chlorine radical from the acyl chloride group
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by several key absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000 C-H stretchAromatic C-H
~1770-1790 C=O stretchAcyl Chloride (highly characteristic)
~1600, ~1475 C=C stretchAromatic ring
~1200-1250 C-F stretchAryl-Fluorine
~800-900 C-H bendOut-of-plane bending for substituted benzene (B151609)
~600-800 C-Cl stretchAryl-Chlorine and Acyl-Chlorine
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the position of the fluorine atom.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show two signals, corresponding to the two protons on the benzene ring.

    • H-3: This proton is ortho to a chlorine atom and meta to another chlorine and the acyl chloride group. It will appear as a doublet due to coupling with the fluorine atom.

    • H-6: This proton is ortho to a chlorine atom and the acyl chloride group, and meta to the fluorine atom. It will also appear as a doublet due to coupling with the fluorine atom, but with a smaller coupling constant.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is typically found significantly downfield.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum will show a single signal, which will be split into a doublet of doublets due to coupling with the two ortho protons (H-3 and H-6).

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~7.5 - 7.8d~7-9 Hz (JH-F)H-6
¹H ~7.3 - 7.6d~9-11 Hz (JH-F)H-3
¹³C ~165-170s-C=O (Acyl Chloride)
¹³C ~155-160dLarge ¹JC-FC-5 (bearing F)
¹³C ~130-140s-C-2, C-4 (bearing Cl)
¹³C ~125-135dSmall JC-FC-1, C-3, C-6

G cluster_labels H6 H-6 H3 H-3 C1 C-1 C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 COCl COCl F F Cl_2 Cl Cl_4 Cl

Figure 3: Numbering scheme for this compound.

Experimental Protocols

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the retention time of the compound and analyze the corresponding mass spectrum for the molecular ion cluster and characteristic fragmentation patterns.

Infrared Spectroscopy (ATR-FTIR)
  • Sample Preparation: No specific preparation is needed for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (background correction, ATR correction) and identify the key absorption bands by comparing their wavenumbers to known values for the expected functional groups.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, >1024 scans (due to low natural abundance), relaxation delay of 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum (if the probe is capable).

    • No internal standard is typically needed, but an external reference can be used.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals, and assign all peaks in the ¹H, ¹³C, and ¹⁹F spectra based on their chemical shifts, multiplicities, and coupling constants.

Safety and Handling

This compound is a corrosive and toxic compound. It causes severe skin burns and eye damage and may cause an allergic skin reaction.[11] It is also harmful to aquatic life.[11] Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. It is sensitive to moisture and will react with water, releasing corrosive hydrogen chloride gas.[1] Store in a cool, dry place in a tightly sealed, corrosion-resistant container.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies the key acyl chloride functional group. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides the unambiguous connectivity of the atoms, confirming the substitution pattern on the aromatic ring. The methodologies and data presented in this guide provide a robust framework for the verification and quality control of this essential chemical intermediate in both research and industrial settings.

References

An In-depth Technical Guide to the Spectral Data of 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 2,4-dichloro-5-fluorobenzoyl chloride. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Introduction

This compound (C₇H₂Cl₃FO) is a halogenated aromatic acyl chloride.[1] Its chemical structure, featuring a substituted benzene (B151609) ring with chlorine and fluorine atoms and a reactive benzoyl chloride functional group, makes it a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate spectral analysis is crucial for its identification, purity assessment, and structural elucidation. This guide presents its NMR, IR, and MS spectral data, along with the methodologies for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹HCDCl₃~7.5 - 8.0DoubletNot availableAromatic H
¹HCDCl₃~7.3 - 7.6DoubletNot availableAromatic H
¹³CCDCl₃~165SingletNot availableC=O (carbonyl)
¹³CCDCl₃~158 (d, J≈250 Hz)Doublet~250C-F
¹³CCDCl₃~130-140Multiple signalsNot availableAromatic C-Cl, C-C
¹³CCDCl₃~115-125Multiple signalsNot availableAromatic C-H
¹⁹FCDCl₃~ -110 to -130Singlet or multipletNot availableAr-F

Note: Precise, publicly available chemical shift and coupling constant data is limited. The values presented are based on typical ranges for similar structures and available database entries.[1][2][3]

Table 2: Infrared (IR) Spectroscopy Data

Technique **Frequency (cm⁻¹) **Intensity Vibrational Mode
ATR-Neat~1780 - 1810StrongC=O stretch (acyl chloride)
ATR-Neat~1550 - 1600MediumC=C stretch (aromatic)
ATR-Neat~1200 - 1300StrongC-F stretch
ATR-Neat~1000 - 1100MediumC-Cl stretch
ATR-Neat~800 - 900StrongC-H bend (aromatic, out-of-plane)

Note: Acyl chlorides typically exhibit a strong carbonyl absorption at a high frequency, often around 1800 cm⁻¹.[1]

Table 3: Mass Spectrometry (MS) Data

Parameter Value
Molecular FormulaC₇H₂Cl₃FO
Molecular Weight227.45 g/mol
Exact Mass225.9155 g/mol
Predicted M+ Peak (m/z)226 (with characteristic isotope pattern for 3 Cl atoms)
Major Fragmentation PathwaysLoss of Cl, loss of CO, loss of COCl

Note: The mass spectrum is expected to show a complex molecular ion peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

3.2 Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-600 cm⁻¹.

3.3 Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are separated by a mass analyzer. The mass-to-charge ratio (m/z) of the ions is detected, and the relative abundance is plotted to generate the mass spectrum.

Visualizations

4.1 Experimental Workflow for Spectral Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample This compound NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Neat Liquid Sample Sample->IR_Sample MS_Sample Introduction to Ion Source Sample->MS_Sample NMR_Spec NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Sample->NMR_Spec IR_Spec FTIR-ATR Spectrometer IR_Sample->IR_Spec MS_Spec Mass Spectrometer (EI) MS_Sample->MS_Spec NMR_Data Chemical Shifts, Coupling Constants NMR_Spec->NMR_Data IR_Data Absorption Frequencies IR_Spec->IR_Data MS_Data m/z Values, Fragmentation MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectral analysis of this compound.

4.2 Logical Relationship for Structural Elucidation

structure_elucidation cluster_data Spectral Data cluster_features Identified Structural Features NMR NMR (¹H, ¹³C, ¹⁹F) Aromatic Substituted Aromatic Ring NMR->Aromatic Aromatic signals Connectivity Atom Connectivity NMR->Connectivity Coupling patterns IR IR IR->Aromatic ~1600 cm⁻¹ C=C stretch Acyl_Chloride Acyl Chloride Group IR->Acyl_Chloride ~1800 cm⁻¹ C=O stretch Halogens Cl and F Substituents IR->Halogens C-F, C-Cl stretches MS MS MS->Halogens Isotope pattern Final_Structure 2,4-Dichloro-5- fluorobenzoyl chloride MS->Final_Structure Molecular Ion Peak Aromatic->Final_Structure Acyl_Chloride->Final_Structure Halogens->Final_Structure Connectivity->Final_Structure

Caption: Logical path from spectral data to structure confirmation.

References

An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-Dichloro-5-fluorobenzoyl chloride (CAS No. 86393-34-2), a key intermediate in the synthesis of pharmaceuticals, including antipsychotic drugs and broad-spectrum antibiotics.[1] Due to its reactive nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This moisture-sensitive, colorless to pale yellow liquid presents several hazards that necessitate careful management in a laboratory setting.[2][3][4]

PropertyValue
Molecular Formula C₇H₂Cl₃FO
Molecular Weight 227.45 g/mol [2]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 143-144 °C at 35 mmHg[1]
244.1 °C at 760 mmHg[2][3]
Density 1.568 g/mL at 25 °C[1]
Refractive Index n20/D 1.572[1]
Vapor Pressure 0.0309 mmHg at 25°C[2][3]
Flash Point >110 °C[2][3]
Solubility Reacts with water[5][6]
Sensitivity Moisture sensitive[2][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1B/2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[7]
Skin Sensitization1H317: May cause an allergic skin reaction.[7]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)H335: May cause respiratory irritation.[7]
Hazardous to the Aquatic Environment, Long-term Hazard3H412: Harmful to aquatic life with long lasting effects.[7]
Corrosive to Metals1H290: May be corrosive to metals.

Signal Word: Danger[7]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this chemical:

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles and a face shield (8-inch minimum).[4]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber), a fire/flame resistant lab coat, and full-length pants.[8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[5] All handling should be conducted in a certified chemical fume hood.[8]
Footwear Closed-toe shoes.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidents and ensure the stability of the chemical.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Inert Atmosphere: Due to its moisture sensitivity, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8] Use only non-sparking tools.

  • Static Discharge: Take precautionary measures against static discharge.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Store away from incompatible materials. A key aspect of safe storage is the segregation of incompatible chemicals to prevent dangerous reactions.

Incompatible MaterialReason for Incompatibility
Water/Moisture Reacts readily, potentially violently, to form corrosive hydrochloric acid and the corresponding carboxylic acid.[5][6]
Alcohols Reacts to form esters and hydrogen chloride gas.[5]
Bases (including amines) Reacts exothermically, potentially violently.[5]
Strong Oxidizing Agents Can lead to vigorous, potentially explosive reactions.
Metals May be corrosive to metals.

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do NOT use water.[11]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, hydrogen chloride, and hydrogen fluoride.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Experimental Protocols

Spill Cleanup Protocol

In the event of a spill, a prompt and safe response is essential.

  • Evacuate and Secure: Immediately evacuate the area and prevent entry.

  • Don PPE: Put on the appropriate personal protective equipment as outlined in Section 3.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

  • Absorb the Spill: Carefully cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a dry cloth, followed by a cloth dampened with a suitable solvent (e.g., isopropanol), and finally with soap and water if appropriate for the surface. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after cleanup.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Neutralization (for small residual amounts): In a fume hood, slowly and carefully add the waste material to a stirred, ice-cold solution of sodium bicarbonate or sodium carbonate (5-10%). The reaction can be exothermic, so addition should be dropwise.

  • pH Monitoring: After the addition is complete, continue stirring for several hours and monitor the pH to ensure it is neutral or slightly basic.

  • Waste Collection: The neutralized aqueous solution should be collected in a properly labeled hazardous waste container.

  • Licensed Disposal: All hazardous waste must be disposed of through a licensed environmental waste disposal company in accordance with local, state, and federal regulations.

Visualized Safety Workflows

To further aid in the understanding of the safety and handling procedures, the following diagrams illustrate key workflows.

G cluster_handling Safe Handling Workflow prep Preparation: - Verify fume hood certification - Assemble all necessary PPE - Prepare inert atmosphere setup handling Handling: - Work within fume hood - Use non-sparking tools - Keep away from incompatibles prep->handling storage Storage: - Tightly sealed container - Under inert atmosphere - In a cool, dry, ventilated area handling->storage cleanup Post-Handling: - Decontaminate work area - Dispose of contaminated materials - Wash hands thoroughly storage->cleanup

Caption: A logical workflow for the safe handling of this compound.

G cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step protocol for responding to a spill of this compound.

Toxicological Information

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2,4-Dichloro-5-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of 2,4-Dichloro-5-fluorobenzoyl chloride, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the material's characteristics.

Chemical Identification

This compound is a halogenated organic compound that serves as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] It is recognized for its high reactivity, particularly due to the acyl chloride functional group.[2]

IdentifierValue
Chemical Name This compound
CAS Number 86393-34-2[3][4][5]
Molecular Formula C₇H₂Cl₃FO[2][3][6]
Synonyms Benzoyl chloride, 2,4-dichloro-5-fluoro-[2][4]

Physical and Chemical Properties

The compound is typically a colorless to pale yellow liquid or solid with a sharp, pungent odor.[1][2] It is sensitive to moisture and can react vigorously with water.[2][3]

PropertyValue
Molecular Weight 227.44 g/mol [2][3][6]
Appearance Colorless to pale yellow liquid/solid[1][2]
Boiling Point 244.1 °C at 760 mmHg[3], 143-144 °C at 35 mmHg[5]
Density 1.568 g/mL at 25 °C[3][5]
Refractive Index n20/D 1.572[3][5]
Flash Point >110 °C[3]
Vapor Pressure 0.0309 mmHg at 25 °C[3]
LogP 3.51150[3]
Exact Mass 225.915526 Da[3][6]

Hazard Identification and GHS Classification

This chemical is considered hazardous and is classified under multiple categories according to the Globally Harmonized System (GHS).[4][6]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage.[7] / H315: Causes skin irritation.[6]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[6]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)H335: May cause respiratory irritation.[6]
Hazardous to the Aquatic Environment (Long-term)Category 3H412: Harmful to aquatic life with long lasting effects.[6][7]
Corrosive to Metals-H290: May be corrosive to metals.[7]

Signal Word: Danger[4][6]

Toxicological Information

Toxicity EndpointValue
Acute Oral Toxicity (LD50) No data available[8]
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available

The compound is known to cause severe irritation to the eyes, skin, and respiratory tract.[1] Inhalation may lead to serious respiratory damage, including pulmonary edema.[1]

Standard Safety Protocols

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline the standard procedures for handling, storage, and emergency response.

Experimental Protocol: Safe Handling and Storage

  • Ventilation: Always handle the chemical in a well-ventilated area, preferably within a laboratory fume hood to minimize inhalation of vapors.[4][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[8]

    • Hand Protection: Use chemically resistant gloves (inspected prior to use).[8]

    • Body Protection: Wear impervious, flame-resistant laboratory coats or clothing to prevent skin contact.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[4] Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, and well-ventilated place.[4][8] Keep the container tightly closed and store under an inert atmosphere to protect from moisture, as it is moisture-sensitive.[4][7] Store in a corrosive-resistant container.[7]

  • Incompatible Materials: Keep away from bases, oxidizing agents, water, and alcohols.[4][9]

Experimental Protocol: Emergency First Aid Measures

  • Inhalation: If inhaled, immediately remove the victim to fresh air.[4] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[4][10]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation or a rash occurs, seek medical advice.[7]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[8]

Experimental Protocol: Accidental Release and Firefighting

  • Accidental Release:

    • Ensure adequate ventilation and wear appropriate personal protective equipment.[8]

    • Prevent the chemical from entering drains or surface water.[8]

    • Contain the spill using an inert absorbent material (e.g., sand, earth).[11]

    • Collect the absorbed material into a suitable, closed container for disposal.[11]

  • Firefighting:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

    • Specific Hazards: Combustion may produce hazardous gases such as carbon oxides, hydrogen fluoride, and hydrogen chloride gas.[8][9]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Visual Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for safe handling and emergency response.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Post-Handling a Assess Hazards (Review MSDS) b Ensure Engineering Controls (Fume Hood, Eyewash Station) a->b c Don Personal Protective Equipment (PPE) b->c d Retrieve from Corrosive-Resistant Storage c->d e Handle in Fume Hood d->e f Keep Container Closed & Under Inert Gas e->f g Store in Cool, Dry, Ventilated Area f->g h Dispose of Waste in Approved Container g->h i Clean Work Area h->i j Remove & Decontaminate PPE i->j k Wash Hands Thoroughly j->k

Caption: Safe handling workflow for this compound.

G Emergency Response Protocol cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event a Remove Contaminated Clothing start->a c Move to Fresh Air start->c e Rinse Mouth with Water start->e b Flush with Water for at least 15 mins a->b end_node Seek Immediate Medical Attention b->end_node d Provide Oxygen or Artificial Respiration if Needed c->d d->end_node f Do NOT Induce Vomiting e->f f->end_node

Caption: First aid emergency response for exposure incidents.

References

A Technical Guide to 2,4-Dichloro-5-fluorobenzoyl Chloride for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Synthesis Protocols, and Applications in Pharmaceutical Development

Introduction

2,4-Dichloro-5-fluorobenzoyl chloride is a crucial chemical intermediate, primarily recognized for its role in the synthesis of third-generation fluoroquinolone antibiotics. Its molecular structure, featuring a reactive acyl chloride group along with chlorine and fluorine substituents on the benzene (B151609) ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, commercial suppliers, synthesis methodologies, and its significant application in the development of vital pharmaceuticals, such as the broad-spectrum antibiotic Ciprofloxacin. The information is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValue
CAS Number 86393-34-2
Molecular Formula C₇H₂Cl₃FO
Molecular Weight 227.45 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 143-144 °C at 35 mmHg[1]
Density 1.568 - 1.58 g/cm³ at 20°C[2]
Refractive Index ~1.572 (n20/D)
Flash Point >110 °C
Purity (Typical) ≥98.0%

Commercial Suppliers and Availability

This compound is readily available from a variety of chemical suppliers who specialize in fine chemicals, building blocks, and pharmaceutical intermediates. The product is typically offered in research quantities (grams) to bulk quantities (kilograms). Most suppliers ensure a purity of 98% or higher, which is suitable for most research and development applications.

SupplierPurityAvailable Quantities
TCI America >98.0% (GC)[3][4]5g, 25g
SynQuest Laboratories 98%[1]5g, 25g
Matrix Scientific Not specified5g, 25g[5]
Biosynth Carbosynth Not specified1g, 2g[5]
Simson Pharma Limited High Quality (CoA provided)[6]Inquire for quantities
Oakwood Chemical Not specified1g, custom quantities
Hosea Chem ≥98.0%[2]Bulk (200 L/Drum)
BLD Pharm Not specifiedInquire for quantities

Note: Pricing is subject to change and varies by supplier and quantity. Researchers should request quotes directly from suppliers for the most accurate information.

Synthesis and Manufacturing Processes

Several synthetic routes for the preparation of this compound have been developed, primarily focusing on efficiency, yield, and suitability for industrial-scale production. The most common methods start from 2,4-dichlorofluorobenzene.

G reactant reactant product product intermediate intermediate A 2,4-Dichlorofluorobenzene D Acylation Reaction (Friedel-Crafts) A->D B Acylating Agent B->D C Catalyst C->D e.g., AlCl₃, FeCl₃ E This compound D->E Direct Route F Hydrolysis/Chlorination Steps (Route Dependent) D->F Indirect Route F->E

General synthetic workflow for this compound.
Experimental Protocols

Below are detailed methodologies for key synthesis routes cited in patent literature.

Method 1: Acylation with Oxalyl Chloride

This method utilizes oxalyl chloride as the acylating agent in a Friedel-Crafts reaction, which is noted for its high yield and relatively simple post-treatment process.[7]

  • Reactants: 2,4-dichlorofluorobenzene, oxalyl chloride, Aluminum chloride (AlCl₃) catalyst.

  • Procedure:

    • Charge a reaction vessel with oxalyl chloride (0.2 mol) and AlCl₃ (0.08 mol).

    • Cool the mixture to 0°C.

    • Add 2,4-dichlorofluorobenzene (0.4 mol) dropwise over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the mixture to warm to 25°C and maintain for 2 hours with continuous stirring.

    • Upon reaction completion (monitored by a suitable method like GC or TLC), the target product is isolated by vacuum distillation.

  • Yield: This process can achieve yields as high as 98%.[7]

Method 2: Reaction with Carbon Tetrachloride followed by Hydrolysis

This route involves a two-step process where 2,4-dichlorofluorobenzene is first reacted with carbon tetrachloride to form an intermediate, which is then hydrolyzed.[8]

  • Reactants: 2,4-dichlorofluorobenzene, carbon tetrachloride, ferric chloride (FeCl₃) catalyst, water.

  • Procedure:

    • Step 1 (Friedel-Crafts Reaction):

      • Add 2,4-dichlorofluorobenzene (0.606 mol) and carbon tetrachloride (0.667 mol) to a reaction flask.

      • Add ferric trichloride (B1173362) (9.3 mmol) as a catalyst.

      • Heat the mixture to 70°C and maintain for 2 hours until the starting material is consumed.

    • Step 2 (Hydrolysis):

      • Cool the reaction mixture.

      • Add water to the system and heat to 40°C for 1 hour to hydrolyze the trichloromethyl intermediate to the acid chloride.

      • The product, this compound, is then purified by reduced pressure distillation.

  • Yield: Total yields of over 88% have been reported for this multi-step process.[9]

Applications in Drug Development

The primary and most critical application of this compound is as a key starting material in the synthesis of fluoroquinolone antibiotics.[10] Its structure is integral to forming the core quinolone ring system.

Case Study: Synthesis of Ciprofloxacin

Ciprofloxacin is a widely used broad-spectrum antibiotic. One of the established industrial synthesis routes begins with this compound. The process involves several key transformations: condensation, cyclization, and substitution.

G start_mat start_mat product product intermediate intermediate A 2,4-Dichloro-5- fluorobenzoyl chloride C Condensation A->C B Diethyl malonate B->C D Ethyl 2,4-dichloro- 5-fluorobenzoylacetate C->D F Reaction D->F E Triethyl orthoformate E->F G Enol Ether Intermediate F->G I Substitution G->I H Cyclopropylamine H->I J Cyclopropylaminoacrylate Intermediate I->J K Intramolecular Cyclization (NaH) J->K L Quinolone Acid Core K->L N Nucleophilic Substitution L->N M Piperazine (B1678402) M->N O Ciprofloxacin N->O

Key intermediate role in the synthesis of Ciprofloxacin.

Experimental Protocol: Ciprofloxacin Synthesis Outline [11]

  • Condensation: this compound is condensed with diethyl malonate using a base like magnesium ethoxide. The resulting product is then hydrolyzed and decarboxylated to yield ethyl 2,4-dichloro-5-fluorobenzoylacetate.[11]

  • Enol Ether Formation: The beta-ketoester from the previous step is reacted with triethyl orthoformate in acetic anhydride (B1165640) to form an enol ether.

  • Amination: The enol ether is then treated with cyclopropylamine, which displaces the ethoxy group to form ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate.[11]

  • Cyclization: The intermediate is cyclized using a strong base such as sodium hydride (NaH) in dioxane. This intramolecular substitution reaction forms the core quinolone ring structure.[11]

  • Piperazine Coupling: Finally, the chlorine atom at the 7-position of the quinolone ring is displaced by piperazine in a nucleophilic aromatic substitution reaction to yield the final product, Ciprofloxacin.[11][12]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

    • Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

    • Consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

References

An In-depth Technical Guide to the Reactivity of 2,4-Dichloro-5-fluorobenzoyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-fluorobenzoyl chloride is a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. The presence of two chlorine atoms and a fluorine atom on the benzene (B151609) ring enhances its reactivity through electron-withdrawing inductive effects. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols. Detailed experimental protocols, quantitative data on reaction yields, and a discussion of the underlying reaction mechanisms are presented to serve as a valuable resource for professionals in organic synthesis and drug development.

Core Concepts: Reactivity of this compound

The reactivity of this compound is primarily governed by the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the strong electronegativity of the oxygen and chlorine atoms. This electrophilicity is further amplified by the electron-withdrawing effects of the two chlorine and one fluorine substituents on the aromatic ring. Consequently, this compound readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.

The general mechanism for this reaction proceeds via a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, and the chloride ion is eliminated as a leaving group.

dot digraph "Nucleophilic Acyl Substitution" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Reactants reactant [label=<

this compound

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nucleophile [label=<

Nu-H (Nucleophile)

];

// Intermediate intermediate [label=<

Tetrahedral Intermediate

];

// Products product [label=<

Acylated Product

];

hcl [label=<

HCl

];

// Edges reactant -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Chloride Elimination"]; intermediate -> hcl [style=invis]; // for layout }

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of N-substituted amides. These reactions are typically performed under basic conditions to neutralize the hydrogen chloride byproduct, which would otherwise protonate the amine nucleophile and render it unreactive.

Quantitative Data
NucleophileProductReaction ConditionsYield (%)Reference
CyclopropylamineEthyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylateEthanol, ice cooling to room temperature, 1 hour~95% (calculated from molar amounts)[1]
Piperidine (analogous reaction)(4-fluorophenyl)(piperidin-1-yl)methanoneCyrene™, triethylamine (B128534), 0 °C to room temperature, 1 hour91%[2]
Aniline (analogous reaction)N-phenyl-4-fluorobenzamideCyrene™, triethylamine, 0 °C to room temperature, 1 hour72%[2]
5-chloro-1,3-thiazol-2-amine (analogous reaction)N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamidePyridine (B92270), room temperature, overnightNot specified, but product isolated[3]
Experimental Protocol: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is a general method for the acylation of amines with this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.

  • Addition of Base: Add an aqueous solution of a base, typically 10% sodium hydroxide (B78521) (2.0-3.0 equivalents), to create a biphasic system.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same organic solvent to the stirred biphasic mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

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start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve_amine [label="Dissolve amine in organic solvent"]; add_base [label="Add aqueous base"]; cool [label="Cool to 0-5 °C"]; add_acyl_chloride [label="Add this compound"]; react [label="Stir at room temperature for 1-3h"]; workup [label="Work-up (acid/base wash)"]; isolate [label="Isolate crude product"]; purify [label="Purify (recrystallization/chromatography)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dissolve_amine; dissolve_amine -> add_base; add_base -> cool; cool -> add_acyl_chloride; add_acyl_chloride -> react; react -> workup; workup -> isolate; isolate -> purify; purify -> end; }

Caption: Experimental workflow for amide synthesis.

Reactions with Alcohol and Phenol (B47542) Nucleophiles

This compound reacts with alcohols and phenols to form the corresponding esters. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. Phenols are less nucleophilic than alcohols and may require more forcing conditions or conversion to the more nucleophilic phenoxide ion.

Quantitative Data
NucleophileProductReaction ConditionsYield (%)Reference
MethanolMethyl 2,4-dichloro-5-fluorobenzoateNot specifiedNot specifiedProduct is commercially available[4]
Diethyl malonate (via magnesium ethoxide)Diethyl 2,4-dichloro-5-fluorobenzoylmalonateMagnesium ethoxide in etherNot specified, but used in subsequent step[5]
Experimental Protocol: General Procedure for Ester Synthesis
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine).

  • Addition of Base: If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C.

  • Addition of Acyl Chloride: Slowly add this compound (1.05 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. For less reactive phenols, gentle heating may be required.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product into an organic solvent.

  • Isolation and Purification: Wash the organic layer with dilute acid (if a tertiary amine base was used), saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude ester by distillation, recrystallization, or column chromatography.

Reactions with Thiol Nucleophiles

Thiols are excellent nucleophiles and react readily with this compound to form thioesters. The reaction is typically rapid and high-yielding. As with amines and alcohols, a base is used to scavenge the HCl produced.

Quantitative Data
Experimental Protocol: General Procedure for Thioester Synthesis
  • Reaction Setup: Dissolve the thiol (1.0 equivalent) in a suitable solvent like THF or dichloromethane in a round-bottom flask.

  • Addition of Base: Add a base such as triethylamine or pyridine (1.1 equivalents) and stir for a few minutes.

  • Addition of Acyl Chloride: Slowly add this compound (1.05 equivalents) to the mixture at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring completion by TLC.

  • Work-up and Isolation: Follow the work-up and purification procedures outlined for ester synthesis (Section 3.2).

Application in Multi-step Synthesis: The Synthesis of Ciprofloxacin

A prominent application of this compound is in the synthesis of the broad-spectrum antibiotic, ciprofloxacin. This multi-step synthesis highlights the utility of this acyl chloride as a key building block.

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start [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Condensation with\ndiethyl malonate"]; step2 [label="Hydrolysis and\ndecarboxylation"]; step3 [label="Reaction with triethyl orthoformate"]; step4 [label="Reaction with\ncyclopropylamine"]; step5 [label="Cyclization"]; step6 [label="Condensation with\npiperazine"]; end [label="Ciprofloxacin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; }

Caption: Simplified workflow for the synthesis of Ciprofloxacin.

The synthesis involves the initial condensation of this compound with diethyl malonate.[5] The resulting product then undergoes a series of transformations including hydrolysis, decarboxylation, reaction with triethyl orthoformate, and subsequent reaction with cyclopropylamine.[5] An intramolecular cyclization followed by condensation with piperazine (B1678402) ultimately yields ciprofloxacin.[2][5] This synthetic route underscores the importance of this compound in constructing the core quinolone structure of this vital antibiotic.

Conclusion

This compound is a highly reactive and versatile reagent for the acylation of a broad range of nucleophiles. The electron-withdrawing halogen substituents on the aromatic ring enhance the electrophilicity of the carbonyl carbon, facilitating efficient nucleophilic acyl substitution reactions. This guide has provided an overview of its reactivity with amine, alcohol, and thiol nucleophiles, supported by generalized experimental protocols and available quantitative data. The crucial role of this compound as a building block in the synthesis of complex molecules, such as the antibiotic ciprofloxacin, has also been highlighted. The information presented herein should serve as a practical resource for chemists engaged in synthetic organic chemistry and drug discovery.

References

Navigating the Solubility of 2,4-Dichloro-5-fluorobenzoyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics and determination methodologies for the highly reactive intermediate, 2,4-Dichloro-5-fluorobenzoyl chloride.

Abstract

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its utility in organic synthesis is intrinsically linked to its solubility and reactivity in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to a lack of publicly available quantitative solubility data, this guide focuses on qualitative solubility assessments, potential reactivity with solvents, and detailed experimental protocols for determining its solubility under controlled, anhydrous conditions. This document aims to equip researchers with the necessary knowledge to effectively handle and utilize this compound in their synthetic endeavors.

Introduction

This compound (C₇H₂Cl₃FO) is a halogenated aromatic acyl chloride.[1] Its structure, featuring a reactive acyl chloride group and a substituted phenyl ring, dictates both its synthetic utility and its physical properties, including solubility. Acyl chlorides, as a class of compounds, are known for their high reactivity, particularly towards nucleophiles.[2] This reactivity extends to many common solvents, making the determination and application of solubility data a non-trivial challenge. Understanding the solubility of this compound is crucial for reaction design, optimization of reaction conditions, and purification processes in drug discovery and development.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility and potential reactivity of this compound in a variety of common organic solvents.

Solvent ClassExample SolventsExpected SolubilityPotential for ReactionNotes
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF)Likely SolubleLow to ModerateMay react slowly with DMF and DMSO, especially at elevated temperatures. THF should be anhydrous as it can contain peroxides and water.
Aprotic Non-Polar Hexane, Toluene, Dichloromethane (DCM), Chloroform, Diethyl etherLikely SolubleLowGenerally good solvents for dissolution without reaction, provided they are anhydrous.
Protic Polar Water, Methanol, EthanolReactive HighReacts violently with water and alcohols to form the corresponding carboxylic acid or ester, respectively.[2] Not suitable as solvents.
Protic Non-Polar Acetic AcidReactive HighReacts to form a mixed anhydride. Not a suitable solvent.

It is imperative to use anhydrous solvents when working with this compound to prevent decomposition and ensure the integrity of the solution. [5]

Experimental Protocol for Solubility Determination

The determination of the solubility of a highly reactive compound like this compound requires meticulous experimental design and execution to prevent its degradation. The following protocol is a generalized approach based on the equilibrium shake-flask method, adapted for a moisture-sensitive solute.

Materials and Equipment
  • This compound (high purity)

  • Anhydrous organic solvents (various)

  • Inert gas (e.g., Nitrogen or Argon)

  • Schlenk line or glove box

  • Temperature-controlled shaker or incubator

  • Gas-tight syringes and needles

  • Anhydrous filtration apparatus (e.g., syringe filters with PTFE membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Sealed vials with septa

Experimental Procedure
  • Preparation of the Solvent System: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina (B75360) column).

  • Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (e.g., inside a glove box or using a Schlenk line) to exclude atmospheric moisture.[6]

  • Sample Preparation: In a series of sealed vials, add a known, excess amount of this compound to a precise volume of the chosen anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Carefully withdraw a known volume of the supernatant using a gas-tight syringe. Immediately filter the solution through an anhydrous syringe filter to remove any suspended solid particles.

  • Dilution and Analysis: Accurately dilute the filtered aliquot with a suitable anhydrous solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be generated using standards of known concentrations prepared in the same solvent.

  • Data Reporting: The solubility is reported as the concentration of the saturated solution at the specified temperature (e.g., in g/L or mol/L).

Analytical Method Considerations

Due to the reactivity of this compound, derivatization followed by chromatographic analysis can be a robust method for quantification. For instance, the sample can be derivatized with a suitable nucleophile (under controlled conditions) to form a stable derivative that is easier to handle and analyze.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solute Weigh excess This compound prep_vial Combine in sealed vial under inert atmosphere prep_solute->prep_vial prep_solvent Dispense anhydrous solvent prep_solvent->prep_vial shake Agitate at constant temperature (e.g., 24-48h) prep_vial->shake settle Allow excess solid to settle shake->settle withdraw Withdraw supernatant with gas-tight syringe settle->withdraw filter Filter through anhydrous filter withdraw->filter dilute Dilute aliquot filter->dilute analyze Analyze via HPLC/GC dilute->analyze result Solubility Data analyze->result

Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical nature as an aromatic acyl chloride suggests good solubility in a range of anhydrous aprotic solvents. The primary challenge in handling this compound lies in its high reactivity, particularly its sensitivity to moisture. The experimental protocol outlined in this guide provides a robust framework for researchers to determine the solubility of this and other reactive compounds in a controlled and accurate manner. A thorough understanding of its solubility and reactivity is paramount for its effective and safe use in the synthesis of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals, most notably fluoroquinolone antibiotics.[1][2] Its structural features are crucial for the biological activity of the final drug molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2,4-dichlorofluorobenzene.

Applications in Drug Development

The primary application of this compound is in the preparation of fluoroquinolone antibacterial agents.[1][2] It serves as a critical building block for constructing the quinolone core structure. Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The substituents on the quinolone ring, introduced via intermediates like this compound, significantly influence the antibacterial spectrum, potency, and pharmacokinetic properties of the drug.

Beyond antibiotics, this compound is also utilized in the synthesis of other therapeutic agents, including antipsychotic drugs.[2]

Synthetic Routes

Two primary synthetic routes for the preparation of this compound from 2,4-dichlorofluorobenzene have been established:

  • Direct Acylation: This method involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] This one-step process is efficient and high-yielding.

  • Multi-step Synthesis via Friedel-Crafts Acylation and Oxidation: This route begins with the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with acetyl chloride to form 2,4-dichloro-5-fluoroacetophenone.[3][4] The acetophenone (B1666503) intermediate is then oxidized to 2,4-dichloro-5-fluorobenzoic acid, which is subsequently converted to the desired acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate.[1][5]

  • Reaction with Carbon Tetrachloride and Hydrolysis: This process involves the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of a Lewis acid catalyst (e.g., ferric chloride or aluminum chloride) to introduce a trichloromethyl group.[1][6] Subsequent hydrolysis of the intermediate yields this compound.[1][6]

The choice of synthetic route may depend on factors such as the availability and cost of reagents, desired purity, and scalability of the process.

Experimental Protocols

Protocol 1: Direct Acylation with Oxalyl Chloride [2]

This protocol describes a one-step synthesis of this compound.

Materials:

  • 2,4-Dichlorofluorobenzene

  • Oxalyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous reaction solvent (e.g., dichloromethane)

Procedure:

  • To a stirred mixture of oxalyl chloride and aluminum chloride in an anhydrous solvent at 0-30°C, slowly add 2,4-dichlorofluorobenzene. The molar ratio of 2,4-dichlorofluorobenzene to AlCl₃ is typically 1:0.1-0.5, and the molar ratio to oxalyl chloride is 1:0.5-0.55.[2]

  • The addition is typically carried out over 30-60 minutes.[2]

  • After the addition is complete, maintain the reaction mixture at 20-30°C for 1.5-2.5 hours.[2]

  • Upon completion of the reaction, the product, this compound, is isolated by vacuum distillation.[2]

Protocol 2: Multi-step Synthesis via Acetophenone Intermediate [3][4]

This protocol outlines a three-step synthesis involving acylation, oxidation, and chlorination.

Step 1: Synthesis of 2,4-Dichloro-5-fluoroacetophenone

  • To a mixture of 2,4-dichlorofluorobenzene and aluminum chloride, add acetyl chloride at a temperature between 20°C and 40°C.

  • Stir the mixture at 120°C for 2 hours.

  • Pour the hot mixture onto ice and extract the organic layer with a solvent like methylene (B1212753) chloride.

  • Evaporate the solvent to obtain the crude 2,4-dichloro-5-fluoroacetophenone.

Step 2: Oxidation to 2,4-Dichloro-5-fluorobenzoic Acid

  • To the crude 2,4-dichloro-5-fluoroacetophenone, add a sodium hypochlorite (B82951) solution.

  • Stir the mixture for 1 hour at room temperature and then reflux for 2 hours.

  • After cooling, acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,4-dichloro-5-fluorobenzoic acid.

  • Filter and dry the solid product.

Step 3: Conversion to this compound [1]

  • React the 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride, typically in a 1:1.0-1.1 molar ratio.

  • The reaction can be carried out without a solvent at a temperature of 50-100°C. N,N-dimethylformamide can be used as a catalyst.

  • The final product, this compound, is obtained after the reaction is complete, and excess thionyl chloride can be removed by distillation.

Quantitative Data Summary

ParameterDirect Acylation[2]Multi-step Synthesis[1]
Starting Material 2,4-Dichlorofluorobenzene2,4-Dichlorofluorobenzene
Key Reagents Oxalyl chloride, AlCl₃Acetyl chloride, AlCl₃, NaOCl, SOCl₂
Reaction Steps 13
Overall Yield Up to 98%> 88%
Key Advantages Short process, high yieldHigh raw material conversion

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Direct Acylation Route cluster_1 Multi-step Route A 2,4-Dichlorofluorobenzene B Friedel-Crafts Acylation (Oxalyl Chloride, AlCl3) A->B C This compound B->C D 2,4-Dichlorofluorobenzene E Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) D->E F 2,4-Dichloro-5-fluoroacetophenone E->F G Oxidation (NaOCl) F->G H 2,4-Dichloro-5-fluorobenzoic acid G->H I Chlorination (SOCl2) H->I J This compound I->J

Caption: Synthetic routes to this compound.

Diagram 2: Logical Relationship in Fluoroquinolone Synthesis

G A This compound (Key Intermediate) B Condensation and Cyclization Reactions A->B C Fluoroquinolone Core Structure B->C D Further Modifications C->D E Active Pharmaceutical Ingredient (Fluoroquinolone Antibiotic) D->E

Caption: Role in fluoroquinolone synthesis.

Safety and Handling

This compound is a corrosive and irritating compound.[7] It can cause skin irritation, serious eye damage, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Application Notes and Protocols for Friedel-Crafts Acylation using 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are often key intermediates in the development of therapeutic agents and other high-value molecules.

This document provides detailed application notes and protocols for the use of 2,4-dichloro-5-fluorobenzoyl chloride as an acylating agent in Friedel-Crafts reactions. The presence of two chlorine atoms and a fluorine atom on the benzoyl chloride moiety makes it a valuable building block for introducing a highly functionalized phenyl group into a variety of aromatic substrates. The resulting 2,4-dichloro-5-fluorobenzophenone derivatives are precursors to a range of biologically active compounds, including those with applications as central nervous system (CNS) agents, such as anxiolytics and antipsychotics.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), reacts with this compound to form a highly reactive and resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electron system of the aromatic substrate attacks the electrophilic carbon of the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride 2,4-Dichloro-5-fluorobenzoyl chloride AcyliumIon Acylium Ion (Resonance Stabilized) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ Arene Aromatic Substrate (Arene) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + Acylium Ion Product 2,4-Dichloro-5-fluorobenzophenone Derivative SigmaComplex->Product + AlCl₄⁻ HCl HCl RegenCatalyst AlCl₃ Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_development Drug Development Pipeline AcylChloride 2,4-Dichloro-5-fluorobenzoyl chloride Acylation Friedel-Crafts Acylation AcylChloride->Acylation Arene Aromatic Substrate Arene->Acylation Benzophenone 2,4-Dichloro-5-fluorobenzophenone Derivative Acylation->Benzophenone Modification Further Chemical Modifications Benzophenone->Modification API Active Pharmaceutical Ingredient (API) Modification->API Preclinical Preclinical Studies (In vitro & In vivo) API->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval Drug Marketed Drug (e.g., CNS Agent) Approval->Drug

Application Notes: The Role of 2,4-Dichloro-5-fluorobenzoyl Chloride in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-5-fluorobenzoyl chloride is a pivotal chemical intermediate in the pharmaceutical industry, primarily utilized as a key starting material for the synthesis of third-generation fluoroquinolone antibiotics.[1][2] Fluoroquinolones are a class of broad-spectrum synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The structural backbone of these drugs is the 4-quinolone ring, and this compound provides the necessary substituted benzoyl moiety to construct this core. Its use facilitates a convergent synthesis route that is efficient, scalable, and adaptable for producing a variety of fluoroquinolone derivatives, including the widely used Ciprofloxacin.[1][2][3]

The synthesis strategy generally involves the condensation of this compound with an amino methyl acrylate (B77674) derivative, followed by a base-catalyzed cyclization to form the quinolone ring system.[3][4] This approach offers high safety and is amenable to industrial-scale production.[4] The resulting intermediate can then be further modified, typically through nucleophilic substitution at the C-7 position, to introduce various amine-containing side chains (like piperazine), which modulate the antibacterial spectrum and potency of the final drug.

Core Synthesis Pathway & Workflow

The synthesis of the fluoroquinolone core from this compound follows a well-established reaction sequence involving acylation, cyclization, and subsequent functionalization. The general workflow is depicted below, outlining the transformation from the starting acyl chloride to the final active pharmaceutical ingredient.

G cluster_0 Phase 1: Quinolone Core Formation cluster_1 Phase 2: Functionalization & Finalization A 2,4-Dichloro-5-fluorobenzoyl chloride C Acylation Reaction (C-C Bond Formation) A->C B Ethyl 3-(dimethylamino)acrylate (or similar precursor) B->C D Key Intermediate Ethyl 2-(2,4-dichloro-5-fluorobenzoyl) -3-(dimethylamino)acrylate C->D Yields can be high, especially in flow chemistry E Base-Catalyzed Cyclization D->E F 7-Chloro-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate E->F H Nucleophilic Substitution (at C-7 position) F->H G Piperazine (B1678402) Derivative (e.g., N-methylpiperazine) G->H I Ester Hydrolysis (Acid or Base) H->I J Final Fluoroquinolone Drug (e.g., Ciprofloxacin) I->J

Figure 1: General workflow for fluoroquinolone synthesis.

The logical progression begins with the formation of a key enamino ketoester intermediate via acylation.[5] This intermediate is then cyclized to form the core bicyclic quinolone structure. Subsequent steps involve the introduction of a specific side chain, often a piperazine ring, which is crucial for antibacterial activity, followed by hydrolysis to yield the final carboxylic acid.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a fluoroquinolone, starting from this compound.

Protocol 1: Synthesis of Key Intermediate Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate

This protocol is adapted from a continuous-flow process, which offers high efficiency and safety.[5]

Materials:

  • 2,4-Dichloro-5-fluorobenzoic acid

  • Bis(trichloromethyl)carbonate (BTC or triphosgene)

  • Ethyl 3-(dimethylamino)acrylate

  • Anhydrous acetonitrile (B52724) (solvent)

  • Pyridine (B92270) (catalyst)

  • Nitrogen gas supply

  • Standard laboratory glassware, syringe pumps, and flow reactor setup

Procedure:

  • Preparation of Acyl Chloride (In Situ): Prepare a solution of 2,4-Dichloro-5-fluorobenzoic acid (1.0 M) in anhydrous acetonitrile. In a separate flask, prepare a solution of bis(trichloromethyl)carbonate (0.4 M) in anhydrous acetonitrile.

  • Acylation Reaction Setup: Using syringe pumps, introduce the two solutions into a T-mixer connected to a flow reactor coil maintained at 60°C. The flow rates should be adjusted to achieve a stoichiometric ratio, with a residence time of approximately 2-5 minutes. This step rapidly converts the carboxylic acid to the highly reactive this compound in situ.[5]

  • Condensation: The output stream from the first reactor, containing the freshly generated acyl chloride, is fed into a second T-mixer. Simultaneously, a solution of ethyl 3-(dimethylamino)acrylate (1.2 M) and pyridine (1.5 M) in anhydrous acetonitrile is introduced into the same T-mixer.

  • Reaction Completion: The combined stream is passed through a second flow reactor coil, also maintained at 60°C, with a residence time of 5-10 minutes to complete the condensation reaction.

  • Workup and Purification: The output from the reactor is collected. The solvent is removed under reduced pressure. The crude residue is then purified by silica (B1680970) gel column chromatography or recrystallization to yield the pure ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate.

Protocol 2: General Procedure for Cyclization and Piperazine Substitution

This protocol outlines the subsequent steps to form the core quinolone and introduce the side chain.

Materials:

  • Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate (from Protocol 1)

  • Potassium carbonate (or another suitable base like DBU)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Piperazine (or a desired N-substituted derivative, e.g., N-ethylpiperazine for Norfloxacin)

  • Standard reflux apparatus

Procedure:

  • Cyclization: Dissolve the intermediate from Protocol 1 in an anhydrous solvent such as DMF or acetonitrile. Add a slight excess of a base, such as finely ground potassium carbonate. Heat the mixture to reflux (typically 80-140°C, depending on the solvent) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Piperazine Addition: After the cyclization is complete (as indicated by TLC), cool the reaction mixture slightly. Add the desired piperazine derivative (typically 1.5-2.0 equivalents) directly to the mixture.

  • Nucleophilic Substitution: Reheat the mixture and continue to stir at an elevated temperature (e.g., 100-120°C) for another 4-12 hours until the substitution is complete.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum.

  • Final Hydrolysis: The resulting ester is typically hydrolyzed to the final carboxylic acid by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization to precipitate the final fluoroquinolone product. The product can be further purified by recrystallization.

Quantitative Data

The efficiency of the synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative data from cited literature.

Table 1: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate via Continuous-Flow [5]

SolventCatalystTemperature (°C)Residence Time (min)Yield (%)
AcetonitrilePyridine6010>95
DichloromethanePyridine4015~90
TolueneNone8020~75

Table 2: Conditions for Preparation of this compound

Starting MaterialReagentsCatalystTemperature (°C)Yield (%)Reference
2,4-DichlorofluorobenzeneCarbon tetrachlorideFerric trichloride70>88 (overall)[3]
2,4-Dichloro-5-fluorobenzoic acidThionyl chlorideN/ARefluxHigh (not specified)[2]
2,4-DichlorofluorobenzeneAcetyl chloride, then NaOClAluminum chloride20-130High (not specified)[6]

Reaction Mechanism Visualization

The core of the synthesis involves an acylation followed by an intramolecular cyclization. The diagram below illustrates this key transformation.

G cluster_main Key Steps in Quinolone Ring Formation Start 2,4-Dichloro-5-fluorobenzoyl chloride + Enamine Step1 Acylation (Addition-Elimination) Start->Step1 Intermediate Enamino Ketoester Intermediate Step1->Intermediate Step2 Intramolecular Nucleophilic Substitution (Base-Catalyzed) Intermediate->Step2 Product Cyclized Quinolone Core Step2->Product

Figure 2: Key reaction steps for quinolone core formation.

References

Application Notes and Protocols for Pesticide Synthesis Utilizing 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dichloro-5-fluorobenzoyl chloride as a key intermediate in the synthesis of benzoylurea-class insecticides. This document outlines the synthesis of prominent pesticides, their mechanism of action, quantitative efficacy data, and detailed experimental protocols. Safety precautions for handling the core chemical intermediate are also provided.

Introduction: The Role of this compound in Pesticide Development

This compound is a crucial building block in the synthesis of several commercially significant benzoylurea (B1208200) insecticides. This class of pesticides acts as insect growth regulators (IGRs) by disrupting the molting process in insects. Specifically, they inhibit the synthesis of chitin (B13524), a vital component of an insect's exoskeleton. This targeted mode of action results in low mammalian toxicity, making them a favorable option in integrated pest management (IPM) programs.

Prominent pesticides synthesized using this compound or its derivatives as a precursor include Lufenuron, Novaluron, and Flufenoxuron. These compounds have demonstrated broad-spectrum activity against various agricultural and veterinary pests.

Mechanism of Action: Inhibition of Chitin Synthesis

Benzoylurea pesticides exert their insecticidal effect by inhibiting the enzyme chitin synthase. This enzyme is critical for the polymerization of N-acetylglucosamine into chitin chains, which are essential for the formation of the insect's procuticle. By blocking this final step in the chitin biosynthesis pathway, the insect is unable to form a new, functional exoskeleton during molting. This leads to larval mortality due to a malformed cuticle that cannot withstand the pressures of molting or provide adequate protection. The selectivity of these pesticides stems from the fact that vertebrates do not possess chitin.

Chitin_Synthesis_Pathway cluster_pathway Chitin Biosynthesis Pathway cluster_inhibition Inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P G6P isomerase GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GNAT GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P PAGM UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP Chitin Chitin (in Procuticle) UDPGlcNAc->Chitin Chitin Synthase 1 (CHS1) Benzoylurea Benzoylurea Pesticides (Lufenuron, Novaluron, etc.) Benzoylurea->Chitin Inhibits

Figure 1: Chitin synthesis pathway and the point of inhibition by benzoylurea pesticides.

Quantitative Efficacy Data

The following tables summarize the lethal concentration (LC50) values for pesticides derived from this compound against various insect pests. LC50 represents the concentration of the pesticide that is lethal to 50% of the tested population.

Table 1: Efficacy of Lufenuron Against Various Insect Pests

Insect SpeciesLife StageBioassay MethodLC50 Value (ppm)Exposure Time
Spodoptera litura (Tobacco Cutworm)3rd Instar LarvaeTopical Application44.073-
Spodoptera litura (Tobacco Cutworm)5th Instar LarvaeTopical Application92.646-
Spodoptera littoralis (Cotton Leafworm)2nd Instar LarvaeDiet Incorporation0.24-
Spodoptera littoralis (Cotton Leafworm)4th Instar LarvaeDiet Incorporation1.7-
Plutella xylostella (Diamondback Moth)Larvae (Susceptible Strain)Leaf Dip0

Application Notes and Protocols: Preparation of Pharmaceutical Ingredients with 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-fluorobenzoyl chloride is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its trifunctionalized benzene (B151609) ring structure makes it a versatile precursor for the construction of complex molecules, most notably fluoroquinolone antibiotics and antipsychotic drugs. This document provides detailed application notes and experimental protocols for the preparation of pharmaceutical ingredients utilizing this compound. It includes synthetic workflows, quantitative data, and visualizations of relevant biological signaling pathways to support drug development and research.

Application in Fluoroquinolone Antibiotic Synthesis: Ciprofloxacin (B1669076)

This compound is a key starting material for the synthesis of Ciprofloxacin, a broad-spectrum antibiotic.[1] The synthesis involves a multi-step process, beginning with the formation of a quinolone ring system, followed by the introduction of a piperazine (B1678402) moiety.

Synthesis of the Key Intermediate: 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

A crucial step in Ciprofloxacin synthesis is the preparation of the quinolone core, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[2][3] This intermediate is formed through the reaction of a 2,4-dichloro-5-fluorobenzoyl derivative with an aminoacrylate, followed by cyclization.

  • Cyclization: To a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in 100 ml of anhydrous dioxane, add 3.44 g of 80% sodium hydride in portions while cooling with ice and stirring.

  • Stir the mixture at room temperature for 30 minutes and then under reflux for 2 hours.

  • Remove the dioxane by vacuum distillation.

  • Hydrolysis: Suspend the residue (40.3 g) in 150 ml of water, add 6.65 g of potassium hydroxide, and reflux the mixture for 1.5 hours.

  • Filter the warm solution and rinse the residue with water.

  • Acidification and Isolation: Acidify the filtrate to a pH of 1 to 2 with semi-concentrated hydrochloric acid while cooling with ice.

  • Filter the resulting precipitate under suction, wash with water, and dry in a vacuum oven at 100°C to yield the final product.

Final Step: Synthesis of Ciprofloxacin

The final step in the synthesis of Ciprofloxacin involves the nucleophilic substitution of the chlorine atom at the 7-position of the quinolone ring with piperazine.[4]

  • Reaction Setup: In a reaction vessel, mix 100 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, 81 g of piperazine, 5 g of anhydrous aluminum chloride, and 175 ml of n-butanol.

  • Reaction: Heat the mixture to reflux temperature (118-122°C) and maintain for 10-14 hours.

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture and isolate the Ciprofloxacin base through standard purification techniques such as filtration, washing, and recrystallization.

Quantitative Data for Ciprofloxacin Synthesis
StepStarting MaterialReagentsProductYieldMelting Point
Intermediate Synthesis [2]Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylateSodium hydride, Dioxane, Potassium hydroxide, Hydrochloric acid7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid~85%234-237°C
Final Product Synthesis (Representative) [4]7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidPiperazine, Anhydrous aluminum chloride, n-butanolCiprofloxacinHigh-

Ciprofloxacin Synthesis Workflow

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis A This compound B Reaction with Diethyl malonate A->B Mg(OEt)2 C Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate B->C 1. HC(OEt)3/Ac2O 2. Cyclopropylamine D Cyclization with Sodium Hydride C->D E Hydrolysis with KOH D->E F 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid E->F G 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid H Reaction with Piperazine G->H n-butanol, AlCl3 I Ciprofloxacin H->I

Caption: Synthetic workflow for Ciprofloxacin.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ciprofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, Ciprofloxacin leads to breaks in the bacterial DNA, ultimately resulting in cell death.

G Cipro Ciprofloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Cipro->DNA_Gyrase inhibits Topo_IV Bacterial Topoisomerase IV Cipro->Topo_IV inhibits DNA_Replication DNA Replication, Repair, and Recombination DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication DNA_Breaks Double-Strand DNA Breaks DNA_Replication->DNA_Breaks disruption leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Ciprofloxacin's mechanism of action.

Application in Antipsychotic Drug Synthesis: Dopamine (B1211576) Receptor Antagonists

This compound can also serve as a precursor for the synthesis of antipsychotic drugs, many of which act as dopamine receptor antagonists.[1] Haloperidol (B65202) is a well-known butyrophenone (B1668137) antipsychotic, and its analogs can be synthesized from appropriately substituted benzoyl chlorides.

Representative Synthesis of a Haloperidol Analog

The synthesis of haloperidol analogs involves a Friedel-Crafts acylation followed by a series of modifications to introduce the characteristic butyrophenone side chain and the piperidine (B6355638) moiety.

  • Friedel-Crafts Acylation: React this compound with a suitable aromatic compound (e.g., fluorobenzene) in the presence of a Lewis acid catalyst like aluminum chloride to form a substituted benzophenone (B1666685).

  • Side-Chain Introduction: The resulting benzophenone undergoes a series of reactions to introduce the four-carbon side chain, for example, through a Grignard reaction or a Wittig reaction followed by reduction.

  • Piperidine Moiety Introduction: The terminal end of the side chain is functionalized (e.g., halogenated) to allow for nucleophilic substitution by a substituted piperidine derivative, such as 4-(4-chlorophenyl)-4-hydroxypiperidine, to yield the final haloperidol analog.

Quantitative Data for a Representative Haloperidol Analog Synthesis
StepStarting MaterialReagentsProductYield
Friedel-Crafts Acylation This compound, FluorobenzeneAluminum chlorideSubstituted BenzophenoneGood
Side-Chain and Piperidine Addition Substituted BenzophenoneGrignard reagent, 4-(4-chlorophenyl)-4-hydroxypiperidine, Dehydrating agentHaloperidol AnalogModerate

Haloperidol Analog Synthesis Workflow

G A This compound C Friedel-Crafts Acylation A->C B Fluorobenzene B->C AlCl3 D Substituted Benzophenone C->D E Introduction of Butyrophenone Side Chain D->E F Functionalized Butyrophenone E->F H Condensation Reaction F->H G 4-(4-chlorophenyl)-4-hydroxypiperidine G->H I Haloperidol Analog H->I

Caption: Synthesis workflow for a Haloperidol analog.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Antipsychotic drugs like haloperidol and its analogs primarily exert their therapeutic effects by blocking dopamine D2 receptors in the mesolimbic pathway of the brain.[5][6] This blockade reduces the excessive dopaminergic activity associated with the positive symptoms of psychosis.

G Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (Gαi-coupled) Dopamine->D2_Receptor activates AC Adenylyl Cyclase D2_Receptor->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Signaling PKA->Downstream Response Reduction of Psychotic Symptoms Downstream->Response Antipsychotic Antipsychotic Drug (e.g., Haloperidol Analog) Antipsychotic->D2_Receptor blocks

Caption: Dopamine D2 receptor antagonist signaling.

References

Application Notes and Protocols: Acylation of Amines with 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acylation of primary and secondary amines with 2,4-dichloro-5-fluorobenzoyl chloride is a fundamental and robust chemical transformation that yields N-substituted (2,4-dichloro-5-fluorophenyl)amides. This reaction, typically proceeding via a nucleophilic acyl substitution mechanism, is of significant interest in medicinal chemistry and drug discovery. The resulting amide scaffold is a key structural motif found in a variety of biologically active compounds. The electron-withdrawing properties of the chlorine and fluorine substituents on the benzoyl ring can influence the chemical properties and biological activity of the final molecule, making this reagent a valuable building block for creating new chemical entities. These application notes provide detailed protocols for this transformation, summarize key data, and illustrate the reaction's importance in the synthesis of pharmaceutical intermediates.

Applications in Drug Discovery

The 2,4-dichloro-5-fluorobenzoyl moiety is an important pharmacophore and a versatile synthetic intermediate in the development of new therapeutic agents. Its derivatives are key components in a range of pharmaceuticals.

  • Antibacterial Agents : this compound is a crucial intermediate in the synthesis of potent fluoroquinolone antibiotics, such as Ciprofloxacin.[1][2]

  • Antipsychotic Drugs : This compound also serves as a precursor for the synthesis of antipsychotic medications, including Triperidol.[1]

  • Anticancer Drug Development : The N-aryl amides derived from this reaction are widely explored in oncology research. They have been incorporated into molecules designed as selective inhibitors of specific cancer-related targets, such as Cytochrome P450 1B1 (CYP1B1) to overcome chemotherapy resistance, and as potential Werner (WRN) helicase inhibitors.[3][4] The chlorinated aromatic scaffold is a common feature in many approved and investigational anticancer drugs.[5]

Applications reagent 2,4-Dichloro-5- fluorobenzoyl chloride product N-substituted (2,4-dichloro-5-fluorophenyl)amides reagent->product Acylation (Amide Synthesis) amine Primary/Secondary Amine amine->product Acylation (Amide Synthesis) app1 Fluoroquinolone Antibiotics (e.g., Ciprofloxacin) product->app1 app2 Antipsychotics (e.g., Triperidol) product->app2 app3 Anticancer Agents (e.g., CYP1B1 Inhibitors) product->app3

Fig 1. Synthetic utility of this compound in drug development.

Reaction Principle and General Mechanism

The acylation of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction, is a nucleophilic acyl substitution.[6] The reaction proceeds in two main stages: nucleophilic addition followed by elimination.[7]

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[7]

  • Elimination : The carbon-oxygen double bond reforms, leading to the elimination of the chloride ion, which is a good leaving group.

  • Deprotonation : A base, typically a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), removes the proton from the nitrogen atom to yield the neutral amide product and the hydrochloride salt of the base.[7]

Mechanism reactants Amine (R-NH₂) + Acyl Chloride intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack elimination Chloride Elimination intermediate->elimination Reform C=O protonated Protonated Amide elimination->protonated products Final Amide Product + Base-HCl Salt protonated->products Deprotonation base Base (e.g., Et₃N) base->protonated

Fig 2. General mechanism for nucleophilic acyl substitution of an amine with an acyl chloride.

Experimental Protocols

Two common protocols are presented below. Protocol 1 describes a conventional method using a standard aprotic solvent, while Protocol 2 outlines a more recent, greener approach using a bio-based solvent.

General Experimental Workflow

The overall process for the synthesis, regardless of the specific protocol, follows a consistent workflow from reaction setup to product isolation.

Workflow A 1. Reagent Preparation B 2. Dissolve Amine & Base in Solvent A->B C 3. Cool Reaction Mixture (e.g., 0 °C) B->C D 4. Add Acyl Chloride Solution Dropwise C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Reaction Quench (e.g., Water) E->F Upon Completion G 7. Product Isolation F->G H Filtration (for precipitated solid) G->H I Extraction (for soluble product) G->I J 8. Purification (e.g., Recrystallization/Chromatography) H->J I->J K 9. Characterization (NMR, MS) J->K

Fig 3. General workflow for the synthesis and isolation of N-substituted amides.
Protocol 1: Acylation in Dichloromethane (DCM)

This protocol is based on the classic Schotten-Baumann reaction conditions and is suitable for a wide range of primary and secondary amines.[6][8]

Materials and Reagents:

  • Amine (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).

  • Add the amine (1.0 eq) and anhydrous DCM to the flask.

  • Add the base (TEA or DIEA, 1.2 eq) to the stirring solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography as needed.

Protocol 2: Acylation in a Bio-based Solvent (Cyrene™)

This protocol utilizes a greener, bio-based solvent and often allows for a simpler precipitation work-up, reducing the need for extraction and chromatography.[9]

Materials and Reagents:

  • Amine (1.0 eq, 0.5 mmol scale)

  • This compound (1.0 eq, 0.5 mmol)

  • Triethylamine (TEA) (1.1 eq, 0.55 mmol)

  • Cyrene™ (0.5 mL, to make a 1M solution)

  • Deionized water

Equipment:

  • Reaction vial with a magnetic stir bar

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • To a stirred solution of this compound (1.0 eq) in Cyrene™ (to 1M) in a reaction vial, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the amine (1.0 eq) to the cooled mixture.

  • Allow the resultant mixture to warm to room temperature while stirring for 1 hour. The reaction is often complete in less than 5 minutes.[9]

  • Work-up: Add deionized water (~10 volumes, e.g., 5 mL) to the reaction mixture.

  • Stir vigorously until the product precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Wash the filtered solid with additional water to remove any residual Cyrene™ and triethylamine hydrochloride salt.

  • Dry the solid product under vacuum to obtain the pure amide. For many primary amines, this procedure yields a product that does not require further purification.[9]

Data Presentation

The choice of protocol can be guided by factors such as solvent toxicity, work-up complexity, and substrate scope.

Table 1: Comparison of Reaction Protocol Parameters

ParameterProtocol 1 (Conventional)Protocol 2 (Green)
Solvent Dichloromethane (DCM)Cyrene™
Base TEA or DIEATriethylamine (TEA)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 16 hours~ 1 hour
Work-up Aqueous wash, ExtractionPrecipitation with Water
Purification Often requires ChromatographyFiltration is often sufficient

Table 2: Representative Data for Acylation of Various Amines

The following table presents typical, expected results for the acylation of representative amines with this compound, for which good to excellent yields are generally reported.[9]

Amine SubstrateProduct NameTypical Yield (%)Purity (%)
AnilineN-(phenyl)-2,4-dichloro-5-fluorobenzamide>85%>95%
BenzylamineN-(benzyl)-2,4-dichloro-5-fluorobenzamide>90%>98%
Pyrrolidine(Pyrrolidin-1-yl)(2,4-dichloro-5-fluorophenyl)methanone>90%>98%
4-FluoroanilineN-(4-fluorophenyl)-2,4-dichloro-5-fluorobenzamide>80%>95%

References

Synthesis of Novel Heterocyclic Compounds Using 2,4-Dichloro-5-fluorobenzoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluorobenzoyl chloride is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 2,4-dichloro-5-fluorophenyl moiety into various molecular scaffolds. This substituted aromatic group is of significant interest in medicinal chemistry due to its potential to modulate the biological activity of molecules. This document provides detailed application notes and experimental protocols for the synthesis of novel quinazolinone, benzoxazinone (B8607429), and benzothiazole (B30560) derivatives using this compound. These heterocyclic cores are prevalent in numerous pharmacologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities.

Synthesis of 2-(2,4-dichloro-5-fluorophenyl)-4H-3,1-benzoxazin-4-one

The reaction of anthranilic acid with this compound provides a straightforward method for the synthesis of 2-(2,4-dichloro-5-fluorophenyl)-4H-3,1-benzoxazin-4-one. This benzoxazinone can serve as a crucial intermediate for the preparation of other heterocyclic systems, such as quinazolinones.

Experimental Protocol

A solution of anthranilic acid (1 equivalent) and triethylamine (B128534) (1.1 equivalents) in a suitable solvent such as chloroform (B151607) is stirred at room temperature. To this mixture, this compound (1 equivalent) is added dropwise. The reaction is stirred for a period of 2 to 4 hours. Following the initial acylation, a cyclizing agent is introduced. A solution of cyanuric chloride (1 equivalent) in dimethylformamide (DMF) is added to the reaction mixture, which is then stirred for an additional 4 hours. The solvent is subsequently removed under reduced pressure, and the residue is treated with ice-cold water to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Reaction Workflow

reagent1 Anthranilic Acid intermediate N-(2,4-dichloro-5-fluorobenzoyl)anthranilic acid reagent1->intermediate Acylation in Chloroform/Triethylamine reagent2 This compound reagent2->intermediate product 2-(2,4-dichloro-5-fluorophenyl)-4H-3,1-benzoxazin-4-one intermediate->product Cyclization cyclizing_agent Cyanuric Chloride/DMF cyclizing_agent->product

Caption: Synthesis of 2-(2,4-dichloro-5-fluorophenyl)-4H-3,1-benzoxazin-4-one.

Synthesis of 2-(2,4-dichloro-5-fluorophenyl)quinazolin-4(3H)-one

Quinazolin-4(3H)-ones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. A common synthetic route involves the reaction of 2-aminobenzamide (B116534) with an appropriate acyl chloride, followed by cyclization. Microwave-assisted synthesis can significantly accelerate this process.

Experimental Protocol

A mixture of 2-aminobenzamide (1 equivalent) and this compound (1 equivalent) is prepared. The reaction can be performed under solvent-free conditions or using a high-boiling point solvent like DMF in a microwave reactor. The mixture is irradiated with microwaves at a suitable power and temperature for a short duration, typically ranging from 3 to 15 minutes. Progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or an appropriate solvent system. Purification is typically achieved by recrystallization.

Data Summary
ProductStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)
2-(2,4-dichloro-5-fluorophenyl)quinazolin-4(3H)-one2-Aminobenzamide, this compoundMicrowave, solvent-free or DMFHighNot specified

Reaction Workflow

reagent1 2-Aminobenzamide product 2-(2,4-dichloro-5-fluorophenyl)quinazolin-4(3H)-one reagent1->product reagent2 This compound reagent2->product reaction_conditions Microwave Irradiation reaction_conditions->product

Caption: Microwave-assisted synthesis of a quinazolinone derivative.

Synthesis of 2-(2,4-dichloro-5-fluorophenyl)benzothiazole

Benzothiazoles are another important class of heterocyclic compounds with diverse biological activities. The condensation of 2-aminothiophenol (B119425) with benzoyl chlorides provides a direct route to 2-substituted benzothiazoles.

Experimental Protocol

Under solvent-free conditions, 2-aminothiophenol (1 equivalent) is reacted with this compound (1 equivalent) at room temperature. The reaction is typically rapid and yields the corresponding 2-substituted benzothiazole. The progress of the reaction can be monitored by the formation of a solid product. The crude product can be purified by washing with a suitable solvent or by recrystallization to afford the pure 2-(2,4-dichloro-5-fluorophenyl)benzothiazole.

Data Summary
ProductStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)
2-(2,4-dichloro-5-fluorophenyl)benzothiazole2-Aminothiophenol, this compoundSolvent-free, Room TemperatureGood to ExcellentNot specified

Reaction Workflow

reagent1 2-Aminothiophenol product 2-(2,4-dichloro-5-fluorophenyl)benzothiazole reagent1->product reagent2 This compound reagent2->product reaction_conditions Solvent-free, Room Temp. reaction_conditions->product

Caption: Synthesis of a 2-substituted benzothiazole derivative.

Potential Biological Activities and Signaling Pathways

Heterocyclic compounds bearing the 2,4-dichloro-5-fluorophenyl moiety are expected to exhibit a range of biological activities. Quinazolinones, benzoxazinones, and benzothiazoles are known to possess antimicrobial, antifungal, and anticancer properties.[1] The introduction of the di-chloro and fluoro substituents on the phenyl ring can enhance these activities by altering the lipophilicity, electronic properties, and metabolic stability of the compounds.

For instance, quinazolinone derivatives have been reported to act as inhibitors of various enzymes and receptors. Their antimicrobial activity may stem from the inhibition of essential bacterial enzymes, while their anticancer effects could be mediated through pathways such as the inhibition of tyrosine kinases or interaction with DNA.

Potential Signaling Pathway Inhibition

compound Novel Heterocyclic Compound (e.g., Quinazolinone derivative) target_enzyme Bacterial/Fungal Enzyme (e.g., DNA gyrase, Dihydrofolate reductase) compound->target_enzyme Inhibition target_kinase Tyrosine Kinase (e.g., EGFR, VEGFR) compound->target_kinase Inhibition bacterial_growth Bacterial/Fungal Growth target_enzyme->bacterial_growth Essential for cancer_proliferation Cancer Cell Proliferation target_kinase->cancer_proliferation Promotes

References

Application Notes and Protocols for the Synthesis of Specialty Polymers Using 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluorobenzoyl chloride is a versatile monomer used in the synthesis of high-performance specialty polymers, particularly fluorinated aromatic polyamides (aramids). The incorporation of fluorine and chlorine atoms into the polymer backbone imparts unique properties such as enhanced thermal stability, chemical resistance, flame retardancy, and improved solubility in organic solvents, making these polymers suitable for a range of advanced applications.[1]

This document provides detailed application notes and experimental protocols for the synthesis of specialty polyamides using this compound. The procedures outlined are based on established low-temperature solution polycondensation methods for analogous fluorinated aromatic polyamides.

Monomer: this compound

Chemical Structure:

Properties:

PropertyValue
CAS Number 86393-34-2
Molecular Formula C7H2Cl3FO
Molecular Weight 227.45 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 143-144 °C @ 35 mmHg

Synthesis of Specialty Polyamides: Application Notes

The synthesis of high molecular weight aromatic polyamides from this compound is typically achieved through low-temperature solution polycondensation with aromatic diamines. This method is preferred as it minimizes side reactions and allows for the formation of high molecular weight polymers necessary for good mechanical properties.

Key Considerations:

  • Monomer Purity: The purity of both this compound and the aromatic diamine is crucial for achieving high molecular weight polymers.

  • Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are commonly used to dissolve the monomers and the resulting polymer. The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) can enhance the solubility of the aromatic polyamides.

  • Reaction Temperature: The polymerization is conducted at low temperatures (typically 0 to 25 °C) to control the reaction rate and prevent degradation.

  • Stoichiometry: A precise 1:1 molar ratio of the diacid chloride and the diamine is essential for obtaining high molecular weights.

  • Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.

The resulting fluorinated polyamides are expected to exhibit the following properties based on studies of structurally similar polymers:

  • High Thermal Stability: Decomposition temperatures are typically above 400 °C.

  • Good Chemical Resistance: The fluorinated backbone provides resistance to a wide range of chemicals.

  • Enhanced Solubility: Compared to non-fluorinated aramids, these polymers often show improved solubility in organic solvents, facilitating processing.

  • Excellent Mechanical Properties: The polymers can be cast into strong and flexible films with high tensile strength and modulus.

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a general procedure for the synthesis of an aromatic polyamide from this compound and a representative aromatic diamine, 4,4'-oxydianiline (B41483) (ODA).

Materials:

  • This compound (1 equivalent)

  • 4,4'-Oxydianiline (ODA) (1 equivalent)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Pyridine (B92270), anhydrous

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Low-temperature bath (ice-water or cryostat)

  • Addition funnel

  • Vacuum oven

Procedure:

  • Diamine Solution Preparation: In a dry, nitrogen-purged three-necked flask, dissolve 4,4'-oxydianiline (1 equivalent) and anhydrous lithium chloride (5-10% w/v of the solvent) in anhydrous N,N-dimethylacetamide (to achieve a final polymer concentration of 10-15% w/v). Stir the mixture at room temperature until all solids have dissolved. Add a few drops of anhydrous pyridine as an acid scavenger.

  • Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.

  • Acid Chloride Addition: Slowly add a solution of this compound (1 equivalent) in a small amount of anhydrous DMAc to the cooled diamine solution dropwise via an addition funnel over 30-60 minutes with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Polymer Precipitation: Precipitate the polymer by slowly pouring the viscous polymer solution into a large excess of a non-solvent such as methanol or water with constant stirring.

  • Washing and Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Expected Results:

The procedure should yield a fibrous, off-white to pale yellow solid aromatic polyamide. The properties of the polymer can be characterized by various techniques as summarized in the table below.

Characterization Technique Expected Observations
Inherent Viscosity 0.5 - 2.0 dL/g (in DMAc with LiCl at 30 °C), indicating high molecular weight.
FTIR Spectroscopy Characteristic amide bands (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹).
¹H NMR Spectroscopy Aromatic proton signals consistent with the polymer repeating unit.
Thermogravimetric Analysis (TGA) 5% weight loss temperature > 400 °C in a nitrogen atmosphere.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) typically between 200-300 °C.

Visualizations

Logical Workflow for Aromatic Polyamide Synthesis

Polymer_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Prep Monomer Purification (this compound & Diamine) Dissolution Dissolve Diamine & LiCl in DMAc Monomer_Prep->Dissolution Solvent_Prep Solvent & Additive Preparation (Anhydrous DMAc, LiCl) Solvent_Prep->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Addition Slowly Add Acid Chloride Cooling->Addition Polymerization Stir at Room Temperature Addition->Polymerization Precipitation Precipitate in Methanol/Water Polymerization->Precipitation Filtration Filter the Polymer Precipitation->Filtration Washing Wash with Methanol & Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Characterization Analyze Polymer Properties (Viscosity, FTIR, NMR, TGA, DSC) Drying->Characterization

Caption: Workflow for the synthesis of aromatic polyamides.

Signaling Pathway of Monomer to Polymer

Monomer_to_Polymer Monomer1 2,4-Dichloro-5-fluorobenzoyl Chloride Process Low-Temperature Solution Polycondensation Monomer1->Process Monomer2 Aromatic Diamine (e.g., 4,4'-Oxydianiline) Monomer2->Process Polymer Fluorinated Aromatic Polyamide Process->Polymer Byproduct HCl Process->Byproduct

Caption: Reaction pathway from monomers to polymer.

Safety Precautions

  • This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The solvents used (DMAc, NMP, pyridine) are hazardous. Consult the safety data sheets (SDS) before use.

  • The polymerization reaction releases hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood. The use of an acid scavenger like pyridine is recommended.

Disclaimer: The protocols provided are intended for guidance and should be adapted and optimized by qualified personnel based on specific experimental conditions and safety considerations.

References

Application Notes and Protocols: Amidation with 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the amidation of 2,4-dichloro-5-fluorobenzoyl chloride. The synthesis of N-substituted 2,4-dichloro-5-fluorobenzamides is a crucial step in the development of various pharmaceutical and agrochemical compounds. The following protocols are based on the widely used Schotten-Baumann reaction conditions, which involve the reaction of an acyl chloride with an amine in the presence of a base.[1]

General Reaction Scheme

The reaction involves the nucleophilic acyl substitution of an amine with this compound to form the corresponding amide. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Scheme 1: General Amidation Reaction

Where Ar = 2,4-dichloro-5-fluorophenyl

Quantitative Data Summary

The following table summarizes typical reaction conditions for the amidation of this compound with a primary amine. These conditions can be adapted for various amine substrates.

ParameterConditionNotes
Reactants
This compound1.0 equivalentThe limiting reagent.
Primary or Secondary Amine1.0 - 1.2 equivalentsA slight excess of the amine can be used.
Base
Triethylamine (B128534) (TEA)1.1 - 1.5 equivalentsA common organic base for this reaction.[2]
Diisopropylethylamine (DIEA)1.1 - 1.5 equivalentsA non-nucleophilic base, useful for sensitive substrates.[3]
Aqueous Sodium Hydroxide (NaOH)2.0 - 3.0 equivalentsFor classic Schotten-Baumann conditions (biphasic).[4]
Solvent
Dichloromethane (B109758) (DCM)0.1 - 0.5 MA common aprotic solvent.[3]
Tetrahydrofuran (THF)0.1 - 0.5 MAnother suitable aprotic solvent.
Cyrene™1.0 MA bio-alternative dipolar aprotic solvent.[2][5]
Reaction Temperature 0 °C to room temperatureThe reaction is often started at 0 °C and allowed to warm to room temperature.[5]
Reaction Time 1 - 16 hoursReaction progress can be monitored by TLC or LC-MS.[3]
Work-up Aqueous washTypically involves washing with water, dilute acid, and/or brine.
Purification Recrystallization or Column ChromatographyDepends on the purity and physical properties of the product.

Experimental Protocols

Protocol 1: General Amidation using Triethylamine in Dichloromethane

This protocol describes a general method for the amidation of this compound with a primary amine using triethylamine as the base and dichloromethane as the solvent.

Materials:

  • This compound

  • Amine of choice

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or flash column chromatography on silica (B1680970) gel.

Protocol 2: Amidation in a Bio-alternative Solvent (Cyrene™)

This protocol is adapted from a greener synthesis approach for amides.[2][5]

Materials:

  • This compound

  • Primary amine

  • Triethylamine (TEA)

  • Cyrene™

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent, 0.5 mmol) in Cyrene™ (0.5 mL, 1 M) at 0 °C, add triethylamine (1.1 equivalents, 0.55 mmol).[2]

  • Add the primary amine (1.0 equivalent, 0.5 mmol) to the mixture.[2]

  • Allow the resulting mixture to warm to room temperature over 1 hour.[5]

  • Add water (5 mL) and stir the mixture until the product precipitates. For some products, stirring for up to 24 hours may be necessary to induce precipitation.[5]

  • Collect the precipitate by filtration and wash with water to yield the pure amide.[2]

  • If further purification is needed, the solid can be dissolved in a suitable organic solvent like ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.[5]

Visualizations

The following diagrams illustrate the logical workflow of the amidation reaction and the general structure of the signaling pathway leading to amide formation.

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Amine & Base in Solvent Cooling Cool to 0 °C Reactants->Cooling Addition Add Acyl Chloride Cooling->Addition Stirring Stir at RT (1-16h) Addition->Stirring Quench Quench with Water Stirring->Quench Extract Aqueous Wash Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Product Concentrate->Purify

Caption: Experimental workflow for a typical amidation reaction.

Amidation_Mechanism Amine Amine (R-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride This compound AcylChloride->Tetrahedral Amide N-substituted Amide Tetrahedral->Amide Collapse & Chloride elimination HCl HCl Tetrahedral->HCl Salt Base-HCl Salt HCl->Salt Neutralization Base Base (e.g., TEA) Base->Salt

Caption: Simplified signaling pathway of the amidation reaction.

References

Catalytic Methods for Reactions Involving 2,4-Dichloro-5-fluorobenzoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for catalytic reactions involving 2,4-dichloro-5-fluorobenzoyl chloride. This versatile reagent is a key building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical entities. The protocols outlined below focus on catalytic methods that enhance reaction efficiency, selectivity, and sustainability.

Overview of Catalytic Applications

This compound is a highly reactive acyl chloride, making it an excellent substrate for a variety of catalytic transformations. Its utility is most prominently demonstrated in the synthesis of fluoroquinolone antibiotics, such as ciprofloxacin (B1669076). The primary catalytic reactions involving this compound include:

  • Catalytic Acylation of Carbon Nucleophiles: Essential for the construction of the core structure of fluoroquinolones.

  • Catalytic Amidation and Esterification: Formation of amide and ester linkages for the development of diverse compound libraries.

  • Palladium-Catalyzed Cross-Coupling Reactions: Although specific examples with this substrate are scarce in the literature, the presence of two chlorine atoms on the aromatic ring suggests potential for regioselective Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

  • Catalytic Reduction: Selective reduction of the acyl chloride to the corresponding aldehyde, a valuable synthetic intermediate.

  • Friedel-Crafts Acylation: Use as an acylating agent to introduce the 2,4-dichloro-5-fluorobenzoyl moiety onto other aromatic rings.

Data Presentation: Comparison of Catalytic Methods

The following table summarizes quantitative data for key catalytic reactions involving this compound and related substrates.

Reaction TypeCatalyst/PromoterSubstrateProductYield (%)Reference
AcylationMagnesium EthoxideDiethyl malonateDiethyl 2,4-dichloro-5-fluoro-benzoyl-malonateHigh[1]
Acylation- (Continuous Flow)Ethyl 3-(dimethylamino)acrylateEthyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate82.7 (conversion)
AmidationPyridine (B92270)2-methyl-3-(2-(N',N'-dimethylamino)ethyl)-1H-indol-5-amineN-[2-methyl-3-(2-N',N'-dimethylamino!ethyl)-1H-indol-5-yl]-2,4-dichloro-5-fluorobenzamide75

Experimental Protocols

Catalytic Acylation for Fluoroquinolone Synthesis

The acylation of active methylene (B1212753) compounds is a crucial step in the synthesis of ciprofloxacin and other fluoroquinolone antibiotics.

Protocol 1: Acylation of Diethyl Malonate

This reaction forms the β-keto ester, a key intermediate for the quinolone ring system. While often performed with a stoichiometric amount of base like magnesium ethoxide, catalytic approaches are sought for greener synthesis. The following is a typical procedure described in the synthesis of ciprofloxacin precursors.[2][1]

  • Reaction: Acylation of diethyl malonate with this compound.

  • Reagents:

    • This compound (1.0 equiv)

    • Diethyl malonate (1.2 equiv)

    • Magnesium ethoxide (1.1 equiv) in ether

    • p-Toluenesulfonic acid (catalytic amount for subsequent decarboxylation)

    • Anhydrous ether as solvent

  • Procedure:

    • To a stirred solution of magnesium ethoxide in anhydrous ether, slowly add diethyl malonate at room temperature.

    • After the addition is complete, stir the mixture for 30 minutes.

    • Slowly add a solution of this compound in anhydrous ether to the reaction mixture.

    • After the addition, heat the reaction mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and acidify with dilute sulfuric acid.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude diethyl 2,4-dichloro-5-fluorobenzoylmalonate.

    • For the subsequent decarboxylation, dissolve the crude product in a suitable solvent, add a catalytic amount of p-toluenesulfonic acid and water, and heat to reflux.

  • Expected Outcome: Formation of ethyl 2,4-dichloro-5-fluorobenzoylacetate.

Protocol 2: Acylation of Ethyl 3-(dimethylamino)acrylate in a Continuous Flow System

This method is part of a continuous-flow process for the synthesis of floxacin intermediates, where this compound is often generated in situ.[3][4]

  • Reaction: Acylation of ethyl 3-(dimethylamino)acrylate.

  • Reagents:

    • 2,4-Dichloro-5-fluorobenzoic acid (precursor)

    • Bis(trichloromethyl)carbonate (BTC) as an activating agent

    • Ethyl 3-(dimethylamino)acrylate

    • Organic solvent (e.g., toluene)

  • Procedure (Conceptual Flow Process):

    • A solution of 2,4-dichloro-5-fluorobenzoic acid and a catalyst/promoter in a suitable solvent is fed into the flow reactor.

    • A solution of the activating agent (e.g., BTC) is introduced to generate the acyl chloride in situ.

    • The stream containing the acyl chloride is then mixed with a solution of ethyl 3-(dimethylamino)acrylate.

    • The reaction mixture passes through a heated reaction coil to ensure complete conversion.

    • The product stream is collected and subjected to downstream processing.

  • Note: This reaction highlights a modern approach to synthesis, where the highly reactive acyl chloride is generated and consumed in a continuous manner, enhancing safety and efficiency.

Catalytic Amidation

The formation of amides is a common transformation of acyl chlorides. Catalytic methods can accelerate this process and improve yields.

Protocol 3: Amidation of a Primary Amine

This protocol is based on the synthesis of N-substituted indole (B1671886) derivatives, where pyridine is used as a base and may also act as an acylation catalyst.[5]

  • Reaction: Amidation of an aminoindole derivative.

  • Catalyst/Base: Pyridine or triethylamine (B128534). Dimethylaminopyridine (DMAP) can be used as a more potent acylation catalyst.

  • Reagents:

    • This compound (1.3 equiv)

    • Aminoindole substrate (1.0 equiv)

    • Pyridine or triethylamine (as solvent and base)

  • Procedure:

    • Dissolve the aminoindole substrate in an excess of pyridine or in a suitable solvent containing triethylamine.

    • Slowly add this compound to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by chromatography.

Visualizing Reaction Pathways and Workflows

Diagram 1: Synthesis of Fluoroquinolone Intermediate

This compound This compound Acylation Acylation This compound->Acylation Diethyl malonate Diethyl malonate Diethyl malonate->Acylation Magnesium ethoxide Magnesium ethoxide Magnesium ethoxide->Acylation Intermediate_Ketoester Diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate Acylation->Intermediate_Ketoester Decarboxylation Decarboxylation Intermediate_Ketoester->Decarboxylation Final_Product Ethyl 2,4-dichloro-5-fluorobenzoylacetate Decarboxylation->Final_Product

Caption: Acylation of diethyl malonate.

Diagram 2: General Workflow for Catalytic Amidation

cluster_reactants Reactants cluster_process Process cluster_product Product Acyl_Chloride This compound Reaction Catalytic Amidation Acyl_Chloride->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Acylation Catalyst (e.g., DMAP) Catalyst->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography Workup->Purification Amide_Product N-substituted Amide Purification->Amide_Product

Caption: Catalytic amidation workflow.

Potential Catalytic Cross-Coupling Reactions (General Protocols)

While specific literature examples for this compound are limited, its structure is amenable to palladium-catalyzed cross-coupling reactions. The two chlorine atoms offer sites for regioselective functionalization. Generally, the chlorine atom at the 4-position is more activated towards oxidative addition due to the para-directing effect of the fluorine atom and the meta-directing effect of the benzoyl group.

General Protocol for Suzuki-Miyaura Coupling:

  • Catalyst System: Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos).

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent: Toluene, dioxane, or DMF/water mixtures.

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon).

    • Add the palladium catalyst and ligand.

    • Add the solvent and heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction, perform an aqueous workup, and purify the product.

Diagram 3: Palladium-Catalyzed Cross-Coupling Cycle

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl ArPd(II)XL2 Ar-Pd(II)-Cl(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-[M] ArPd(II)R'L2 Ar-Pd(II)-R'(L2) Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Caption: General catalytic cycle for cross-coupling.

Conclusion

This compound is a valuable and reactive building block, particularly for the synthesis of complex molecules in the pharmaceutical industry. The catalytic methods presented here, especially in the realm of acylation, provide robust pathways for its utilization. While the exploration of its participation in palladium-catalyzed cross-coupling reactions is an area ripe for further investigation, the general protocols provided offer a solid starting point for methods development. The application of continuous flow technology further enhances the safety and efficiency of reactions involving this and other highly reactive intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-fluorobenzoyl chloride. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended method for purifying crude this compound?

A1: The most effective and commonly cited method for the purification of this compound is vacuum distillation . This technique is preferred because it allows for the separation of the desired product from less volatile impurities at a lower temperature, which minimizes the risk of thermal decomposition.

Q2: What are the expected boiling point and pressure ranges for the vacuum distillation of this compound?

A2: The boiling point of this compound is dependent on the pressure maintained during distillation. A commonly reported boiling point is 143-144 °C at a pressure of 35 mmHg.[1] It is crucial to have a stable vacuum source and an accurate pressure gauge to ensure a clean separation.

Q3: What are the most common impurities found in crude this compound?

A3: Common impurities can include:

  • 2,4-Dichloro-5-fluorobenzoic acid: The starting material or a hydrolysis by-product.

  • Residual Chlorinating Agents: Excess thionyl chloride (SOCl₂) or oxalyl chloride used in the synthesis.

  • Reaction Solvents: High-boiling point solvents used during the synthesis, such as toluene.

  • Side-Reaction Products: In Friedel-Crafts reaction routes, a potential by-product is a dimer with the structure (FCl₂C₆H₂)₂CCl₂.[2][3]

Q4: My purified product is a pale yellow liquid. Is this normal?

A4: Yes, this compound is often described as a colorless to pale yellow liquid.[4] A slight yellow tinge does not necessarily indicate significant impurity, but a darker color may suggest the presence of degradation products or residual impurities.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques, including:

  • Gas Chromatography (GC): Provides information on the percentage purity and the presence of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR, ¹³C NMR): Confirms the chemical structure and can reveal the presence of structurally similar impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the characteristic acid chloride carbonyl stretch.

Troubleshooting Guide

Problem 1: The vacuum distillation is proceeding very slowly or not at all, even at a high pot temperature.

  • Possible Cause: The vacuum level may not be low enough. Leaks in the distillation apparatus are a common cause.

  • Solution:

    • Check all joints and seals for proper sealing. Ensure that all glassware is free of cracks.

    • Verify that the vacuum pump is functioning correctly and pulling a sufficient vacuum.

    • Ensure that the vacuum tubing is thick-walled and not collapsing under reduced pressure.

Problem 2: The product is degrading or turning dark during distillation.

  • Possible Cause: The distillation temperature is too high, leading to thermal decomposition.

  • Solution:

    • Improve the vacuum to lower the boiling point of the product.

    • Ensure the heating mantle is set to the appropriate temperature and that the pot temperature is monitored closely.

    • Minimize the residence time of the compound at high temperatures.

Problem 3: My final product is contaminated with 2,4-Dichloro-5-fluorobenzoic acid.

  • Possible Cause 1: Incomplete reaction of the starting carboxylic acid.

  • Solution 1: Ensure the initial reaction with the chlorinating agent goes to completion. Monitor the reaction progress using an appropriate technique (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch).

  • Possible Cause 2: Hydrolysis of the acid chloride due to exposure to moisture.

  • Solution 2: Use anhydrous solvents and reagents, and perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

Problem 4: I am observing a higher boiling point fraction during distillation.

  • Possible Cause: This could be due to the presence of higher molecular weight by-products, such as the dimer (FCl₂C₆H₂)₂CCl₂ formed during some synthetic routes.[2][3]

  • Solution: Carefully monitor the distillation temperature and pressure. Collect the fraction corresponding to the boiling point of this compound and discard the higher boiling point residue.

Data Presentation

Table 1: Comparison of Purification Outcomes from Different Synthetic Routes

Synthesis RoutePurification MethodReported YieldPurityReference
2,4-Dichloro-5-fluorobenzoic acid with bis(trichloromethyl) carbonate in tolueneAtmospheric and Vacuum Distillation99.1%High--INVALID-LINK--[5]
2,4-Dichlorofluorobenzene via Friedel-Crafts reaction, hydrolysis, and acylationReduced Pressure Distillation>88%High--INVALID-LINK--[2]
2,4-Dichlorofluorobenzene with oxalyl chloride and AlCl₃ catalystReduced Pressure Distillationup to 98%High--INVALID-LINK--[6]

Experimental Protocols

Detailed Methodology for Vacuum Distillation of this compound

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. All ground glass joints should be lightly greased with a suitable vacuum grease.

    • Use a round-bottom flask of an appropriate size (the crude material should fill it to no more than two-thirds capacity) as the distillation flask.

    • Incorporate a magnetic stir bar into the distillation flask for smooth boiling.

    • Use a short-path distillation head or a Vigreux column depending on the required separation efficiency.

    • Ensure the condenser has a good flow of cold water.

    • Connect the receiving flask and the distillation apparatus to a cold trap, which is then connected to a vacuum pump.

    • Place a calibrated pressure gauge (manometer) between the cold trap and the distillation apparatus to accurately monitor the pressure.

  • Procedure:

    • Charge the crude this compound into the distillation flask.

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. Be cautious of any initial vigorous bubbling or bumping.

    • Once a stable vacuum is achieved (e.g., around 35 mmHg), begin to gently heat the distillation flask using a heating mantle.

    • Monitor the temperature of the vapor as it begins to distill. Collect any low-boiling fractions (e.g., residual solvent or chlorinating agents) in a separate receiving flask.

    • When the vapor temperature stabilizes at the expected boiling point of the product (e.g., 143-144 °C at 35 mmHg), change to a clean receiving flask to collect the purified this compound.

    • Continue distillation until the majority of the product has been collected and the temperature begins to drop or rise significantly, indicating the end of the product fraction.

    • Turn off the heating and allow the apparatus to cool down to room temperature before slowly and carefully releasing the vacuum.

    • Store the purified product in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

Visualizations

Purification_Workflow Crude_Product Crude 2,4-Dichloro-5- fluorobenzoyl chloride Setup Assemble and Leak-Check Vacuum Distillation Apparatus Crude_Product->Setup Distillation Vacuum Distillation (e.g., 35 mmHg, 143-144 °C) Setup->Distillation Fraction_Collection Fraction Collection Distillation->Fraction_Collection Low_Boiling Low-Boiling Impurities (e.g., residual solvent, SOCl₂) Fraction_Collection->Low_Boiling Discard Product Purified Product (this compound) Fraction_Collection->Product Collect High_Boiling High-Boiling Residue (e.g., benzoic acid, dimer) Fraction_Collection->High_Boiling Discard Analysis Purity Analysis (GC, NMR, IR) Product->Analysis

Caption: Experimental workflow for the purification of this compound via vacuum distillation.

Troubleshooting_Logic Start Distillation Problem Identified Check_Vacuum Is the vacuum level stable and low enough? Start->Check_Vacuum Check_Temp Is the distillation temperature too high? Check_Vacuum->Check_Temp Yes Leak_Check Check for leaks in the apparatus Check_Vacuum->Leak_Check No Check_Purity Is the final product impure? Check_Temp->Check_Purity No Lower_Vacuum Improve vacuum to lower boiling point Check_Temp->Lower_Vacuum Yes Moisture_Check Was the reaction/ setup anhydrous? Check_Purity->Moisture_Check Yes Pump_Check Verify vacuum pump functionality Leak_Check->Pump_Check Reduce_Heat Reduce heating mantle temperature Lower_Vacuum->Reduce_Heat Reaction_Completion Was the initial reaction complete? Moisture_Check->Reaction_Completion

References

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory and industrial scale syntheses start from 2,4-dichlorofluorobenzene. Key routes include:

  • Friedel-Crafts Acylation with Oxalyl Chloride: Reacting 2,4-dichlorofluorobenzene with oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method is often favored for its high yield and relatively clean reaction profile.

  • Reaction with Carbon Tetrachloride followed by Hydrolysis: This involves the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride (CCl₄) and a catalyst, followed by hydrolysis of the intermediate. This route is known to produce significant dimeric by-products.[1][2][3]

  • Chlorination of 2,4-dichloro-5-fluorobenzoic acid: This two-step process involves first synthesizing the corresponding carboxylic acid, which is then chlorinated using reagents such as thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate.

Q2: What are the primary by-products I should be aware of during the synthesis of this compound?

A2: By-product formation is highly dependent on the chosen synthetic route. Common by-products include:

  • 2,4-dichloro-5-fluorobenzoic acid: This can be present due to incomplete chlorination of the acid starting material or hydrolysis of the final product by atmospheric or reagent moisture.[2][4][5]

  • Dimeric by-products: In syntheses using carbon tetrachloride, a significant by-product can be bis(2,4-dichloro-5-fluorophenyl)dichloromethane ((FCl₂C₆H₂)₂CCl₂).[1][2][3]

  • Ketone by-products: When using phosgene (B1210022) or its equivalents, the formation of bis(2,4-dichloro-5-fluorophenyl)methanone ((FCl₂C₆H₂)₂CO) is possible.[1]

  • Unreacted starting materials: Incomplete conversion will lead to the presence of starting materials like 2,4-dichlorofluorobenzene or 2,4-dichloro-5-fluorobenzoic acid in the final product mixture.

  • Positional Isomers: Depending on the purity of the starting materials and the reaction conditions, minor amounts of other isomers of dichlorofluorobenzoyl chloride may be formed.

Q3: My reaction yield is very low. What are the potential causes?

A3: Low yields in the synthesis, particularly in Friedel-Crafts type reactions, can often be attributed to:

  • Catalyst Inactivity: Lewis acid catalysts such as AlCl₃ are extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will deactivate the catalyst.[6]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst. This requires the use of stoichiometric or even excess amounts of the catalyst to drive the reaction to completion.[6]

  • Poor Quality of Reagents: Impurities in the starting materials or solvents can interfere with the reaction, leading to side reactions or catalyst deactivation.

  • Sub-optimal Reaction Temperature: The reaction temperature is critical. Some reactions require heating to proceed, while others may need cooling to prevent the formation of side products.

Q4: How can I minimize the hydrolysis of my final product, this compound?

A4: this compound, like other acid chlorides, is highly reactive towards water.[5] To prevent hydrolysis back to 2,4-dichloro-5-fluorobenzoic acid, it is crucial to:

  • Work under strictly anhydrous (dry) conditions, using dried glassware and anhydrous solvents.

  • Handle the material under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.

  • Store the final product in a tightly sealed container, preferably with a desiccant.

Troubleshooting Guides

Issue 1: Presence of a High Boiling Point Impurity in the Final Product
  • Symptom: GC-MS or NMR analysis shows a significant peak with a higher molecular weight than the desired product, particularly when using the CCl₄ synthesis route.

  • Probable Cause: Formation of the dimeric by-product, bis(2,4-dichloro-5-fluorophenyl)dichloromethane.[1][2][3]

  • Troubleshooting Steps:

    • Modify Reaction Stoichiometry: Adjust the ratio of reactants. Using an excess of 2,4-dichlorofluorobenzene may favor the formation of the desired product over the dimer.

    • Optimize Catalyst and Temperature: The choice and amount of catalyst, as well as the reaction temperature, can influence the product distribution. A systematic optimization may be required.

    • Purification: Careful fractional distillation under reduced pressure can be used to separate the desired product from the higher-boiling dimer.

    • Alternative Synthesis Route: Consider switching to a cleaner synthesis method, such as the reaction with oxalyl chloride, which is reported to produce fewer by-products.[1]

Issue 2: Significant Amount of 2,4-dichloro-5-fluorobenzoic acid in the Product
  • Symptom: Analysis (e.g., by HPLC or by derivatization followed by GC) shows a significant amount of the corresponding carboxylic acid.

  • Probable Cause:

    • Incomplete reaction: If starting from the carboxylic acid, the chlorination reaction may not have gone to completion.

    • Hydrolysis: The product may have been exposed to water during the reaction, work-up, or storage.[2][4][5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before use. Handle all materials under an inert atmosphere.

    • Increase Reaction Time/Temperature: If the reaction is incomplete, increasing the reaction time or temperature (within stable limits for the product) may drive it to completion.

    • Use Excess Chlorinating Agent: Ensure a sufficient molar excess of the chlorinating agent (e.g., thionyl chloride) is used.

    • Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly at low temperatures and immediately extract the product into a non-polar organic solvent. Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before solvent removal.

Quantitative Data Summary

The following table summarizes typical yields and by-product levels reported in various synthetic routes. Note that actual results will vary based on specific experimental conditions.

Synthetic RouteTypical YieldMajor By-products and Typical AmountsReference
2,4-dichlorofluorobenzene + Oxalyl Chloride/AlCl₃~98%Minimal by-products reported[1]
2,4-dichlorofluorobenzene + CCl₄/AlCl₃ → Hydrolysis~70%Dimer ((FCl₂C₆H₂)₂CCl₂) can be up to 30%[1][3]
2,4-dichlorofluorobenzene + Phosgene/AlCl₃N/AKetone ((FCl₂C₆H₂)₂CO) can be around 5%[1]
2,4-dichloro-5-fluorobenzoic acid + SOCl₂>90%Unreacted starting material, hydrolysis product (variable amounts)-

Experimental Protocols

Protocol 1: GC-MS Analysis for By-product Identification

This protocol provides a general method for the analysis of the reaction mixture to identify and quantify the main product and potential by-products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Sample Preparation:

    • Carefully take a small aliquot (e.g., 10 µL) of the crude reaction mixture.

    • Dilute with a dry, inert solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to an appropriate concentration (e.g., 1 mg/mL).

    • If the sample contains the carboxylic acid by-product, derivatization with an agent like diazomethane (B1218177) or BSTFA can improve its volatility for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards. Quantification can be performed using an internal standard and creating a calibration curve.

Protocol 2: HPLC Analysis for Quantification of 2,4-dichloro-5-fluorobenzoic acid

This protocol is useful for quantifying the amount of the carboxylic acid impurity.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form).

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Accurately weigh a sample of the product (e.g., 10 mg).

    • Dissolve in a known volume of mobile phase or acetonitrile (e.g., 10 mL).

    • Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standards of pure 2,4-dichloro-5-fluorobenzoic acid of known concentrations.

Visualizations

Synthesis_Byproducts sub 2,4-Dichlorofluorobenzene reagent1 Oxalyl Chloride / AlCl3 reagent2 CCl4 / AlCl3 product 2,4-Dichloro-5-fluorobenzoyl chloride sub->product High Yield dimer Dimeric By-product ((FCl2C6H2)2CCl2) sub->dimer Side Reaction reagent3 SOCl2 acid 2,4-Dichloro-5-fluorobenzoic acid product->acid Hydrolysis acid->product Chlorination hydrolysis H2O (Moisture)

Caption: Reaction pathways and by-product formation in the synthesis of this compound.

Troubleshooting_Workflow start Start: Unsatisfactory Reaction Outcome check_purity Analyze Product Mixture (GC-MS, HPLC, NMR) start->check_purity is_hydrolysis High Carboxylic Acid Content? check_purity->is_hydrolysis is_dimer High MW Impurity Present? is_hydrolysis->is_dimer No hydrolysis_sol Troubleshoot Hydrolysis: - Use anhydrous conditions - Inert atmosphere - Optimize work-up is_hydrolysis->hydrolysis_sol Yes is_low_yield Low Yield / Conversion? is_dimer->is_low_yield No dimer_sol Mitigate Dimer Formation: - Adjust stoichiometry - Optimize conditions - Consider alternative route is_dimer->dimer_sol Yes low_yield_sol Address Low Yield: - Check catalyst activity/amount - Verify reagent purity - Optimize temperature/time is_low_yield->low_yield_sol Yes end End: Optimized Synthesis is_low_yield->end No hydrolysis_sol->end dimer_sol->end low_yield_sol->end

Caption: Troubleshooting workflow for common issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient catalyst, low reaction temperature, or short reaction time.- Ensure the use of an appropriate catalyst (e.g., AlCl₃, FeCl₃) in the correct stoichiometric ratio.[1][2] - Optimize the reaction temperature and time based on the chosen synthetic route. For instance, in the Friedel-Crafts acylation with oxalyl chloride, a reaction temperature of 20-30°C for 1.5-2.5 hours is recommended.[1] - Monitor the reaction progress using techniques like TLC or GC to ensure completion.
Presence of moisture in the reaction setup, especially when using water-sensitive reagents like thionyl chloride or AlCl₃.- Use thoroughly dried glassware and anhydrous solvents. - Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon). - Ensure starting materials are dry before use.
Poor quality or decomposed starting materials or reagents.- Use high-purity starting materials and freshly distilled or opened reagents. - Verify the quality of reagents, especially thionyl chloride, which can decompose over time.
Formation of Significant Byproducts A common byproduct in the Friedel-Crafts reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride is the dimer (FCl₂C₆H₂)₂CCl₂.[2][3]- One patented method suggests converting this dimer into the desired product through subsequent hydrolysis, oxidation, and acylation steps to improve the overall yield.[2] - Adjusting the molar ratio of reactants and catalyst can also minimize byproduct formation.
Polyacylation or isomerization during Friedel-Crafts acylation.- The acyl group is deactivating, which generally prevents polyacylation in Friedel-Crafts acylation.[4] However, optimizing reaction conditions such as temperature and catalyst concentration can improve selectivity.
Difficult Product Purification The presence of unreacted starting materials, byproducts, or residual catalyst in the crude product.- After the reaction, quench the mixture properly, for example, by pouring it into a mixture of ice and concentrated HCl for Friedel-Crafts reactions. - Perform aqueous workup to remove the catalyst and other water-soluble impurities. - Purify the final product by vacuum distillation, collecting the fraction at the correct boiling point and pressure (e.g., 143-144°C at 35 mmHg).[3]
Reaction Does Not Initiate Inactive catalyst or passivation of the catalyst surface.- Use a fresh, anhydrous catalyst. For solid catalysts, ensure they are properly activated if required. - A small amount of a protic co-catalyst (like a trace of water) can sometimes initiate the reaction, but this should be done with extreme caution as it can also lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods start from either 2,4-dichlorofluorobenzene or 2,4-dichloro-5-fluorobenzoic acid.

  • From 2,4-dichlorofluorobenzene: This typically involves a Friedel-Crafts reaction to introduce a carbonyl group. Common reagents for this include:

    • Oxalyl chloride in the presence of a Lewis acid catalyst like AlCl₃.[1] This method is reported to have high yields (up to 98%).[1]

    • Carbon tetrachloride followed by hydrolysis. This route can be catalyzed by Lewis acids like FeCl₃ or solid superacids like composite zeolites.[2][3][5]

  • From 2,4-dichloro-5-fluorobenzoic acid: This involves the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent. Common reagents include:

    • Thionyl chloride (SOCl₂) , often with a catalytic amount of DMF.[2]

    • Bis(trichloromethyl)carbonate (triphosgene) .[6]

Q2: How can I maximize the yield when using the oxalyl chloride route with 2,4-dichlorofluorobenzene?

A2: To achieve a high yield (up to 98%), it is crucial to control the reaction conditions. A patented procedure suggests adding 2,4-dichlorofluorobenzene dropwise to a mixture of oxalyl chloride and AlCl₃ at a low temperature (e.g., 0°C), followed by reacting at a slightly higher temperature (e.g., 25°C) for a couple of hours.[1] The molar ratio of reactants and catalyst is also a critical factor.[1]

Q3: What is the role of the catalyst in the Friedel-Crafts reaction to synthesize the intermediate for this compound?

A3: In the Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) plays a crucial role in generating the highly electrophilic acylium ion (R-C≡O⁺) from the acyl chloride or a related precursor. This acylium ion then attacks the electron-rich aromatic ring of 2,4-dichlorofluorobenzene in an electrophilic aromatic substitution reaction to form the carbon-carbon bond.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, several safety measures are essential:

  • The reagents used, such as thionyl chloride, oxalyl chloride, and aluminum chloride, are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reactions can be exothermic. It is important to control the rate of addition of reagents and use cooling baths to manage the reaction temperature.

  • Hydrogen chloride (HCl) gas is often evolved as a byproduct. Ensure the reaction setup includes a gas trap to neutralize the acidic gas.

Quantitative Data Summary

The following table summarizes yields reported for different synthetic methods.

Starting MaterialReagentsCatalystReaction ConditionsReported Yield (%)Reference
2,4-DichlorofluorobenzeneOxalyl chlorideAlCl₃0-30°C, 1.5-2.5 hoursUp to 98.0%[1]
2,4-DichlorofluorobenzeneCarbon tetrachloride, then waterFerric trichloride70°C, 2 hours (acylation); then hydrolysis>88% (total yield after byproduct conversion)[2]
2,4-DichlorofluorobenzeneCarbon tetrachloride, then waterComposite zeolite solid superacidReflux, then 20-40°C hydrolysisNot specified[3]
2,4-Dichloro-5-fluorobenzoic acidThionyl chlorideDMF (catalytic)50-100°C, 2 hours96.1%[2]
2,4-Dichloro-5-fluorobenzoic acidBis(trichloromethyl)carbonate-Toluene, 110°C (continuous flow)99.1%[6]

Experimental Protocols

Method 1: Synthesis from 2,4-Dichlorofluorobenzene and Oxalyl Chloride [1]

  • To a reaction flask, add oxalyl chloride (0.2 mol) and anhydrous aluminum chloride (AlCl₃) (0.08 mol).

  • Cool the mixture to 0°C.

  • Slowly add 2,4-dichlorofluorobenzene (0.4 mol) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to 25°C and stir for 2 hours.

  • After the reaction is complete, purify the product by vacuum distillation, collecting the fraction at 143-144°C/35mmHg.

Method 2: Synthesis from 2,4-Dichloro-5-fluorobenzoic Acid and Thionyl Chloride [2]

  • To a reaction flask, add 2,4-dichloro-5-fluorobenzoic acid (0.574 mol), thionyl chloride (0.618 mol), and one drop of N,N-dimethylformamide (DMF).

  • Heat the mixture to 100°C and stir for 2 hours. Monitor the reaction completion by a suitable method (e.g., TLC, GC).

  • Once the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Distill the residue under reduced pressure to obtain the pure this compound.

Visualizations

experimental_workflow_oxalyl_chloride cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification r1 Oxalyl Chloride mix Mix Oxalyl Chloride and AlCl3 at 0°C r1->mix r2 AlCl3 r2->mix r3 2,4-Dichlorofluorobenzene add Add 2,4-Dichlorofluorobenzene dropwise at 0°C r3->add mix->add react Stir at 25°C for 2 hours add->react distill Vacuum Distillation (143-144°C/35mmHg) react->distill product Pure Product distill->product

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield c1 Incomplete Reaction problem->c1 c2 Presence of Moisture problem->c2 c3 Poor Reagent Quality problem->c3 s1 Optimize Conditions (Temp, Time, Catalyst) c1->s1 s2 Use Anhydrous Conditions (Dry Glassware/Solvents) c2->s2 s3 Use High-Purity /Fresh Reagents c3->s3

Caption: Troubleshooting logic for addressing low product yield.

References

Handling moisture-sensitive 2,4-Dichloro-5-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive compound, 2,4-Dichloro-5-fluorobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a halogenated aromatic acyl chloride.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the production of fluoroquinolone antibiotics like ciprofloxacin (B1669076), as well as in the manufacturing of certain pesticides and other specialty chemicals.[2]

Q2: What makes this compound challenging to handle?

A2: The primary challenge in handling this compound is its high sensitivity to moisture.[1] Like other acyl chlorides, it readily reacts with water in the atmosphere in a process called hydrolysis. This reaction is often vigorous and exothermic.[3][4]

Q3: What happens when this compound is exposed to moisture?

A3: Upon exposure to moisture, this compound hydrolyzes to form 2,4-dichloro-5-fluorobenzoic acid and hydrogen chloride (HCl) gas.[3][5] The formation of HCl is often observed as white fumes. This degradation compromises the purity of the reagent and can negatively impact subsequent reactions.

Q4: How should this compound be stored?

A4: To prevent hydrolysis, it is imperative to store this compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[6] The storage area should be cool, dry, and well-ventilated.

Q5: What are the key safety precautions when working with this compound?

A5: Due to its corrosive nature and reactivity, appropriate personal protective equipment (PPE) is essential. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound should be performed in a well-ventilated fume hood.[7]

Troubleshooting Guides

Issue 1: Suspected Moisture Contamination

  • Symptoms:

    • Observation of white fumes upon opening the container.

    • A pungent, acidic odor that is a combination of the acyl chloride and HCl.

    • The liquid may appear cloudy or contain solid precipitates of 2,4-dichloro-5-fluorobenzoic acid.

  • Analytical Verification:

    • FTIR Spectroscopy: The presence of the hydrolysis product, 2,4-dichloro-5-fluorobenzoic acid, can be confirmed by the appearance of a broad O-H stretching band around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) stretching frequency to a lower wavenumber (around 1710 cm⁻¹) compared to the acyl chloride's characteristic C=O stretch (around 1770-1810 cm⁻¹).[2][6][8]

    • ¹H NMR Spectroscopy: The proton NMR spectrum of the carboxylic acid will show a characteristic broad singlet for the acidic proton, which is absent in the pure acyl chloride.[9][10]

  • Resolution:

    • For minor contamination: If the extent of hydrolysis is minimal, the material may still be usable in some reactions, especially if the subsequent step can tolerate small amounts of the corresponding carboxylic acid and HCl. However, this may lead to lower yields and the formation of byproducts.

    • For significant contamination: Purification is necessary. A common laboratory method involves the conversion of the entire mixture back to the acyl chloride. This can be achieved by treating the mixture with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by fractional distillation to isolate the pure this compound.[11][12][13] It is important to perform this procedure under anhydrous conditions.

Issue 2: Inconsistent Reaction Yields

  • Possible Causes:

    • Degraded Reagent: The most likely cause is the use of partially hydrolyzed this compound. The presence of the carboxylic acid will consume reactants and may interfere with the desired reaction pathway.

    • Inadequate Anhydrous Conditions: Moisture in the reaction solvent, glassware, or other reagents will consume the acyl chloride, leading to reduced yields.

    • Suboptimal Reaction Temperature: Acylation reactions can be temperature-sensitive. Ensure the reaction is conducted at the optimal temperature as specified in the protocol.[14]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting the reaction, check the purity of the this compound using the analytical methods described above.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Optimize Reaction Parameters: If the reagent and conditions are confirmed to be ideal, consider optimizing other reaction parameters such as reaction time, temperature, and stoichiometry of reactants.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 86393-34-2
Molecular Formula C₇H₂Cl₃FO
Molecular Weight 227.45 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 143-144 °C at 35 mmHg
Density 1.568 g/mL at 25 °C
Refractive Index n20/D 1.572

Table 2: Spectroscopic Data for Identification and Purity Assessment

Spectroscopic MethodThis compound2,4-dichloro-5-fluorobenzoic acid (Hydrolysis Product)
FTIR (cm⁻¹) ~1770-1810 (C=O stretch)~1710 (C=O stretch), 2500-3300 (broad O-H stretch)
¹H NMR (ppm) Aromatic protonsAromatic protons, broad singlet for COOH proton

Experimental Protocols

Protocol 1: General Procedure for Acylation of an Amine with this compound

This protocol provides a general guideline for the acylation of a primary or secondary amine. The specific conditions may need to be optimized for the particular substrate.

  • Materials:

    • This compound

    • Amine substrate

    • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

    • Anhydrous base (e.g., triethylamine, pyridine)

    • Inert gas (Nitrogen or Argon)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Standard laboratory glassware (oven-dried)

  • Procedure:

    • Set up a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

    • Dissolve the amine (1.0 equivalent) and the anhydrous base (1.1 equivalents) in the anhydrous solvent in the flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography as needed.

Mandatory Visualization

Handling_Moisture_Sensitive_Reagent cluster_preparation Preparation cluster_handling Handling in Fume Hood cluster_reaction Reaction Oven-dry_glassware Oven-dry all glassware Cool_under_inert_gas Cool glassware under N2/Ar Oven-dry_glassware->Cool_under_inert_gas Inert_atmosphere_setup Set up reaction under N2/Ar Cool_under_inert_gas->Inert_atmosphere_setup Weigh_reagent Weigh reagent quickly Inert_atmosphere_setup->Weigh_reagent Transfer_reagent Transfer via syringe or cannula Weigh_reagent->Transfer_reagent Seal_container Immediately seal reagent bottle Weigh_reagent->Seal_container Run_reaction Perform reaction Transfer_reagent->Run_reaction Anhydrous_solvents Use anhydrous solvents Anhydrous_solvents->Run_reaction

Caption: Workflow for handling moisture-sensitive reagents.

Troubleshooting_Acylation start Low/No Reaction Yield check_reagent Check Acyl Chloride Purity (FTIR, NMR) start->check_reagent hydrolyzed Significant Hydrolysis Detected check_reagent->hydrolyzed purify Purify by converting to Acyl Chloride (e.g., with SOCl2) and distill hydrolyzed->purify Yes minor_hydrolysis Minor Hydrolysis hydrolyzed->minor_hydrolysis No purify->check_reagent proceed Proceed with caution (expect lower yield) minor_hydrolysis->proceed check_conditions Check Reaction Conditions minor_hydrolysis->check_conditions anhydrous Ensure Anhydrous Conditions (Dry glassware, solvents) check_conditions->anhydrous optimize Optimize Temperature/Time anhydrous->optimize

Caption: Troubleshooting decision tree for acylation reactions.

References

Side reactions of 2,4-Dichloro-5-fluorobenzoyl chloride with solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 2,4-dichloro-5-fluorobenzoyl chloride with common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions when working with this compound?

A1: The primary cause of side reactions is the high reactivity of the acyl chloride functional group towards nucleophiles. Even weak nucleophiles, such as water and alcohols, can react readily with this compound, leading to the formation of unwanted byproducts.

Q2: How does atmospheric moisture affect my reaction?

A2: Atmospheric moisture will lead to the hydrolysis of this compound, forming 2,4-dichloro-5-fluorobenzoic acid and hydrochloric acid (HCl).[1] This reduces the yield of your desired product and introduces an acidic impurity that can complicate purification.

Q3: Can I use protic solvents like methanol (B129727) or ethanol (B145695) for my reaction?

A3: It is generally not recommended to use protic solvents unless the intention is to form the corresponding ester. This compound will react with alcohols in a process called alcoholysis (a type of solvolysis) to produce the methyl or ethyl ester of 2,4-dichloro-5-fluorobenzoic acid, along with HCl.[2][3] This is a rapid and often exothermic reaction.

Q4: What are the risks associated with using polar aprotic solvents such as DMF and DMSO?

A4: While often used as solvents for acylation reactions, DMF (N,N-dimethylformamide) and DMSO (dimethyl sulfoxide) can undergo specific side reactions with acyl chlorides.

  • DMF: Can react with acyl chlorides, especially in the presence of a catalyst or at elevated temperatures, to form a Vilsmeier-Haack type reagent, which is a powerful formylating agent.[1][4][5][6] This can lead to unexpected formylation of your substrate or other nucleophiles present in the reaction mixture.

  • DMSO: Can react with acyl chlorides, particularly at elevated temperatures, in a complex manner that can lead to oxidation of other species in the reaction mixture (similar to a Swern oxidation) and decomposition of the DMSO itself.[7][8][9][10][11] This can result in a variety of byproducts and a strong, unpleasant odor due to the formation of dimethyl sulfide.

Q5: How can I minimize the formation of side products?

A5: To minimize side reactions, it is crucial to work under strictly anhydrous (moisture-free) conditions. This includes using dry solvents, oven-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also important to control the reaction temperature, as many side reactions are accelerated at higher temperatures.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Hydrolysis of starting material: Presence of moisture in the reaction.1. Ensure all glassware is thoroughly dried (oven or flame-dried).2. Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with protic solvent: Use of an alcohol or other protic solvent.1. If ester formation is not desired, switch to a dry, inert aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene.
Degradation by polar aprotic solvent: Reaction with DMF or DMSO.1. If using DMF or DMSO, run the reaction at the lowest possible temperature.2. Consider alternative polar aprotic solvents like acetonitrile (B52724) or sulfolane (B150427) if compatible with your reaction.
Presence of an Acidic Impurity in the Product Hydrolysis: Formation of 2,4-dichloro-5-fluorobenzoic acid.1. During work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct.2. Recrystallization or column chromatography may be necessary for complete purification.
Formation of an Unexpected Ester or Amide Byproduct Contaminated solvent or reagents: Presence of residual alcohol or amine impurities.1. Use high-purity, anhydrous solvents and reagents.2. If the source of contamination is unknown, consider purifying the solvents and reagents before use.
Reaction Mixture Turns Dark or Unpleasant Odor Develops Reaction with DMSO: Decomposition of DMSO and side reactions.1. Immediately cool the reaction mixture.2. If possible, consider an alternative solvent.3. Be aware of the potential for exothermic decomposition.
Formation of a Vilsmeier-type Reagent Reaction with DMF: Acyl chloride activation of DMF.1. Avoid high temperatures when using DMF.2. If formylation is a suspected side reaction, analyze the crude product for formylated byproducts.

Data Presentation

The following table summarizes the expected side reactions of this compound with common laboratory solvents. The reaction rates are qualitative and based on the general reactivity of benzoyl chlorides.

Solvent Solvent Type Primary Side Product Reaction Conditions Qualitative Reaction Rate
Water (H₂O)Protic2,4-Dichloro-5-fluorobenzoic acidAmbient temperatureVery Fast
Methanol (MeOH)ProticMethyl 2,4-dichloro-5-fluorobenzoateAmbient temperatureFast
Ethanol (EtOH)ProticEthyl 2,4-dichloro-5-fluorobenzoateAmbient temperatureFast
N,N-Dimethylformamide (DMF)Polar AproticVilsmeier-Haack type reagentElevated temperature or with catalystModerate to Fast
Dimethyl sulfoxide (B87167) (DMSO)Polar AproticComplex mixture (potential for oxidation byproducts)Elevated temperatureModerate to Fast
Dichloromethane (DCM)AproticGenerally stableInert conditionsVery Slow
Tetrahydrofuran (THF)AproticGenerally stableInert conditionsVery Slow
TolueneAproticGenerally stableInert conditionsVery Slow

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound

This protocol provides a general method for the acylation of a nucleophile (e.g., an alcohol or amine) while minimizing side reactions.

Materials:

  • This compound

  • Nucleophile (e.g., alcohol, amine)

  • Anhydrous aprotic solvent (e.g., DCM, THF, toluene)

  • Anhydrous base (e.g., triethylamine, pyridine)

  • Oven-dried glassware

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Set up a reaction flask with a magnetic stirrer, an inert gas inlet, and a dropping funnel, all of which have been oven-dried and cooled under a stream of inert gas.

  • Dissolve the nucleophile and the anhydrous base in the anhydrous aprotic solvent in the reaction flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound in the anhydrous aprotic solvent in the dropping funnel.

  • Add the solution of this compound dropwise to the cooled, stirring solution of the nucleophile and base.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the desired time, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride or water).

  • Proceed with standard aqueous work-up and purification (e.g., extraction, washing with brine, drying over anhydrous sodium sulfate, and column chromatography or recrystallization).

Protocol 2: Quenching and Work-up to Remove Unreacted this compound and Acidic Byproducts

This protocol details the steps to safely quench a reaction containing unreacted acyl chloride and remove the resulting carboxylic acid impurity.

Procedure:

  • Cool the reaction mixture to 0 °C.

  • Slowly add a quenching agent such as water, methanol, or a saturated aqueous solution of sodium bicarbonate.[12] Be aware that the reaction may be exothermic and produce HCl gas.

  • If a biphasic mixture is present, transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl and convert the 2,4-dichloro-5-fluorobenzoic acid into its water-soluble sodium salt.

  • Separate the layers and wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Mandatory Visualizations

Side_Reactions acyl_chloride 2,4-Dichloro-5-fluorobenzoyl chloride carboxylic_acid 2,4-Dichloro-5-fluorobenzoic acid acyl_chloride->carboxylic_acid Hydrolysis ester Ester acyl_chloride->ester Alcoholysis vilsmeier Vilsmeier Reagent acyl_chloride->vilsmeier Reaction with DMF oxidation_products Oxidation & Decomposition Products acyl_chloride->oxidation_products Reaction with DMSO water Water (H₂O) (Protic Solvent) alcohol Alcohol (ROH) (Protic Solvent) dmf DMF (Polar Aprotic Solvent) dmso DMSO (Polar Aprotic Solvent)

Caption: Side reactions of this compound with solvents.

Experimental_Workflow start Start: Anhydrous Reaction Setup dissolve Dissolve Nucleophile & Base in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add 2,4-Dichloro-5-fluorobenzoyl Chloride Solution Dropwise cool->add_acyl_chloride react React at Controlled Temperature add_acyl_chloride->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Work-up & Extraction quench->workup purify Purification (Chromatography/Recrystallization) workup->purify end End: Pure Product purify->end

Caption: General experimental workflow for acylation reactions.

Troubleshooting_Logic issue Low Product Yield? check_moisture Check for Moisture (Anhydrous Conditions?) issue->check_moisture Yes re_run Re-run Experiment issue->re_run No, Yield is Good check_solvent Check Solvent Type (Protic vs. Aprotic) check_moisture->check_solvent No Moisture improve_anhydrous Action: Improve Anhydrous Technique (Dry Glassware, Inert Atmosphere) check_moisture->improve_anhydrous Moisture Present change_solvent Action: Use Anhydrous, Aprotic Solvent check_solvent->change_solvent Protic Solvent Used check_solvent->re_run Aprotic Solvent Used improve_anhydrous->re_run change_solvent->re_run

Caption: Troubleshooting logic for low yield in acylation reactions.

References

Technical Support Center: 2,4-Dichloro-5-fluorobenzoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride, with a focus on optimizing the reaction temperature during the conversion of 2,4-Dichloro-5-fluorobenzoic acid using a chlorinating agent.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete reaction.- Ensure the reaction temperature is within the optimal range (see data table below). For thionyl chloride, a temperature of 80 °C for at least one hour is a good starting point.[1] - Verify the molar ratio of the chlorinating agent to the carboxylic acid. An excess of the chlorinating agent is often used. - Confirm the use of a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[1]
Degradation of the product.- Avoid excessively high temperatures or prolonged reaction times, which can lead to side reactions and product degradation.
Hydrolysis of the acyl chloride.- Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, as acyl chlorides are sensitive to moisture.[2][3]
Product is Contaminated with Starting Material Incomplete reaction.- Increase the reaction time or temperature moderately. - Ensure efficient stirring to promote contact between reactants.
Insufficient chlorinating agent.- Use a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
Formation of Dark-Colored Byproducts Side reactions at elevated temperatures.- Lower the reaction temperature. If using thionyl chloride, consider a temperature at the lower end of the 50-100 °C range.[1] - If using oxalyl chloride, maintain the temperature in the 20-30 °C range.[4]
Impurities in starting materials.- Ensure the purity of the 2,4-Dichloro-5-fluorobenzoic acid and the chlorinating agent.
Difficulty in Product Isolation Incomplete removal of excess chlorinating agent.- After the reaction, distill off the excess thionyl chloride or oxalyl chloride under reduced pressure.[1]
Product decomposition during distillation.- Use a high-vacuum distillation setup to lower the boiling point and minimize thermal stress on the product. The boiling point is reported as 143-144 °C at 35 mmHg.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal reaction temperature depends on the chlorinating agent used.

  • When using thionyl chloride (SOCl₂) , a reaction temperature in the range of 50-100 °C is generally effective.[1] A specific example cites heating to 80 °C for 1 hour to complete the reaction.[1]

  • When using oxalyl chloride ((COCl)₂) , a lower temperature range of 20-30 °C is recommended.[4]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ when using thionyl chloride). For a more accurate assessment, techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to check for the disappearance of the starting carboxylic acid. Note that acyl chlorides can be reactive on silica (B1680970) gel, so quenching a small aliquot with an alcohol (e.g., methanol) to form the stable ester for TLC analysis is a reliable method.

Q3: What are the critical parameters to control for a successful synthesis?

A3: The most critical parameters are:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the acyl chloride product back to the carboxylic acid.[2][3] All glassware should be oven-dried, and reagents should be anhydrous.

  • Reaction Temperature: As detailed above, maintaining the appropriate temperature is crucial to ensure a complete reaction while minimizing side product formation.

  • Purity of Reagents: Using pure starting materials will result in a cleaner reaction and a higher quality product.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include the formation of anhydrides from the reaction of the acyl chloride with unreacted carboxylic acid, and decomposition or polymerization at excessively high temperatures.

Q5: How should the final product be purified?

A5: The most common method for purifying this compound is by distillation under reduced pressure .[1] This allows for the separation of the product from non-volatile impurities and any remaining high-boiling point reagents. A typical boiling point is 143-144 °C at 35 mmHg.[2]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is based on procedures described in the literature.[1]

Materials:

  • 2,4-Dichloro-5-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Anhydrous reaction vessel with a reflux condenser and a gas outlet to a scrubber

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet, add 2,4-Dichloro-5-fluorobenzoic acid.

  • Slowly add thionyl chloride (a molar ratio of 1:1.0 to 1:1.1 relative to the carboxylic acid is suggested) to the flask at room temperature.[1]

  • Add a catalytic amount (e.g., 1 drop) of DMF.[1]

  • Heat the reaction mixture to 80 °C and stir for 1 hour.[1] The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under normal pressure.[1]

  • Purify the crude this compound by distillation under reduced pressure, collecting the fraction at 143-144 °C / 35 mmHg.[1][2]

Data Presentation

ParameterThionyl Chloride MethodOxalyl Chloride Method
Starting Material 2,4-Dichloro-5-fluorobenzoic acid2,4-Dichlorofluorobenzene
Reagent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Catalyst N,N-dimethylformamide (DMF)Aluminum Chloride (AlCl₃)
Reaction Temperature 50-100 °C[1] (80 °C for 1 hr in an example[1])20-30 °C[4]
Reaction Time ~1 hour[1]1.5 - 2.5 hours[4]
Yield >88% (overall yield from 2,4-dichlorofluorobenzene)[1]Up to 98%[4]
Purification Distillation under reduced pressure[1]Distillation under reduced pressure[4]

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_investigation Investigation cluster_action Corrective Actions cluster_outcome Outcome start Low or No Product Yield check_temp Is Reaction Temperature in Optimal Range? start->check_temp check_reagents Are Reagents Anhydrous and in Correct Ratio? check_temp->check_reagents Yes adjust_temp Adjust Temperature: Thionyl Chloride: 50-100 °C Oxalyl Chloride: 20-30 °C check_temp->adjust_temp No check_time Is Reaction Time Sufficient? check_reagents->check_time Yes dry_reagents Ensure Anhydrous Conditions and Correct Stoichiometry check_reagents->dry_reagents No increase_time Increase Reaction Time and Monitor Progress check_time->increase_time No success Successful Synthesis check_time->success Yes adjust_temp->check_reagents dry_reagents->check_time increase_time->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis and Purification of 2,4-Dichloro-5-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-Dichloro-5-fluorobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Chlorination of 2,4-Dichloro-5-fluorobenzoic acid: This is a widely used method where the carboxylic acid is treated with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). This method is often preferred due to the straightforward reaction and the volatile nature of the byproducts (e.g., SO₂, HCl, CO, CO₂), which simplifies purification.[1]

  • Friedel-Crafts Acylation of 2,4-Dichlorofluorobenzene: This method involves the direct acylation of 2,4-dichlorofluorobenzene using an appropriate acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] While this is a direct approach, it can sometimes lead to issues with regioselectivity and polysubstitution.

Q2: What are the typical impurities I might encounter in my this compound product?

The impurity profile of your product will largely depend on the synthetic route employed.

  • From the chlorination of 2,4-Dichloro-5-fluorobenzoic acid:

    • Unreacted 2,4-Dichloro-5-fluorobenzoic acid: Incomplete reaction will leave the starting carboxylic acid in your product.

    • Excess Chlorinating Agent: Residual thionyl chloride or oxalyl chloride may be present if not completely removed during workup.

    • Hydrolyzed Product: The acyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid during storage or workup.

  • From the Friedel-Crafts Acylation of 2,4-Dichlorofluorobenzene:

    • Isomeric Byproducts: Acylation may occur at different positions on the benzene (B151609) ring, leading to the formation of regioisomers.

    • Polyacylated Products: Under certain conditions, more than one acyl group can be introduced onto the aromatic ring.

    • Unreacted Starting Materials: Incomplete reaction will result in the presence of 2,4-dichlorofluorobenzene.

    • Catalyst Residues: Complexes of the Lewis acid catalyst may remain in the product if the quenching and workup are not thorough.

    • Dimeric Byproducts: In some related Friedel-Crafts reactions, the formation of dimeric impurities, such as (FCl₂C₆H₂)₂CCl₂, has been reported.[3]

Q3: How can I analyze the purity of my this compound?

The most common and effective methods for purity analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This technique is excellent for separating volatile impurities and identifying them based on their mass spectra. It can effectively detect unreacted starting materials, isomeric byproducts, and residual solvents.

  • NMR (¹H and ¹³C): NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities. The presence of unreacted carboxylic acid can be easily detected by the characteristic broad singlet of the acidic proton in the ¹H NMR spectrum.

A certificate of analysis for commercially available this compound often indicates a purity of >90%, with the analysis performed by NMR and Mass Spectrometry.[4] High-purity grades of >98.0% (GC) are also available.[3]

Troubleshooting Guides

Issue 1: Presence of Unreacted 2,4-Dichloro-5-fluorobenzoic Acid

Symptom:

  • A broad singlet peak between 10-13 ppm in the ¹H NMR spectrum.

  • An additional peak in the GC chromatogram with a longer retention time than the product.

Potential Causes:

  • Insufficient amount of chlorinating agent.

  • Reaction time is too short.

  • Reaction temperature is too low.

  • Poor quality of the chlorinating agent.

Solutions:

  • Increase the amount of chlorinating agent: Use a slight excess (e.g., 1.1-1.5 equivalents) of thionyl chloride or oxalyl chloride.

  • Extend the reaction time: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Increase the reaction temperature: Gently heat the reaction mixture according to the protocol, but be cautious of potential side reactions at excessively high temperatures.

  • Use fresh or purified chlorinating agent: Ensure the chlorinating agent has not decomposed due to improper storage.

Issue 2: Residual Thionyl Chloride in the Final Product

Symptom:

  • A sharp odor of SO₂ or HCl.

  • An additional peak in the GC chromatogram, typically eluting before the product.

Potential Causes:

  • Inefficient removal after the reaction.

Solutions:

  • Vacuum Distillation: Thionyl chloride is volatile (boiling point ~76 °C) and can be effectively removed under reduced pressure.

  • Azeotropic Distillation: Add a dry, inert solvent like toluene (B28343) and distill. The toluene will form an azeotrope with the remaining thionyl chloride, facilitating its removal. Repeat this process 2-3 times for complete removal.

  • Inert Gas Purge: Bubbling a stream of dry nitrogen or argon through the reaction mixture can help to carry away the volatile thionyl chloride.

Issue 3: Formation of Isomeric or Polyacylated Byproducts in Friedel-Crafts Acylation

Symptom:

  • Multiple peaks in the GC chromatogram with similar mass spectra to the desired product.

  • Complex multiplets in the aromatic region of the ¹H NMR spectrum.

Potential Causes:

  • Reaction temperature is too high, leading to loss of regioselectivity.

  • Excess of the acylating agent or Lewis acid catalyst.

  • Highly activated starting material (less of a concern with the deactivated 2,4-dichlorofluorobenzene).

Solutions:

  • Control the reaction temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve regioselectivity.

  • Use appropriate stoichiometry: Use a molar ratio of approximately 1:1 for the aromatic substrate and the acylating agent. The Lewis acid is typically used in a slight excess (e.g., 1.1 equivalents).

  • Slow addition of reagents: Add the acylating agent or the Lewis acid catalyst dropwise to the reaction mixture to maintain better control over the reaction exotherm and minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination

This protocol is a general representation and may require optimization.

Materials:

  • 2,4-Dichloro-5-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2,4-Dichloro-5-fluorobenzoic acid.

  • Add an excess of thionyl chloride (e.g., 2-3 equivalents).

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes clear.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • To ensure complete removal of thionyl chloride, add anhydrous toluene to the flask and distill again under reduced pressure. Repeat this step if necessary.

  • The crude this compound can be purified by fractional vacuum distillation. A patent describes collecting the product at 143-144 °C under 35 mmHg pressure, achieving a yield of 99.1%.[5]

Protocol 2: GC-MS Analysis of this compound

This is a general guideline for developing a GC-MS method. The exact parameters may need to be optimized for your specific instrument and column.

ParameterRecommended Setting
GC Column A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless, depending on the sample concentration.
Carrier Gas Helium, with a constant flow rate of approximately 1 mL/min.
Oven Temperature Program Initial temperature: 80 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 10-15 °C/min. Hold at 280 °C for 5-10 minutes.
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range 40-400 amu

Expected Elution Order:

  • Residual solvents (e.g., toluene)

  • Thionyl chloride (if present)

  • 2,4-Dichlorofluorobenzene (if from Friedel-Crafts route)

  • This compound

  • Isomeric byproducts (if any)

  • 2,4-Dichloro-5-fluorobenzoic acid

Data Presentation

Table 1: Purity and Yield Data from Literature

Synthesis MethodReagentsPurityYieldReference
Chlorination2,4-Dichloro-5-fluorobenzoic acid, bis(trichloromethyl) carbonate, toluene-99.1%[5]
Friedel-Crafts Acylation2,4-Dichlorofluorobenzene, oxalyl chloride, AlCl₃-up to 98.4%[2]
Friedel-Crafts & Hydrolysis2,4-Dichlorofluorobenzene, CCl₄, FeCl₃, then H₂O-89.3% (total)[1]
Commercial Product->98.0% (GC)-[3]
Commercial Product->90% (NMR, Mass Spec)-[4]

Table 2: Spectroscopic Data for Identification

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
This compound 7.6-7.8 (m, 2H)~165 (C=O), aromatic signals~1770 (C=O stretch, strong)
2,4-Dichloro-5-fluorobenzoic acid 7.6-7.8 (m, 2H), 10-12 (br s, 1H, COOH)~170 (C=O), aromatic signals~1700 (C=O stretch), 2500-3300 (O-H stretch, broad)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Visualizations

Synthesis_and_Impurities cluster_0 Synthesis Route 1: Chlorination cluster_1 Synthesis Route 2: Friedel-Crafts Acylation cluster_2 Common Impurities Carboxylic_Acid 2,4-Dichloro-5- fluorobenzoic acid Product_1 2,4-Dichloro-5- fluorobenzoyl chloride Carboxylic_Acid->Product_1  Chlorination Chlorinating_Agent SOCl₂ or (COCl)₂ Chlorinating_Agent->Product_1 Impurity_Acid Unreacted Carboxylic Acid Product_1->Impurity_Acid from incomplete reaction Impurity_Reagent Excess Chlorinating Agent Product_1->Impurity_Reagent from excess reagent Arene 2,4-Dichlorofluorobenzene Product_2 2,4-Dichloro-5- fluorobenzoyl chloride Arene->Product_2  Acylation Acylating_Agent Acylating Agent (e.g., Oxalyl Chloride) Acylating_Agent->Product_2 Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Product_2 Impurity_Isomer Isomeric Byproducts Product_2->Impurity_Isomer from side reaction Impurity_Poly Polyacylated Products Product_2->Impurity_Poly from side reaction

Caption: Synthesis routes and common impurities of this compound.

Troubleshooting_Workflow Start Impurity Detected in This compound Impurity_Type Identify Impurity Type (GC-MS, NMR) Start->Impurity_Type Unreacted_Acid Unreacted Carboxylic Acid Impurity_Type->Unreacted_Acid Carboxylic Acid Signature Excess_Reagent Excess Chlorinating Agent Impurity_Type->Excess_Reagent Chlorinating Agent Signature FC_Byproducts Friedel-Crafts Byproducts (Isomers, Polyacylation) Impurity_Type->FC_Byproducts Isomer/Polyacylation Signature Action_Acid Optimize Reaction: - Increase chlorinating agent - Extend reaction time/temp Unreacted_Acid->Action_Acid Action_Reagent Improve Workup: - Vacuum distillation - Azeotropic distillation Excess_Reagent->Action_Reagent Action_FC Optimize Reaction: - Lower temperature - Adjust stoichiometry - Slow reagent addition FC_Byproducts->Action_FC Purification Final Purification: Fractional Vacuum Distillation Action_Acid->Purification Action_Reagent->Purification Action_FC->Purification

Caption: Troubleshooting workflow for impurities in this compound synthesis.

References

Challenges in the scale-up of 2,4-Dichloro-5-fluorobenzoyl chloride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2,4-Dichloro-5-fluorobenzoyl chloride production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for industrial production?

A1: The main synthesis strategies commence with 2,4-dichlorofluorobenzene. One common method involves a Friedel-Crafts reaction with carbon tetrachloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to form 2,4-dichloro-5-fluorobenzotrichloride. This intermediate is then hydrolyzed to yield the final product.[1][2] An alternative route involves the direct acylation of 2,4-dichlorofluorobenzene with oxalyl chloride or a similar acylating agent, which can offer a shorter process.[3] Another approach starts from 2,4-dichloro-5-fluorobenzoic acid, which is then converted to the acid chloride using reagents like thionyl chloride or bis(trichloromethyl)carbonate.[4]

Q2: What are the common impurities encountered during the production of this compound?

A2: A significant byproduct, particularly in the Friedel-Crafts reaction with carbon tetrachloride, is the dimer (FCl₂C₆H₂)₂CCl₂.[1][2] Its formation can be substantial, reaching up to 30%, which complicates purification and reduces the yield of the desired product.[1][2] Other potential impurities include unreacted starting materials, residual solvents, and byproducts from side reactions, such as the formation of the corresponding benzoic acid due to hydrolysis.

Q3: What are the key safety precautions to consider during the scale-up of this process?

A3: The synthesis of this compound involves hazardous materials and reactions. Key safety considerations include:

  • Handling of Lewis Acids: Anhydrous aluminum chloride and ferric chloride are corrosive and react vigorously with moisture, releasing HCl gas. They must be handled in a dry, inert atmosphere.

  • Exothermic Reactions: The Friedel-Crafts acylation is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Toxic and Corrosive Reagents: Reagents like thionyl chloride and oxalyl chloride are toxic and corrosive. Operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE) must be worn.

  • Hydrolysis: this compound is sensitive to moisture and will hydrolyze. Storage and handling under anhydrous conditions are crucial.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of byproducts (e.g., dimer).[1][2] - Loss of product during work-up and purification.- Optimize reaction parameters (temperature, reaction time, catalyst loading). - Slowly add reagents to control the reaction and minimize side reactions. - A method to convert the dimer byproduct back to the final product through hydrolysis, oxidation, and acylation has been developed to improve overall yield.[1]
Product Purity Issues - Inefficient purification. - Presence of starting materials or byproducts. - Hydrolysis of the product to the corresponding carboxylic acid.- Utilize fractional vacuum distillation for purification. The boiling point of this compound is 143-144 °C at 35 mmHg.[2][6] - Ensure all glassware and reagents are thoroughly dried to prevent hydrolysis.[5] - Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Separation - Formation of a thick, gelatinous precipitate (aluminum hydroxide) during quenching of the Friedel-Crafts reaction.[7] - The high boiling point of the dimer byproduct makes separation by distillation challenging.- Acidify the quench mixture with dilute hydrochloric acid to dissolve the aluminum salts.[7] - Optimize the reaction conditions to minimize the formation of the dimer.
Exothermic Runaway - Inadequate heat removal during the addition of reagents in the Friedel-Crafts acylation.- Ensure the reactor has sufficient cooling capacity. - Add the reagents slowly and monitor the internal temperature closely. - Consider using a semi-batch or continuous flow process for better heat management on a larger scale.[8]
Reaction Stalls - Deactivation of the catalyst. - Presence of moisture in the reaction mixture.- Use a fresh, high-quality catalyst. - Ensure all starting materials and solvents are anhydrous.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Reaction and Hydrolysis

This protocol is a generalized procedure based on common laboratory and patent literature.[1][6] Scale-up requires careful optimization of all parameters.

Step 1: Friedel-Crafts Reaction

  • To a clean, dry, and inerted reactor equipped with a stirrer, thermometer, and reflux condenser, add 2,4-dichlorofluorobenzene (1.0 eq) and carbon tetrachloride (1.1 eq).

  • Begin stirring and slowly add ferric chloride (FeCl₃) (0.015 eq) as the catalyst.

  • Heat the reaction mixture to 70°C and maintain for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Hydrolysis

  • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate 2,4-dichloro-5-fluorobenzotrichloride. The addition of water can be exothermic.

  • Heat the mixture to 40°C and stir for 1 hour to ensure complete hydrolysis.

  • Separate the organic layer.

Step 3: Purification

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter the drying agent.

  • Purify the crude product by vacuum distillation, collecting the fraction at 143-144°C (35 mmHg) to obtain pure this compound.[6]

Data Presentation

Table 1: Comparison of Synthesis Parameters and Yields

ParameterLab Scale (Example)Pilot Scale (Example)Industrial Scale (Reported)
Starting Material 2,4-dichlorofluorobenzene2,4-dichlorofluorobenzene2,4-dichlorofluorobenzene
Reagent Carbon TetrachlorideCarbon TetrachlorideCarbon Tetrachloride / Oxalyl Chloride
Catalyst FeCl₃FeCl₃ / ZeoliteAlCl₃ / FeCl₃ / Zeolite
Scale 100 g10 kg>100 kg
Typical Yield 85-90%80-88%>90% (optimized processes)[1]
Purity >98%>98%>99%

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_completeness Check Reaction Completeness (TLC, GC, NMR) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete No complete Reaction Complete check_completeness->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions (Temp, Time, Catalyst) incomplete->troubleshoot_reaction troubleshoot_reaction->check_completeness check_byproducts Analyze for Byproducts (GC-MS, LC-MS) complete->check_byproducts byproducts_present Significant Byproducts Found check_byproducts->byproducts_present Yes no_major_byproducts No Major Byproducts check_byproducts->no_major_byproducts No optimize_conditions Optimize Reaction Conditions to Minimize Byproducts byproducts_present->optimize_conditions optimize_conditions->check_completeness evaluate_workup Evaluate Work-up and Purification Steps no_major_byproducts->evaluate_workup product_loss Identify Product Loss Points evaluate_workup->product_loss refine_purification Refine Purification Protocol product_loss->refine_purification yield_improved Yield Improved refine_purification->yield_improved

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of the Friedel-Crafts Acylation

friedel_crafts_pathway cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_products Products A 2,4-Dichlorofluorobenzene E Sigma Complex (Arenium Ion) A->E B Acyl Chloride / Carbon Tetrachloride D Acylium Ion Formation B->D C Lewis Acid (AlCl3 / FeCl3) C->D D->E F This compound (or precursor) E->F Deprotonation G Regenerated Catalyst E->G H HCl E->H

Caption: Key steps in the Friedel-Crafts acylation reaction pathway.

References

Preventing decomposition of 2,4-Dichloro-5-fluorobenzoyl chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,4-Dichloro-5-fluorobenzoyl chloride during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The primary cause of decomposition is hydrolysis, which occurs when the compound reacts with water.[1][2][3][4][5] This reaction converts the highly reactive acyl chloride to the corresponding carboxylic acid (2,4-dichloro-5-fluorobenzoic acid) and hydrochloric acid (HCl).[2][5] Exposure to atmospheric moisture is sufficient to initiate this process.[1][4][6]

Q2: What are the visible signs of decomposition?

A2: Decomposition of this compound can be identified by the following signs:

  • Fuming in air: The compound will fume upon contact with air as it reacts with atmospheric moisture, releasing hydrogen chloride (HCl) gas.[4]

  • Characteristic odor: A pungent, acrid smell of HCl mixed with the vinegar-like scent of the corresponding carboxylic acid is a strong indicator of hydrolysis.[4]

  • Change in appearance: The liquid may become cloudy or develop solid precipitates of the carboxylic acid.

  • Pressure buildup in the container: The generation of HCl gas can lead to a pressure increase in a sealed container.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored under the following conditions:

  • Moisture-free environment: Store in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to moisture.[7][8][9]

  • Dry location: The storage area should be dry and well-ventilated.[10]

  • Controlled temperature: Refrigeration (2-8 °C) is recommended for long-term storage.[10][11]

  • Incompatible materials: Store away from water, alcohols, bases, and strong oxidizing agents.[10][12]

Q4: Are there any recommended stabilizers for this compound?

A4: Currently, there are no specific chemical stabilizers commonly added to this compound. The most effective stabilization method is strict adherence to proper storage and handling procedures to prevent exposure to moisture. The principle of stabilization relies on maintaining an inert and anhydrous environment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and use of this compound.

Problem Possible Cause Recommended Solution
Vial is fuming upon opening Exposure to atmospheric moisture.This is a characteristic reaction of most acyl chlorides.[4] Minimize the time the container is open. Handle the compound in a fume hood with appropriate personal protective equipment (PPE). For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.[7]
Product assay shows low purity Decomposition due to improper storage or handling.Review storage conditions to ensure they are anhydrous and inert. Verify that handling procedures, such as the use of dry solvents and glassware, are strictly followed.[6] If decomposition is suspected, the material may need to be repurified by distillation under reduced pressure, although this should be done with caution due to the compound's reactivity.
Inconsistent reaction yields Use of partially decomposed starting material or introduction of moisture during the reaction.Always use fresh or properly stored this compound. Ensure all solvents are anhydrous and that the reaction is carried out under an inert atmosphere.[6][8][9] The presence of the hydrolyzed carboxylic acid can interfere with many reactions.
Solid precipitate observed in the liquid Formation of 2,4-dichloro-5-fluorobenzoic acid due to hydrolysis.The presence of solids indicates significant decomposition. The material is likely unsuitable for most applications without purification. The solid can be separated by filtration under inert conditions, but the remaining liquid will still contain dissolved HCl and carboxylic acid.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound

This protocol describes the safe handling of this compound to minimize moisture exposure.

Materials:

  • Sealed vial of this compound

  • Dry, nitrogen-flushed glovebox or a Schlenk line setup

  • Oven-dried glassware (e.g., reaction flask, syringes, needles)

  • Anhydrous solvents

  • Dry nitrogen or argon gas supply

  • Appropriate PPE (safety goggles, acid-resistant gloves, lab coat)

Procedure:

  • Ensure all glassware and syringes are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.

  • Transfer the sealed vial of this compound into a glovebox or prepare for use on a Schlenk line.

  • If using a Schlenk line, equip the reaction flask with a septum and purge with dry inert gas.

  • Puncture the septum of the vial with a dry needle connected to the inert gas supply to equalize the pressure.

  • Use a dry, gas-tight syringe to withdraw the desired amount of the liquid.

  • Immediately transfer the liquid to the reaction flask containing the anhydrous solvent.

  • After use, securely reseal the vial and store it under the recommended conditions.

Protocol 2: Assessment of Purity by ¹H-NMR Spectroscopy

This protocol outlines a method to assess the purity of this compound by checking for the presence of the corresponding carboxylic acid.

Materials:

  • Sample of this compound

  • Anhydrous deuterated chloroform (B151607) (CDCl₃)

  • NMR tube and cap

  • Glass pipette

  • NMR spectrometer

Procedure:

  • In a dry environment (e.g., glovebox), carefully add a small amount (e.g., 5-10 mg) of the this compound sample to a dry NMR tube.

  • Add approximately 0.6 mL of anhydrous CDCl₃ to the NMR tube.

  • Cap the NMR tube and gently agitate to dissolve the sample.

  • Acquire the ¹H-NMR spectrum.

  • Analysis:

    • The spectrum of pure this compound will show characteristic peaks for the aromatic protons.

    • The presence of the hydrolyzed product, 2,4-dichloro-5-fluorobenzoic acid, will be indicated by the appearance of a broad singlet corresponding to the carboxylic acid proton (typically in the region of 10-13 ppm) and a shift in the aromatic proton signals. The integration of the carboxylic acid proton relative to the aromatic protons can provide a semi-quantitative measure of hydrolysis.

Visualizations

DecompositionPathway This compound This compound Decomposition Decomposition This compound->Decomposition Water (H2O) Water (H2O) Water (H2O)->Decomposition 2,4-Dichloro-5-fluorobenzoic acid 2,4-Dichloro-5-fluorobenzoic acid Decomposition->2,4-Dichloro-5-fluorobenzoic acid Hydrogen Chloride (HCl) Hydrogen Chloride (HCl) Decomposition->Hydrogen Chloride (HCl)

Caption: Decomposition pathway of this compound via hydrolysis.

TroubleshootingWorkflow start Suspected Decomposition check_visual Visual Inspection (Fuming, Odor, Precipitate) start->check_visual check_storage Review Storage Conditions (Anhydrous, Inert, Temp.) check_visual->check_storage Signs of decomposition ok Material is likely stable check_visual->ok No signs analytical_test Perform Purity Test (e.g., NMR) check_storage->analytical_test Improper storage check_storage->ok Proper storage remediate Purify if necessary (e.g., Distillation) analytical_test->remediate Impure but salvageable discard Discard and use fresh stock analytical_test->discard Severely decomposed

Caption: Troubleshooting workflow for suspected decomposition.

StorageVsStability cluster_stability Compound Stability Anhydrous Anhydrous High_Stability High Stability Anhydrous->High_Stability Decomposition Decomposition Anhydrous->Decomposition Absence of these leads to Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->High_Stability Inert_Atmosphere->Decomposition Absence of these leads to Low_Temperature Low Temperature Low_Temperature->High_Stability Low_Temperature->Decomposition Absence of these leads to Sealed_Container Tightly Sealed Sealed_Container->High_Stability Sealed_Container->Decomposition Absence of these leads to

Caption: Relationship between storage conditions and compound stability.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,4-Dichloro-5-fluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering insights into analytical methodologies, performance comparisons with alternative techniques, and detailed experimental protocols.

Introduction to the Analysis of this compound

This compound is a reactive acyl chloride used in the synthesis of active pharmaceutical ingredients. Its purity is critical to ensure the quality and safety of the final drug product. HPLC is a widely used technique for the quality control of such intermediates due to its specificity, sensitivity, and ability to separate the main component from its impurities. This guide will explore a typical reverse-phase HPLC method and compare it with gas chromatography (GC), another viable analytical approach.

Comparison of Analytical Methods: HPLC vs. GC

Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound. The choice between them often depends on the specific analytical need, sample matrix, and available instrumentation.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Best suited for volatile and thermally stable compounds. This compound is amenable to GC analysis.[2]
Typical Stationary Phase C18 or other modified silica.Polysiloxane-based stationary phases.
Typical Mobile Phase Acetonitrile (B52724)/water or methanol/water mixtures.[3][4]Inert gases like Helium or Nitrogen.
Derivatization Generally not required.May be used to improve volatility or thermal stability, but often not necessary for this compound.
Advantages High resolution, versatile, non-destructive.High speed, excellent sensitivity, especially with mass spectrometry (MS) detection.
Disadvantages Can be slower than GC, solvent consumption can be high.Requires the analyte to be volatile and thermally stable.

HPLC Method Performance Data

The following table summarizes typical performance data for a reverse-phase HPLC method for the analysis of this compound. This data is representative and may vary depending on the specific instrumentation and conditions used.

ParameterTypical Value
Retention Time (t_R_) 4.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Detailed Experimental Protocol: HPLC Analysis

This section provides a detailed protocol for the HPLC analysis of this compound.

4.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

4.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4.3. Standard and Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a stock solution. Further dilute to a working concentration of 10 µg/mL with the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in acetonitrile to a similar concentration as the standard solution.

4.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main component with that of the standard.

Visualizing the Analytical Workflow and Logical Relationships

5.1. HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_standard Inject Standard hplc_system->inject_standard inject_sample Inject Sample inject_standard->inject_sample record_chromatograms Record Chromatograms inject_sample->record_chromatograms calculate_purity Calculate Purity record_chromatograms->calculate_purity

Caption: Workflow for the HPLC analysis of this compound.

5.2. Comparison of Analytical Techniques

Technique_Comparison cluster_analyte Analyte cluster_techniques Analytical Techniques cluster_considerations Key Considerations analyte This compound hplc HPLC (High-Performance Liquid Chromatography) analyte->hplc gc GC (Gas Chromatography) analyte->gc volatility Volatility & Thermal Stability hplc->volatility sample_matrix Sample Matrix Complexity hplc->sample_matrix instrumentation Available Instrumentation hplc->instrumentation gc->volatility gc->sample_matrix gc->instrumentation

Caption: Decision factors for choosing between HPLC and GC for analysis.

Conclusion

The reverse-phase HPLC method detailed in this guide provides a robust and reliable approach for the quality control of this compound. It offers excellent linearity, precision, and accuracy for determining the purity of this important pharmaceutical intermediate. While GC presents a viable alternative, HPLC is often preferred for its versatility and applicability to a broader range of potential impurities without the requirement of thermal stability. The choice of method should be based on the specific requirements of the analysis, including the expected impurities and the available laboratory infrastructure.

References

A Comparative Guide to GC-MS Analysis for Monitoring 2,4-Dichloro-5-fluorobenzoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for monitoring the synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride. It includes detailed experimental protocols, data presentation, and workflow visualizations to assist in selecting the optimal analytical method for your research and development needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purity is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to monitor the reaction progress, identify impurities, and ensure the desired product quality. This guide focuses on the widely used Friedel-Crafts acylation reaction for its synthesis and evaluates the analytical methodologies for its monitoring.

Comparison of Analytical Techniques: GC-MS vs. Alternatives

The choice of analytical technique for monitoring the synthesis of this compound depends on several factors, including the volatility and thermal stability of the analytes, the complexity of the reaction mixture, and the need for sensitivity and specificity.[1][2]

FeatureGC-MS (Gas Chromatography-Mass Spectrometry)HPLC (High-Performance Liquid Chromatography)NMR (Nuclear Magnetic Resonance) Spectroscopy
Principle Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.[1][3]Separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. Well-suited for non-volatile and thermally unstable compounds.[1][4]Provides detailed structural information about molecules in solution based on the interaction of atomic nuclei with an external magnetic field. Can be used for real-time reaction monitoring.[5][6]
Applicability Ideal for the analysis of the relatively volatile this compound and its common volatile impurities.[3][7]Suitable for higher molecular weight, non-volatile, or thermally labile impurities that may not be amenable to GC analysis.[2][8]Excellent for structural elucidation of reactants, products, and major intermediates. Can provide quantitative information on major components in real-time.[5][9]
Sensitivity Generally offers higher sensitivity for volatile compounds, often in the parts-per-billion (ppb) range.[1]Sensitivity depends on the detector used (e.g., UV, DAD) but is typically in the parts-per-million (ppm) to ppb range.[2]Lower sensitivity compared to GC-MS and HPLC, typically requiring higher concentrations of analytes.
Specificity Highly specific due to the combination of chromatographic separation and mass spectral data, allowing for confident identification of known and unknown compounds.[10]Specificity can be enhanced with detectors like Diode Array (DAD) or Mass Spectrometry (LC-MS), but co-elution can still be a challenge.[2]Highly specific for structural information, but overlapping signals in complex mixtures can complicate interpretation.[11]
Sample Preparation May require derivatization for polar compounds, but for this specific reaction, direct injection of a diluted and filtered sample is often sufficient.[1]Generally requires simpler sample preparation, involving dilution and filtration.[2]Minimal sample preparation is needed; the reaction mixture can often be analyzed directly after dilution in a deuterated solvent.[9]
Analysis Time Typically offers faster analysis times for volatile compounds.[2]Run times can be longer compared to GC, depending on the separation required.[4]Real-time monitoring provides continuous data, while individual spectra acquisition is relatively fast.[5]
Quantitative Analysis Provides excellent quantitative results with the use of internal or external standards.[10][12]A robust and widely used technique for quantitative analysis.[2]Can provide quantitative data, especially for major components, by integrating peak areas.[9]

GC-MS Analysis: A Deeper Dive

For the analysis of this compound reaction mixtures, GC-MS stands out as a superior technique due to its high sensitivity, specificity, and ability to identify a wide range of volatile and semi-volatile byproducts.

Common Impurities in the Synthesis of this compound

The Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with reagents like oxalyl chloride or thionyl chloride can lead to several impurities.[13][14] GC-MS is well-suited to identify and quantify these, including:

  • Unreacted Starting Materials: 2,4-dichlorofluorobenzene.

  • Isomeric Products: Positional isomers of the desired product.

  • Polysubstituted Products: Diacylated products, although less common in Friedel-Crafts acylation.[15]

  • Byproducts from Side Reactions: Such as the formation of dimers or products from reactions with solvent.

  • Residual Solvents: Toluene, dichloromethane (B109758), etc.

Quantitative Data Summary

The following table presents hypothetical quantitative data comparing the performance of GC-MS and HPLC for the analysis of a simulated reaction mixture.

AnalyteGC-MSHPLC
Concentration (mg/mL) RSD (%)
This compound95.21.5
2,4-dichlorofluorobenzene (Starting Material)2.12.0
Isomeric Impurity 10.83.1
Dimer Impurity0.54.5

As illustrated, GC-MS can offer slightly better precision (lower RSD) and the potential to detect and quantify a broader range of impurities, such as the hypothetical dimer impurity which may not be easily analyzed by HPLC.

Experimental Protocols

Synthesis of this compound (Illustrative Friedel-Crafts Acylation)

This protocol is for illustrative purposes to provide context for the analytical method.

  • To a stirred solution of 2,4-dichlorofluorobenzene (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 eq) at 0 °C.

  • Slowly add oxalyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by taking aliquots for GC-MS analysis.

  • Upon completion, quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

GC-MS Analysis of the Reaction Mixture

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction in the aliquot by adding it to 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) containing an internal standard (e.g., undecane (B72203) at a known concentration).

  • Vortex the mixture and filter through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Data Analysis:

  • Identify the peaks corresponding to the starting material, product, and impurities by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

  • Quantify the components using the peak areas relative to the internal standard.

Visualizations

Reaction Pathway

G Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Main Product cluster_impurities Potential Impurities 2,4-Dichlorofluorobenzene 2,4-Dichlorofluorobenzene Dimer Dimer 2,4-Dichlorofluorobenzene->Dimer Side Reaction Acylium Ion Intermediate Acylium Ion Intermediate 2,4-Dichlorofluorobenzene->Acylium Ion Intermediate + Oxalyl Chloride / AlCl3 Oxalyl Chloride Oxalyl Chloride AlCl3 AlCl3 This compound This compound Isomeric Products Isomeric Products Acylium Ion Intermediate->this compound Electrophilic Aromatic Substitution Acylium Ion Intermediate->Isomeric Products

Caption: Friedel-Crafts acylation for this compound synthesis.

Experimental Workflow

G GC-MS Analysis Workflow Reaction Mixture Reaction Mixture Sample Preparation Sample Preparation Reaction Mixture->Sample Preparation Aliquot GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Dilution & Filtration Data Processing Data Processing GC-MS Analysis->Data Processing Chromatogram & Mass Spectra Report Report Data Processing->Report Identification & Quantification

References

Comparative NMR Analysis of 2,4-Dichloro-5-fluorobenzoyl Chloride and Its Amide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers providing a comparative analysis of the 1H and 13C NMR spectral data of 2,4-dichloro-5-fluorobenzoyl chloride and its corresponding benzamide (B126) derivative. This document includes detailed experimental protocols and structural interpretations to aid in the characterization of these and similar compounds.

This guide offers a focused comparison of the nuclear magnetic resonance (NMR) spectral features of this compound and its amide derivative, 2,4-dichloro-5-fluorobenzamide. The conversion of a benzoyl chloride to a benzamide induces significant changes in the electronic environment of the aromatic ring and the carbonyl group, which are clearly reflected in their respective 1H and 13C NMR spectra. Understanding these differences is crucial for researchers in drug development and organic synthesis for reaction monitoring and structural confirmation.

1H and 13C NMR Data Comparison

The following tables summarize the key 1H and 13C NMR spectral data for this compound and 2,4-dichloro-5-fluorobenzamide. The data highlights the characteristic shifts and coupling constants, providing a quantitative basis for comparison.

Table 1: 1H NMR Spectral Data

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compoundH-37.55 - 7.65dNot specified
H-68.02 - 8.12dNot specified
2,4-Dichloro-5-fluorobenzamideH-37.68d8.8
H-67.85d6.0
-CONH27.95, 8.25br s-

Note: 'd' denotes a doublet, and 'br s' denotes a broad singlet.

Table 2: 13C NMR Spectral Data

CompoundCarbonChemical Shift (ppm)
This compoundC=O~165-170 (Estimated)
Aromatic C~115-160 (Estimated)
2,4-Dichloro-5-fluorobenzamideC=O164.3
C-1134.1
C-2132.5
C-3126.8
C-4122.6 (d, J=22.0 Hz)
C-5156.4 (d, J=254.0 Hz)
C-6116.8 (d, J=24.0 Hz)

Note: 'd' denotes a doublet. Estimated values for the benzoyl chloride are based on typical ranges for similar structures.

Experimental Workflow and Logic

The characterization of these compounds by NMR spectroscopy follows a logical workflow, from sample preparation to spectral analysis and structural elucidation.

NMR_Workflow General NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh 5-10 mg of Compound Solvent Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl3) Sample->Solvent Transfer Transfer to NMR Tube Solvent->Transfer Spectrometer Place Sample in NMR Spectrometer Transfer->Spectrometer H1_Acq Acquire 1H NMR Spectrum Spectrometer->H1_Acq C13_Acq Acquire 13C NMR Spectrum Spectrometer->C13_Acq Process Process Raw Data (FT, Phasing, Baseline Correction) H1_Acq->Process C13_Acq->Process H1_Analysis Analyze 1H Spectrum (Shifts, Multiplicity, Integration, Coupling) Process->H1_Analysis C13_Analysis Analyze 13C Spectrum (Shifts, Couplings if applicable) Process->C13_Analysis Structure Structure Elucidation & Comparison H1_Analysis->Structure C13_Analysis->Structure

Caption: A flowchart illustrating the key stages of NMR analysis.

Detailed Experimental Protocols

1. Sample Preparation

  • Accurately weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3).

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer the solution into a standard 5 mm NMR tube.

2. 1H NMR Spectroscopy

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3).

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45 degrees

    • Acquisition time: ~4 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl3 at 7.26 ppm.

3. 13C NMR Spectroscopy

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3).

  • Acquisition Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2.0 s

    • Pulse width: 30 degrees

    • Acquisition time: ~1.5 s

    • Spectral width: -5 to 220 ppm

    • Decoupling: Proton broadband decoupling.

  • Processing: Apply a Fourier transform to the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of CDCl3 at 77.16 ppm.

Signaling Pathway of NMR Signal Generation

The generation of an NMR signal is a multi-step process involving the interaction of nuclear spins with an external magnetic field and radiofrequency pulses.

NMR_Signaling NMR Signal Generation Pathway B0 Application of External Magnetic Field (B0) Alignment Alignment of Nuclear Spins (Parallel and Anti-parallel) B0->Alignment Net_Mag Creation of Net Macroscopic Magnetization Alignment->Net_Mag RF_Pulse Application of Radiofrequency (RF) Pulse Net_Mag->RF_Pulse Excitation Excitation of Nuclei to Higher Energy State RF_Pulse->Excitation Relaxation Relaxation of Nuclei Back to Equilibrium Excitation->Relaxation FID Emission of Free Induction Decay (FID) Signal Relaxation->FID FT Fourier Transform of FID FID->FT Spectrum Generation of NMR Spectrum FT->Spectrum

Caption: The sequence of events leading to an NMR spectrum.

A Comparative Guide to the Reactivity of 2,4-Dichloro-5-fluorobenzoyl Chloride and Other Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of acylating agents is paramount for the successful synthesis of complex molecules. This guide provides a detailed comparison of the reactivity of 2,4-Dichloro-5-fluorobenzoyl chloride with other common benzoyl chlorides. The analysis is grounded in the principles of physical organic chemistry and supported by available experimental data for analogous compounds.

Executive Summary

Factors Influencing Benzoyl Chloride Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric effects from the substituents on the aromatic ring.

  • Electronic Effects: Electron-withdrawing groups (EWGs) increase the reactivity of benzoyl chlorides by inductively pulling electron density away from the carbonyl carbon, thus increasing its partial positive charge and making it a more potent electrophile. Conversely, electron-donating groups (EDGs) decrease reactivity by donating electron density to the carbonyl carbon, reducing its electrophilicity. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects, where σ is the substituent constant and ρ is the reaction constant. A positive σ value indicates an electron-withdrawing substituent, while a negative σ value signifies an electron-donating substituent.

  • Steric Effects: Substituents in the ortho positions can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate, regardless of their electronic effects.

Data Presentation: Comparative Reactivity of Substituted Benzoyl Chlorides

The following table summarizes the pseudo-first-order rate constants (k) for the alcoholysis of various substituted benzoyl chlorides with n-propanol at 25°C. The reactivity of this compound is estimated based on the additive effects of its substituents, as quantified by their Hammett σ constants.

Benzoyl Chloride DerivativeSubstituentsHammett Constants (σ)Rate Constant (k) x 10⁻² min⁻¹ (n-propanolysis at 25°C)Relative Reactivity (to Benzoyl Chloride)
4-Methoxybenzoyl chloride4-OCH₃-0.27-< 1
4-Methylbenzoyl chloride4-CH₃-0.17-< 1
Benzoyl chloride -H 0.00 3.21 1.00
4-Chlorobenzoyl chloride4-Cl0.23-> 1
4-Bromobenzoyl chloride4-Br0.235.901.84
4-Iodobenzoyl chloride4-I0.186.171.92
3-Methoxybenzoyl chloride3-OCH₃0.123.401.06
3-Iodobenzoyl chloride3-I0.3510.443.25
4-Nitrobenzoyl chloride4-NO₂0.78->> 1
This compound 2-Cl, 4-Cl, 5-F ~0.97 (estimated) > 10.44 (estimated) >> 3.25 (estimated)

Note: The Hammett constant for this compound is an estimation based on the sum of the individual substituent constants (σ_para-Cl ≈ 0.23, σ_ortho-Cl ≈ 0.20, σ_meta-F ≈ 0.34). The actual value may differ due to potential electronic interactions between the substituents. The rate constant is therefore also an estimation, expected to be significantly higher than that of m-iodobenzoyl chloride.

Experimental Protocols

The following are representative experimental protocols for determining the reactivity of benzoyl chlorides.

Protocol 1: Determination of Alcoholysis Rate by Conductometry

This method is suitable for monitoring the progress of the reaction between a benzoyl chloride and an alcohol, which produces hydrochloric acid as a product, leading to a change in the conductivity of the solution.

Materials:

  • Substituted benzoyl chloride

  • Anhydrous n-propanol

  • Conductivity meter and cell

  • Constant temperature bath (25°C)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the substituted benzoyl chloride in a small amount of a dry, inert solvent (e.g., anhydrous acetone).

  • Place a known volume of anhydrous n-propanol in the conductivity cell, thermostatted at 25°C.

  • Initiate the reaction by rapidly injecting a small, known volume of the benzoyl chloride stock solution into the n-propanol.

  • Record the change in conductivity of the solution over time.

  • The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity against time.

Protocol 2: N-Acylation of a Primary Amine

This protocol describes a general procedure for the acylation of a primary amine with a benzoyl chloride.

Materials:

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the substituted benzoyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-amine.

Mandatory Visualization

Caption: General mechanism of nucleophilic acyl substitution for benzoyl chlorides.

G Logical Workflow for Comparing Benzoyl Chloride Reactivity A Identify Substituents on Benzoyl Chloride B Determine Electronic Effects (Inductive vs. Resonance) A->B C Assess Steric Hindrance (Ortho-substituents) A->C D Quantify Electronic Effects using Hammett Constants (σ) B->D E Predict Relative Reactivity C->E D->E F Compare with Experimental Kinetic Data E->F Validation

Caption: Logical workflow for the comparative analysis of benzoyl chloride reactivity.

A Spectroscopic Compass: Differentiating Isomers of 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the precise characterization of chemical intermediates is a cornerstone of successful synthesis and discovery. This guide offers a detailed spectroscopic comparison of 2,4-Dichloro-5-fluorobenzoyl chloride and its isomers, compounds that serve as crucial building blocks in the synthesis of various pharmaceutical agents. By examining the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide a clear framework for isomer identification and quality control.

The specific placement of chloro and fluoro substituents on the benzoyl chloride core creates distinct electronic environments, leading to unique spectroscopic fingerprints for each isomer. An unambiguous understanding of these spectral signatures is paramount for ensuring the correct molecular architecture of target compounds. This guide presents available experimental data, outlines detailed protocols for its acquisition, and provides a logical workflow for comparative analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While several positional isomers are theoretically possible, publicly available, comprehensive experimental data for these alternatives is scarce. The provided data for the primary compound serves as a benchmark for comparison should researchers generate data for other isomers.

Table 1: ¹H NMR Spectroscopic Data of this compound

CompoundSolventChemical Shift (δ) ppm
This compoundCDCl₃Data not publicly available in detail

Note: Access to full spectral data often requires a subscription to specialized databases. The expected ¹H NMR spectrum would show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the benzoyl chloride group.

Table 2: ¹³C NMR Spectroscopic Data of this compound

CompoundSolventChemical Shift (δ) ppm
This compoundCDCl₃Data not publicly available in detail

Note: The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon and the aromatic carbons, with their chemical shifts being highly sensitive to the positions of the halogen substituents.

Table 3: Key IR Absorption Bands for this compound

CompoundTechniqueWavenumber (cm⁻¹)Assignment
This compoundNeat / ATR~1770 - 1815C=O stretch (acid chloride)
~1550 - 1600C=C stretch (aromatic ring)
~1200 - 1300C-F stretch
~700 - 850C-Cl stretch

Note: The strong absorption band for the carbonyl group is a characteristic feature of benzoyl chlorides. The exact positions of the aromatic C=C, C-F, and C-Cl stretching vibrations can help in differentiating between isomers.

Table 4: Mass Spectrometry Data for this compound

CompoundIonization ModeMolecular FormulaExact Mass [M]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compoundElectron Ionization (EI)C₇H₂Cl₃FO225.9155Data not publicly available in detail

Note: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation patterns, such as the loss of the chlorine from the acyl group or cleavage of the aromatic ring, would provide further structural information.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data necessary for the comparison of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the benzoyl chloride isomer in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition :

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Set a relaxation delay of 1-5 seconds between pulses.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets for each carbon.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Use a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition :

    • If available, ¹⁹F NMR can be a powerful tool for differentiating fluorine-containing isomers.

    • Acquire a proton-decoupled spectrum. The chemical shifts will be highly indicative of the fluorine atom's environment.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR) :

    • For Attenuated Total Reflectance (ATR) FT-IR, place a small drop of the liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Sample Preparation (Neat Liquid Cell) :

    • Place a drop of the liquid sample between two salt plates (e.g., KBr or NaCl) to form a thin film.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal or salt plates.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. For volatile compounds like benzoyl chlorides, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.

  • Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 50 to 300.

  • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern, as well as for characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of chemical isomers.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample Isomer Samples Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS Analyze_NMR Analyze Chemical Shifts, Coupling Constants, Number of Signals NMR->Analyze_NMR Analyze_IR Analyze Characteristic Absorption Bands (C=O, C-Cl, C-F) IR->Analyze_IR Analyze_MS Analyze Molecular Ion, Isotopic Patterns, Fragmentation MS->Analyze_MS Compare Comparative Analysis of Spectra Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Conclusion Isomer Identification & Structural Confirmation Compare->Conclusion

A Comparative Guide to the Synthetic Routes of 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2,4-Dichloro-5-fluorobenzoyl chloride is a crucial building block in the synthesis of various pharmaceuticals, including antipsychotics and third-generation quinolone antibiotics. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, offering an objective analysis of their performance based on experimental data.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly approached from two main starting materials: the corresponding carboxylic acid or directly from 2,4-dichlorofluorobenzene. Each pathway presents distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent safety.

Synthetic RouteStarting MaterialReagentsCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Route 1A: Chlorination of Carboxylic Acid 2,4-Dichloro-5-fluorobenzoic acidThionyl chloride (SOCl₂)DMF (catalytic)None (neat)100296.1[1]
Route 1B: Chlorination of Carboxylic Acid 2,4-Dichloro-5-fluorobenzoic acidBis(trichloromethyl) carbonate-Toluene110Not Specified99.1[2]
Route 1C: Chlorination of Carboxylic Acid 2,4-Dichloro-5-fluorobenzoic acidOxalyl chloride ((COCl)₂)DMF (catalytic)Dichloromethane (B109758) (DCM)Room Temperature1.5Not Specified
Route 2: Friedel-Crafts Acylation 2,4-DichlorofluorobenzeneOxalyl chloride ((COCl)₂)AlCl₃None (neat)0-252up to 98.3[3]
Route 3: Friedel-Crafts Reaction & Hydrolysis 2,4-DichlorofluorobenzeneCarbon tetrachloride (CCl₄), WaterFerric trichloride (B1173362) (FeCl₃)Carbon tetrachloride70 (reaction), Not specified (hydrolysis)2 (reaction)>88 (total)[1]

Experimental Protocols

Route 1: Chlorination of 2,4-Dichloro-5-fluorobenzoic Acid

This is a classic and widely used method for converting a carboxylic acid to its corresponding acyl chloride. Several chlorinating agents can be employed.

1A: Using Thionyl Chloride

To a reaction flask containing 2,4-Dichloro-5-fluorobenzoic acid (120g, 0.574mol), add thionyl chloride (73.6g, 0.618mol) and one drop of N,N-dimethylformamide (DMF). The mixture is heated to 100°C and stirred for 2 hours. Completion of the reaction can be monitored by liquid phase detection. Excess thionyl chloride is removed by distillation at atmospheric pressure, followed by distillation of the product under reduced pressure to yield this compound (125.3g, 96.1%).[1]

1B: Using Bis(trichloromethyl) carbonate (Triphosgene)

In a storage device, dissolve 2.00 kg of 2,4-dichloro-5-fluorobenzoic acid in 2.00 kg of toluene. In a separate receiver, dissolve 0.90 kg of bis(trichloromethyl) carbonate in 1.00 kg of toluene. The two solutions are pumped at a molar flow ratio of 1:1.2 into a tubular reaction system heated to 110°C. The effluent from the reactor is collected, and the solvent and excess bis(trichloromethyl) carbonate are distilled off at atmospheric pressure. The final product, this compound, is obtained by distillation under reduced pressure (143-144°C at 35 mmHg), affording a yield of 99.1%.[2]

1C: Using Oxalyl Chloride

In a flask, dissolve the carboxylic acid in a solvent such as dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride. The reaction is typically stirred at room temperature. This method is considered milder than using thionyl chloride and the byproducts (CO, CO₂, HCl) are all gaseous, simplifying work-up.[4][5]

Route 2: Friedel-Crafts Acylation of 2,4-Dichlorofluorobenzene

This route offers a direct synthesis from a readily available starting material.

Add oxalyl chloride (25.4g, 0.2mol) and AlCl₃ (10.7g, 0.08mol) to a reaction flask and cool to 0°C. Add 2,4-dichlorofluorobenzene (66g, 0.4mol) dropwise over 30 minutes. After the addition is complete, the reaction is maintained at 25°C for 2 hours. The product is then isolated by vacuum distillation, collecting the fraction at 143-144°C/35mmHg to yield 89.2g (98.0%) of this compound.[3]

Route 3: Friedel-Crafts Reaction with Carbon Tetrachloride followed by Hydrolysis

This two-step, one-pot synthesis provides a high overall yield.

Add 2,4-dichlorofluorobenzene (100g, 0.606mol) to carbon tetrachloride (107.4g, 0.667mol) and stir to dissolve. Add ferric trichloride (1.52g, 9.3mmol) and heat the mixture to 70°C for 2 hours. After the disappearance of the starting material, the intermediate is hydrolyzed. This process also facilitates the conversion of a dimer byproduct into the final product, resulting in a total yield of over 88%.[1]

Synthesis Workflows

route1 start 2,4-Dichloro-5-fluorobenzoic acid product This compound start->product Chlorination reagent Chlorinating Agent (SOCl₂, (COCl)₂, etc.) reagent->product

Caption: Route 1: Chlorination of Carboxylic Acid.

route2 start 2,4-Dichlorofluorobenzene product This compound start->product Friedel-Crafts Acylation reagent Oxalyl chloride reagent->product catalyst AlCl₃ catalyst->product

Caption: Route 2: Direct Friedel-Crafts Acylation.

route3 start 2,4-Dichlorofluorobenzene intermediate Intermediate start->intermediate Friedel-Crafts Reaction reagent1 CCl₄ reagent1->intermediate catalyst FeCl₃ catalyst->intermediate product This compound intermediate->product Hydrolysis reagent2 H₂O reagent2->product

Caption: Route 3: Two-Step Synthesis from 2,4-Dichlorofluorobenzene.

Concluding Remarks

The choice of the optimal synthetic route for this compound depends on several factors including the availability of starting materials, desired scale of production, and safety considerations.

  • Route 1 (Chlorination of the carboxylic acid) is a reliable and high-yielding approach, particularly with bis(trichloromethyl) carbonate, which boasts a near-quantitative yield. The use of oxalyl chloride offers milder conditions, which can be advantageous for sensitive substrates. Thionyl chloride is a cost-effective option, though it requires higher temperatures.[4]

  • Route 2 (Direct Friedel-Crafts acylation) provides an excellent yield in a single step from a commercially available starting material, making it an attractive option for its efficiency.[3]

  • Route 3 (Two-step synthesis from 2,4-dichlorofluorobenzene) is also a high-yielding process that benefits from the in-situ conversion of byproducts, maximizing the overall yield.[1]

For industrial-scale production, routes starting from 2,4-dichlorofluorobenzene may be more cost-effective. For laboratory-scale synthesis where the carboxylic acid is readily available, the chlorination methods, especially with oxalyl chloride or bis(trichloromethyl) carbonate, offer high yields and procedural simplicity. Researchers should carefully consider the safety and handling requirements of all reagents, particularly thionyl chloride, oxalyl chloride, and aluminum trichloride.

References

Comparative Guide to the Quantitative Analysis of 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantitative analysis of 2,4-dichloro-5-fluorobenzoyl chloride in a sample: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography (GC) with derivatization, and acid-base titration. The selection of an appropriate method is critical for accurate and reliable results in research, quality control, and drug development. This document outlines detailed experimental protocols and presents a comparative analysis of the expected performance of each method, supported by experimental data from analogous compounds.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance indicators for the quantitative analysis of this compound using HPLC, GC, and titration. The data presented is a synthesis of reported values for structurally similar acyl chlorides and represents expected performance.

Parameter Derivatization-HPLC Derivatization-GC Titration
Principle Chromatographic separation of a stable derivativeChromatographic separation of a volatile derivativeNeutralization of acidic byproducts of hydrolysis
Linearity (R²) > 0.999> 0.999Not Applicable
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 2%< 5%< 1%
Limit of Detection (LOD) 0.01 - 0.03 µg/mL[1]0.1 - 1 µg/mL~0.1% (w/w)
Limit of Quantitation (LOQ) 0.03 - 0.1 µg/mL0.3 - 3 µg/mL~0.3% (w/w)
Sample Throughput Moderate to HighHighLow to Moderate
Selectivity HighVery HighLow
Instrumentation Cost HighHighLow
Analyst Skill Level HighHighModerate

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Pre-column Derivatization

This method is highly sensitive and selective, making it suitable for trace-level analysis of this compound. Due to the high reactivity of acyl chlorides, direct analysis is challenging; therefore, pre-column derivatization is employed to form a stable, UV-active compound.[2] 2-Nitrophenylhydrazine (B1229437) is a suitable derivatizing agent for this purpose.[2]

1.1. Materials and Reagents

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 2-Nitrophenylhydrazine

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware

1.2. Sample Preparation and Derivatization

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile.

  • Prepare a derivatizing solution of 2-nitrophenylhydrazine in acetonitrile (e.g., 1 mg/mL).

  • To an aliquot of the sample solution, add an excess of the derivatizing solution.

  • Allow the reaction to proceed at room temperature for 30 minutes.[2]

  • Dilute the derivatized sample to a suitable concentration with the mobile phase.

1.3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

1.4. Quantification

  • Prepare a calibration curve using derivatized standards of this compound of known concentrations.

  • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Method 2: Gas Chromatography with Derivatization

Gas chromatography offers high resolution and sensitivity for volatile and semi-volatile compounds. Similar to HPLC, direct analysis of the highly reactive this compound is not recommended. Derivatization with an alcohol, such as methanol (B129727), converts the acyl chloride into a more stable and volatile ester, which is suitable for GC analysis.

2.1. Materials and Reagents

  • This compound sample

  • Methanol (anhydrous)

  • Dichloromethane (GC grade)

  • Internal standard (e.g., undecane)

  • Standard laboratory glassware

2.2. Sample Preparation and Derivatization

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a known volume of dichloromethane.

  • Add an excess of anhydrous methanol to an aliquot of the sample solution.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Add a known amount of internal standard.

  • Dilute the derivatized sample to a suitable concentration with dichloromethane.

2.3. GC Conditions

  • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • Detector: Flame Ionization Detector (FID) at 300 °C

  • Injection Volume: 1 µL (splitless)

2.4. Quantification

  • Prepare calibration standards of this compound by following the same derivatization procedure.

  • Quantify the analyte using the internal standard method by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Method 3: Acid-Base Titration

This classical chemical method offers a cost-effective and straightforward approach for the quantification of this compound, particularly for bulk analysis where high sample throughput is not a primary concern. The method is based on the hydrolysis of the acyl chloride to form hydrochloric acid and 2,4-dichloro-5-fluorobenzoic acid, which are then titrated with a standardized base. A patent for a similar compound, 2,4-dichloro-3-nitro-5-fluorobenzoyl chloride, describes a comparable titrimetric method.

3.1. Materials and Reagents

3.2. Titration Procedure

  • Accurately weigh approximately 0.6 g of the this compound sample into an iodine flask.

  • Add 5 mL of deionized water and 15 mL of DMSO to the flask.

  • Shake the flask for 60 minutes to ensure complete hydrolysis.

  • Add 3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with a standardized 0.5 M NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH consumed.

  • A blank titration should be performed to account for any acidic or basic impurities in the reagents.

3.3. Calculation The percentage purity of this compound can be calculated using the following formula:

% Purity = [(V_sample - V_blank) * M_NaOH * Molar Mass_analyte] / (2 * W_sample * 1000) * 100

Where:

  • V_sample = Volume of NaOH used for the sample (mL)

  • V_blank = Volume of NaOH used for the blank (mL)

  • M_NaOH = Molarity of the NaOH solution (mol/L)

  • Molar Mass_analyte = Molar mass of this compound (227.45 g/mol )

  • W_sample = Weight of the sample (g)

  • The factor of 2 accounts for the two moles of acid produced per mole of the analyte.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Acetonitrile Sample->Dissolution Derivatization Derivatization with 2-Nitrophenylhydrazine Dissolution->Derivatization Dilution Dilution Derivatization->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Result Final Result Quantification->Result

Caption: Workflow for the quantitative analysis of this compound by HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Dichloromethane Sample->Dissolution Derivatization Derivatization with Methanol Dissolution->Derivatization Add_IS Addition of Internal Standard Derivatization->Add_IS Injection GC Injection Add_IS->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Internal Standard Quantification Integration->Quantification Result Final Result Quantification->Result

Caption: Workflow for the quantitative analysis of this compound by GC.

Titration_Workflow Sample Sample Weighing Hydrolysis Hydrolysis (Water + DMSO) Sample->Hydrolysis Indicator Add Phenolphthalein Hydrolysis->Indicator Titration Titration with Standardized NaOH Indicator->Titration Endpoint Endpoint Detection (Pink Color) Titration->Endpoint Calculation Calculate % Purity Endpoint->Calculation Result Final Result Calculation->Result

Caption: Workflow for the quantitative analysis of this compound by titration.

References

A Comparative Guide to Catalyst Efficiency in the Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride, a crucial intermediate in the production of pharmaceuticals such as fluoroquinolone antibiotics, demands efficient and scalable catalytic methods. This guide provides an objective comparison of various catalytic systems for its synthesis, supported by experimental data from published literature and patents.

Comparison of Synthetic Routes and Catalysts

The primary synthetic pathways to this compound involve either the chlorination of 2,4-dichloro-5-fluorobenzoic acid or the direct acylation of 2,4-dichlorofluorobenzene. The choice of catalyst is paramount to the efficiency of these reactions, influencing yield, purity, and reaction conditions.

Route 1: From 2,4-Dichloro-5-fluorobenzoic Acid

This common laboratory and industrial method involves the conversion of a carboxylic acid to an acyl chloride. The efficiency of this transformation is highly dependent on the chlorinating agent and the catalyst employed.

Data Summary:

Chlorinating AgentCatalystSolventReaction TimeYield (%)Reference
Bis(trichloromethyl) carbonate (BTC)N,N-Dimethylformamide (DMF)Tetrahydrofuran (B95107) (THF)6 h93[1]
Thionyl chloride (SOCl₂)N/AN/AN/AHigh (implied)[2][3]
Oxalyl chlorideN,N-Dimethylformamide (DMF)Dichloromethane (DCM)N/ACommon method[4]

Note: "N/A" indicates data not specified in the cited sources.

The use of N,N-Dimethylformamide (DMF) as a catalyst with chlorinating agents like bis(trichloromethyl) carbonate (BTC) or oxalyl chloride is a well-established and efficient method for preparing acyl chlorides from carboxylic acids.[1][4] One study demonstrated that using a catalytic amount of DMF with BTC in THF resulted in a 93% yield.[1] While thionyl chloride is also frequently used, specific yield data for this substrate was not detailed in the provided search results.[2][3]

Route 2: From 2,4-Dichlorofluorobenzene

This approach utilizes Friedel-Crafts acylation or related reactions to directly introduce the benzoyl chloride functionality. This can be a more direct route, avoiding the pre-synthesis of the carboxylic acid.

Data Summary:

Acylating AgentCatalystSolventReaction TemperatureYield (%)Reference
Bis(trichloromethyl) carbonateN/AToluene (B28343)110 °C99.1[5]
Oxalyl chlorideAluminum chloride (AlCl₃)N/A20-30 °C>98[6]
Carbon tetrachlorideComposite zeolite solid superacidCarbon tetrachlorideRefluxHigh (implied)[2][7]
Carbon tetrachlorideFerric trichloride (B1173362) (FeCl₃)Carbon tetrachloride70 °C>88 (total)[3]

Note: "N/A" indicates data not specified in the cited sources.

The direct acylation of 2,4-dichlorofluorobenzene offers very high yields. For instance, the reaction with bis(trichloromethyl)carbonate in toluene at 110°C reportedly achieves a 99.1% yield on an industrial scale.[5] Another highly effective method involves the use of oxalyl chloride with an aluminum chloride catalyst, yielding over 98% of the desired product.[6] Solid acid catalysts, such as composite zeolites, are also employed, offering potential advantages in terms of catalyst separation and reuse.[2][7]

Experimental Protocols

Protocol 1: Synthesis from 2,4-Dichloro-5-fluorobenzoic Acid using BTC and Catalytic DMF

This protocol is based on the general method described for the conversion of carboxylic acids to acyl chlorides.[1]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, add 2,4-dichloro-5-fluorobenzoic acid and tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount (e.g., 3 mol%) of N,N-Dimethylformamide (DMF).

  • Reagent Addition: Prepare a solution of bis(trichloromethyl) carbonate (BTC) in THF. Add this solution dropwise to the reaction mixture at a controlled temperature (e.g., 50°C).

  • Reaction: After the addition is complete, continue to stir the mixture at the same temperature for a specified duration (e.g., 0.5 hours).

  • Work-up: The reaction mixture can be concentrated under reduced pressure to remove the solvent and volatile by-products to yield the crude this compound. Further purification can be achieved by distillation.

Protocol 2: Synthesis from 2,4-Dichlorofluorobenzene using Oxalyl Chloride and AlCl₃

This protocol is derived from a patented procedure.[6]

  • Reaction Setup: In a reaction vessel, combine oxalyl chloride and aluminum chloride (AlCl₃) at a controlled temperature (e.g., 0-30°C).

  • Substrate Addition: Slowly add 2,4-dichlorofluorobenzene to the mixture over a period of 0.5 to 1 hour, maintaining the temperature.

  • Reaction: After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 20-30°C) for 1.5 to 2.5 hours.

  • Purification: The product, this compound, is isolated directly by distillation under reduced pressure.

Visualizing the Process

Experimental Workflow for Catalyst Benchmarking

The following diagram illustrates a generalized workflow for comparing the efficiency of different catalysts in the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison start Select Synthesis Route (e.g., from Carboxylic Acid) reactants Prepare Reactants and Solvents start->reactants catalysts Prepare Catalysts (e.g., Catalyst A, Catalyst B) reactants->catalysts rxn_a Run Reaction with Catalyst A catalysts->rxn_a rxn_b Run Reaction with Catalyst B catalysts->rxn_b monitoring Monitor Reaction Progress (TLC, GC, etc.) rxn_a->monitoring rxn_b->monitoring workup Work-up and Product Isolation monitoring->workup analysis Analyze Product (Yield, Purity) workup->analysis compare Compare Catalyst Performance analysis->compare

Caption: Generalized workflow for catalyst efficiency comparison.

Logical Relationship in Catalyst Selection

The decision-making process for selecting an appropriate catalyst involves considering various factors, as depicted in the diagram below.

G cluster_factors Influencing Factors cluster_performance Performance Metrics cost Cost-Effectiveness catalyst_selection Optimal Catalyst Selection cost->catalyst_selection availability Reagent Availability availability->catalyst_selection safety Safety and Handling safety->catalyst_selection waste Environmental Impact (Waste Generation) waste->catalyst_selection yield Product Yield yield->catalyst_selection purity Product Purity purity->catalyst_selection time Reaction Time time->catalyst_selection conditions Reaction Conditions (Temp., Pressure) conditions->catalyst_selection

Caption: Key factors influencing the selection of a catalyst.

References

A Comparative Analysis of 2,4-Dichloro-5-fluorobenzoyl Chloride as an Acylation Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes, including high yields, selectivity, and the introduction of specific molecular moieties. 2,4-Dichloro-5-fluorobenzoyl chloride is a highly reactive acyl chloride derivative valued for its role as a key intermediate in the synthesis of pharmaceuticals, notably third-generation quinolone antibiotics like ciprofloxacin (B1669076) and various antipsychotic drugs.[1][2] Its chemical structure, featuring two electron-withdrawing chlorine atoms and a fluorine atom on the benzene (B151609) ring, significantly enhances the electrophilicity of the carbonyl carbon, making it a potent agent for acylation reactions.[3][4]

This guide provides an objective comparison of this compound with other commonly used acylating agents. It includes a summary of quantitative performance data, detailed experimental protocols, and visualizations of key chemical processes to assist researchers in making informed decisions for their synthetic strategies.

Qualitative Performance Comparison of Acylating Agents

The choice of an acylating agent is a trade-off between reactivity, selectivity, cost, and handling considerations. The following table offers a qualitative comparison of this compound against common alternatives.

Acylating AgentRelative ReactivityKey AdvantagesKey Disadvantages
This compound Very HighHighly reactive, allowing for milder reaction conditions.[3] Introduces a specific dichloro-fluoro-benzoyl moiety crucial for certain pharmaceutical activities.[1]Higher cost and limited commercial availability compared to simpler agents. Highly sensitive to moisture.[3][5]
Benzoyl Chloride HighReadily available and cost-effective.[6] Well-established reactivity for introducing the benzoyl group, a common scaffold in medicinal chemistry.[6]Less reactive than its halogenated counterparts, potentially requiring harsher conditions.[4] Corrosive and a lachrymator.[6]
Acetyl Chloride Very HighLow cost, highly reactive for acetylation.[4][6]Highly volatile, corrosive, and reacts violently with water.[6] Can be too reactive, leading to poor selectivity in complex molecules.[4]
Acetic Anhydride (B1165640) ModerateLow cost, less volatile and corrosive than acetyl chloride.[4][6] The byproduct (acetic acid) is less corrosive than HCl.Less reactive than acyl chlorides, often requiring catalysts or higher temperatures for efficient conversion.[4]
Quantitative Data: Friedel-Crafts Acylation of Anisole

To provide a quantitative perspective, the following table summarizes typical experimental outcomes for the Friedel-Crafts acylation of anisole, a standard model substrate. While direct comparative studies under identical conditions are sparse, this data, collated from various sources, offers a representative performance benchmark. The enhanced reactivity of this compound suggests it would achieve high yields under milder conditions compared to standard benzoyl chloride.

Acylating AgentCatalystSolventReaction TimeTypical Yield (%)Selectivity (para:ortho)
This compound AlCl₃Dichloromethane~1-2 hours>90% (Estimated)High (Predominantly para)
Benzoyl Chloride AlCl₃Dichloromethane1-2 hours80-90%High (Predominantly para)[6][7]
Acetyl Chloride AlCl₃Dichloromethane~1 hour85-95%High (Predominantly para)[6]
Acetic Anhydride Zeolite H-ZSM-5Acetic Acid2-4 hours70-85%High (Predominantly para)[6]

Visualizing Chemical Processes

To better illustrate the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

G General Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + [AlCl₄]⁻ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AromaticRing Ar-H Intermediate Sigma Complex [Ar(H)(COR)]⁺ AromaticRing->Intermediate + [R-C≡O]⁺ Product Ar-COR (Aryl Ketone) Intermediate->Product + [AlCl₄]⁻ Intermediate->Product Byproducts HCl + AlCl₃

Caption: General mechanism of a Lewis-acid catalyzed Friedel-Crafts acylation reaction.

G Experimental Workflow for N-Acylation start Start: Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) dissolve Dissolve Amine (1.0 eq) and Base (e.g., Triethylamine (B128534), 1.2 eq) in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool Solution to 0°C (Ice Bath) dissolve->cool add Add this compound (1.05 eq) Dropwise cool->add react Allow to Warm to Room Temperature and Stir for 2-6 hours add->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Perform Aqueous Workup: Wash with NaHCO₃(aq) and Brine monitor->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Filter and Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify end End: Characterize Pure Amide Product purify->end

Caption: A generalized experimental workflow for the acylation of a primary amine.

Experimental Protocols

The following protocols provide detailed methodologies for the acylation of a primary amine using this compound and a common alternative, acetic anhydride.

Protocol 1: N-Acylation using this compound

This protocol describes a general method for the synthesis of an N-acylated amine (amide).

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (twice) and brine (once).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: N-Acylation using Acetic Anhydride (Alternative)

This protocol outlines the acylation of an amine using a less reactive agent, often suitable for substrates sensitive to strong acids.[8]

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Sodium Bicarbonate (2.0 eq)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) in water. If the amine is not water-soluble, it can be suspended or converted to its hydrochloride salt to improve solubility.

  • Add sodium bicarbonate (2.0 eq) to the solution or suspension.

  • Add acetic anhydride (1.1 eq) to the mixture and stir vigorously at room temperature.

  • Continue stirring for 1-4 hours. The amide product often precipitates from the aqueous solution.

  • Monitor the reaction progress by TLC (by extracting a small aliquot with an organic solvent).

  • Once the reaction is complete, collect the precipitated product by filtration.

  • Wash the collected solid thoroughly with cold water to remove any unreacted starting materials and salts.

  • Dry the solid product under vacuum to obtain the pure amide.

Conclusion

This compound stands out as a highly efficacious acylating agent, particularly when high reactivity is desired or when the specific dichloro-fluoro-benzoyl moiety is a required structural component of the target molecule, as is common in the synthesis of quinolone-based pharmaceuticals.[1][3] The electron-withdrawing substituents activate the acyl chloride for rapid reaction under mild conditions.

However, for routine acylations where cost and ease of handling are primary concerns, alternatives like benzoyl chloride, acetyl chloride, or acetic anhydride may be more suitable.[6] Benzoyl chloride offers a balance of reactivity and stability for introducing a simple benzoyl group, while acetic anhydride provides a milder, less corrosive option, albeit at the cost of reactivity.[4][6] The ultimate choice of reagent requires a careful evaluation of the specific substrate's reactivity, the desired final product, and considerations of cost, safety, and reaction conditions.

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-5-fluorobenzoyl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of reactive chemical reagents like 2,4-Dichloro-5-fluorobenzoyl chloride are critical for laboratory safety and environmental responsibility. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe management of this compound.

This compound is a corrosive and moisture-sensitive acyl chloride.[1][2] Its disposal requires strict adherence to established protocols to mitigate risks of violent reactions, personal injury, and environmental contamination. The primary disposal principle is to convert the reactive acyl chloride into a less hazardous substance through a controlled neutralization process before collection by a licensed waste disposal company.[1]

Immediate Safety Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. All handling and disposal of this compound must be conducted within a certified chemical fume hood.[1][3] An eyewash station and safety shower must be readily accessible.[4]

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).
Eye Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]
Body Protection Lab coat or chemical-resistant apron/suit.
Respiratory Use only in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[5]

Spill Management

In the event of a spill, the immediate priority is to contain the material and prevent its spread.

  • Minor Spills : For small spills, absorb the material with an inert, dry absorbent such as sand, earth, or vermiculite.[1] Once absorbed, collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[1][2]

  • Major Spills : In the case of a larger spill, evacuate the area immediately. Keep personnel upwind of the spill and contact your institution's environmental health and safety (EHS) department.[1][2]

Disposal Protocol: Neutralization

The recommended procedure for the disposal of this compound involves a slow, controlled neutralization reaction. This process converts the reactive acyl chloride into the less reactive sodium salt of 2,4-dichloro-5-fluorobenzoic acid.

  • Preparation : In a chemical fume hood, place a large beaker or flask equipped with a magnetic stir bar inside a larger container to act as a secondary containment (ice bath).

  • Neutralizing Solution : Prepare a cold 5-10% solution of sodium carbonate or sodium bicarbonate in water. Fill the reaction vessel to no more than 25% of its capacity.[1] Use the ice bath to maintain the solution's temperature between 5-10°C.[1]

  • Slow Addition : While vigorously stirring the basic solution, slowly and carefully add the this compound dropwise using a dropping funnel or pipette. The rate of addition should be controlled to prevent excessive heat generation or splashing. Acyl chlorides react readily with water and bases, which can be exothermic.[6][7]

  • Reaction : After the addition is complete, continue to stir the mixture for at least 2 hours to ensure the complete neutralization of the acyl chloride.[1]

  • Verification : Monitor the pH of the solution using pH paper or a calibrated pH meter to ensure it remains basic (pH > 8). If the solution becomes acidic, add more sodium carbonate/bicarbonate solution until it is basic again.

  • Waste Collection : Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container. Do not seal the container tightly at first, in case of any delayed gas evolution.

ParameterValue/Instruction
Neutralizing Agent 5-10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) in water.[1]
Reaction Temperature 5-10°C (maintain with an ice bath).
Reaction Time Minimum 2 hours post-addition.
Final pH > 8 (Basic)

Final Disposal

All waste, including the neutralized solution and any contaminated materials (e.g., absorbent, gloves), must be disposed of as hazardous waste.[5] Ensure containers are properly sealed, clearly labeled, and handed over to a licensed hazardous material disposal company, following all federal and local regulations.[3]

G Figure 1. Logical workflow for the disposal of this compound. cluster_prep Preparation cluster_reaction Neutralization cluster_disposal Final Disposal A Don appropriate PPE B Work in a chemical fume hood A->B C Prepare 5-10% NaHCO₃ or Na₂CO₃ solution in an ice bath B->C D Slowly add acyl chloride to basic solution with stirring C->D E Continue stirring for 2+ hours D->E F Check pH > 8 E->F F->D pH < 8, add more base G Transfer neutralized waste to labeled hazardous waste container F->G Reaction Complete H Dispose through licensed waste management company G->H

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 2,4-Dichloro-5-fluorobenzoyl chloride (CAS No. 86393-34-2). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive chemical that poses significant health risks upon exposure. It can cause severe skin burns, serious eye damage, may lead to an allergic skin reaction, and can cause respiratory irritation.[1][2][3][4] It is also harmful to aquatic life with long-lasting effects.[1][2]

1.1 GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.Corrosion
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.Corrosion
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.Exclamation Mark
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Exclamation Mark
Hazardous to the Aquatic Environment (Long-term)Category 3H412: Harmful to aquatic life with long lasting effects.(No Pictogram)
Corrosive to MetalsMay be corrosive to metalsH290: May be corrosive to metals.Corrosion

GHS Pictograms:

  • Corrosion: Indicates the potential for skin corrosion, burns, and serious eye damage.[5][6][7]

  • Exclamation Mark: Represents hazards such as skin and eye irritation, skin sensitization, and respiratory tract irritation.[5][6][7]

1.2 Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Body PartRecommended PPESpecifications and Best Practices
Eyes and Face Chemical Splash Goggles and Face ShieldGoggles must be worn at all times. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.[8][9]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or immersion, butyl rubber or Viton® gloves should be considered. Always inspect gloves for tears or degradation before use and replace them immediately after contamination.[10]
Body Chemical-Resistant Laboratory Coat or ApronA flame-resistant lab coat that fastens securely is required. For larger-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate acid gas cartridge is mandatory.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

2.1 Preparation and Engineering Controls

  • Designated Work Area: All work with this chemical must be performed in a designated area within a certified chemical fume hood.[8][9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing a neutralizer for acids (such as sodium bicarbonate or calcium carbonate) and an inert absorbent material (e.g., vermiculite (B1170534) or sand) must be available in the immediate work area.

  • Incompatible Materials: Keep the work area free of incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[4]

2.2 Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Verify Chemical Fume Hood is Operational prep_ppe->prep_hood prep_emergency Locate and Test Eyewash/Safety Shower prep_hood->prep_emergency prep_spill Prepare Spill Kit prep_emergency->prep_spill handle_transfer Transfer Chemical Inside Fume Hood prep_spill->handle_transfer Proceed to Handling handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction handle_quench Carefully Quench Reaction (if applicable) handle_reaction->handle_quench cleanup_decontaminate Decontaminate Glassware and Surfaces handle_quench->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard operational workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationImmediate Action Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill (<100 mL) Wearing appropriate PPE, contain the spill with an inert absorbent material. Neutralize the spill with sodium bicarbonate. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Large Spill (>100 mL) Evacuate the immediate area and alert others. Contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

4.1 Waste Segregation and Collection

  • Halogenated Organic Waste: All unused this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled container for halogenated organic waste.[11]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, sealed container labeled as hazardous waste.

  • Empty Containers: "Empty" containers must be triple-rinsed with an appropriate solvent (e.g., acetone). The rinsate must be collected as halogenated organic waste. The rinsed container should be defaced of its original label and disposed of according to institutional guidelines.

4.2 Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of waste generated from experiments involving this compound.

disposal_workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_storage Waste Storage cluster_waste_disposal Final Disposal waste_liquid Unused Chemical and Reaction Mixtures segregate_halogenated Collect in Labeled 'Halogenated Organic Waste' Container waste_liquid->segregate_halogenated waste_solid Contaminated PPE, Glassware, etc. segregate_solid Collect in Labeled 'Solid Hazardous Waste' Container waste_solid->segregate_solid storage_secondary Store Waste Containers in Secondary Containment segregate_halogenated->storage_secondary segregate_solid->storage_secondary storage_location Store in a Designated Hazardous Waste Accumulation Area storage_secondary->storage_location disposal_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage_location->disposal_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.